molecular formula C11H22N2O2 B153111 Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate CAS No. 370069-31-1

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Cat. No.: B153111
CAS No.: 370069-31-1
M. Wt: 214.3 g/mol
InChI Key: PTVRCUVHYMGECC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate (CAS 370069-31-1) is a Boc-protected amine derivative of piperidine that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . With a molecular formula of C11H22N2O2 and a molecular weight of 214.30 g/mol , this intermediate is characterized by its amine functional group, which can participate in a variety of coupling reactions, and its acid-labile tert-butoxycarbonyl (Boc) protecting group, which allows for selective deprotection under mild conditions . This compound is a key precursor in the synthesis of more complex molecules, particularly for pharmaceutical research where the piperidine scaffold is a common motif. Researchers utilize this chemical to introduce a protected aminomethyl piperidine moiety into target compounds, facilitating the stepwise construction of complex structures. The compound has a density of approximately 1.0124 g/mL at 25°C and a flash point of 110 °C . For research purposes, it is typically stored under an inert atmosphere and at cool temperatures (2-8°C) to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for detailed handling information. Hazard Statements apply, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVRCUVHYMGECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373386
Record name tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370069-31-1
Record name tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
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Foundational & Exploratory

What is Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a piperidine scaffold with a strategically placed aminomethyl side chain and a tert-butoxycarbonyl (Boc) protecting group, offers exceptional synthetic versatility. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its critical applications in drug discovery, and essential safety and handling procedures. The strategic importance of the Boc-protected amine and the piperidine core as a "privileged scaffold" will be explored, providing researchers and drug development professionals with a foundational understanding of its utility in constructing complex, biologically active molecules.

Introduction: The Strategic Value of Protected Piperidines

The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a robust, three-dimensional scaffold that can be functionalized to modulate a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn influences its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[2] The ability to introduce substituents at various positions allows medicinal chemists to fine-tune binding affinity and selectivity for specific biological targets.[1][2]

The compound this compound, often referred to as 1-Boc-2-(aminomethyl)piperidine, capitalizes on this privileged scaffold. The introduction of a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves a critical strategic purpose. The Boc group is a widely used protecting group in organic synthesis because it is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions. This allows for selective chemical manipulation of the primary amine on the aminomethyl side chain without interference from the piperidine nitrogen, enabling precise, multi-step syntheses of complex target molecules.[3] This combination of a versatile scaffold and orthogonal protecting group strategy makes it an indispensable tool for the synthesis of novel therapeutic agents.[3][4]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is fundamental to its effective use in synthesis and research. The key identifiers and physicochemical characteristics are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 370069-31-1[5]
Molecular Formula C₁₁H₂₂N₂O₂[5]
Molecular Weight 214.30 g/mol [5]
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1CN[5]
InChIKey PTVRCUVHYMGECC-UHFFFAOYSA-N[5]
Appearance Typically a colorless oil or low-melting solid
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.[6]

Synthesis and Purification: A Mechanistic Approach

The synthesis of Boc-protected aminopiperidines can be achieved through various routes, often starting from commercially available piperidine derivatives. A common and efficient method involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde.[7][8] The following protocol details a representative synthesis via the reduction of a protected cyanopiperidine, a method valued for its high yields and straightforward execution.

General Synthetic Workflow

The overall strategy involves two main steps: first, the protection of the piperidine nitrogen, and second, the reduction of a nitrile group to the primary amine. This workflow ensures that the more nucleophilic piperidine nitrogen does not interfere with subsequent reactions intended for the primary amine.

Synthesis_Workflow Start 2-Cyanopiperidine Step1 Boc Protection (Boc)₂O, Base (e.g., TEA) DCM, 0°C to RT Start->Step1 Intermediate tert-butyl 2-cyanopiperidine-1-carboxylate Step1->Intermediate Step2 Nitrile Reduction Reducing Agent (e.g., LiAlH₄ or H₂/Raney Ni) Solvent (e.g., THF or EtOH) Intermediate->Step2 Product This compound Step2->Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: N-Boc Protection of 2-Cyanopiperidine

  • Rationale: This step protects the secondary amine of the piperidine ring to prevent it from reacting in subsequent steps. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation, reacting with the amine to form a stable carbamate. A non-nucleophilic base like triethylamine (TEA) is used to neutralize the acidic byproduct.

  • Procedure:

    • Dissolve 2-cyanopiperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-cyanopiperidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Rationale: The nitrile group of the intermediate is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel catalyst) offers a milder, often safer, alternative.

  • Procedure (using Catalytic Hydrogenation):

    • Dissolve the crude tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq) from the previous step in ethanol or methanol in a hydrogenation vessel.

    • Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the solution.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Stir the mixture vigorously at room temperature for 16-24 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

    • Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the two reactive sites—the primary amine and the Boc-protected piperidine nitrogen—which can be functionalized sequentially.

Role as a Versatile Synthetic Intermediate

The primary amine of the aminomethyl group serves as a versatile handle for introducing a wide range of functionalities through reactions such as:

  • Amide bond formation: Coupling with carboxylic acids to form amides.

  • Reductive amination: Reacting with aldehydes or ketones to form secondary or tertiary amines.

  • Urea and Thiourea formation: Reacting with isocyanates or isothiocyanates.

After modifying the primary amine, the Boc group can be removed to reveal the piperidine nitrogen, which can then be further functionalized, for example, by acylation or alkylation. This stepwise functionalization is a cornerstone of combinatorial chemistry and library synthesis for drug screening.

Scaffold_Utility cluster_0 Initial Building Block cluster_1 Step 1: Functionalize Primary Amine cluster_2 Step 2: Deprotect & Functionalize Piperidine N cluster_3 Final Diverse Structures Core 1-Boc-2-(aminomethyl)piperidine Amide Amide Formation (R-COOH) Core->Amide React at -CH₂NH₂ Reductive Reductive Amination (R-CHO) Core->Reductive React at -CH₂NH₂ Urea Urea Formation (R-NCO) Core->Urea React at -CH₂NH₂ Deprotect Boc Deprotection (e.g., TFA) Amide->Deprotect Reductive->Deprotect Urea->Deprotect Acylation N-Acylation Deprotect->Acylation React at Piperidine NH Alkylation N-Alkylation Deprotect->Alkylation React at Piperidine NH Final Complex Drug Candidates Acylation->Final Alkylation->Final

Caption: Synthetic utility of the bifunctional scaffold.

Examples in Drug Development

The 2-(aminomethyl)piperidine scaffold is a key component in several classes of bioactive molecules. For instance, it has been integral to the development of potent and selective kappa opioid receptor analgesics.[9][] In these compounds, the piperidine ring often serves as a central scaffold to correctly orient the pharmacophoric elements—an aromatic ring and a basic nitrogen—for optimal receptor binding. The ability to synthesize various derivatives using intermediates like this compound allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[] This scaffold is also explored in compounds targeting the central nervous system and in the development of novel enzyme inhibitors.[4][11]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Recommended Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[12][13]

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[15]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

Conclusion

This compound is a quintessential example of a modern synthetic building block, embodying the principles of strategic protection and scaffold-based design. Its well-defined chemical properties, accessible synthesis, and versatile reactivity make it a valuable asset for medicinal chemists. By enabling the systematic and controlled construction of complex piperidine-containing molecules, it continues to play a crucial role in the discovery and development of the next generation of therapeutic agents.

References

  • An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information.
  • tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. (2024, April 9). ChemBK.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Center for Biotechnology Information.
  • tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. (n.d.). PubChem.
  • Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. (2018, June 20). ACS Publications.
  • TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. (n.d.). precisionFDA.
  • SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. (2023, September 5). Fisher Scientific.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press.
  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009, November 5). Google Patents.
  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... (2022, September 30). MDPI.
  • Piperidine-containing drugs and recently studied analogs... (2024, October 21). PubMed.

Sources

A Senior Application Scientist's Guide to the Synthesis of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, a key chiral intermediate, is a cornerstone in the synthesis of a multitude of pharmacologically active compounds.[1][2] Its rigid piperidine scaffold, coupled with a protected primary amine, offers medicinal chemists a versatile platform for structural elaboration. This guide provides an in-depth technical overview of its synthesis, tailored for researchers and professionals in drug development. We will delve into the prevalent synthetic strategies, offering a detailed, field-proven protocol, and elucidate the scientific rationale behind key experimental choices.

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The strategic placement of the aminomethyl group at the 2-position, particularly with stereochemical control, allows for the exploration of chemical space critical for targeting a range of biological receptors and enzymes. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability under a variety of reaction conditions while allowing for facile deprotection under mild acidic conditions, a crucial feature in multi-step synthetic campaigns.[3]

Comparative Analysis of Synthetic Routes

Several synthetic pathways to this compound have been reported, each with its own set of advantages and limitations. The choice of route often depends on factors such as the availability of starting materials, scalability, cost, and desired stereochemical purity.

Synthetic RouteStarting MaterialKey TransformationAdvantagesDisadvantages
Route 1: Reduction of N-Boc-2-cyanopiperidine N-Boc-2-cyanopiperidineNitrile ReductionHigh yields, readily available starting material, various reduction methods applicable.May require harsh reducing agents, potential for over-reduction or side reactions.
Route 2: From L-Glutamic Acid L-Glutamic AcidMulti-step conversion including reduction and cyclizationEnantiomerically pure product, utilizes a chiral pool starting material.Longer synthetic sequence, potentially lower overall yield.
Route 3: Reductive Amination of Aldehydes AldehydesProline-catalyzed asymmetric α-amination followed by reductive aminationHigh enantioselectivity, good yields.[4]May require specialized catalysts and conditions.

For the purpose of this guide, we will focus on the most direct and widely employed method: the synthesis via reduction of N-Boc-2-cyanopiperidine. This route offers a balance of efficiency, scalability, and access to both racemic and enantiomerically enriched forms of the target molecule.

Diagram of the Primary Synthetic Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Nitrile Reduction 2-Piperidinecarbonitrile 2-Piperidinecarbonitrile N-Boc-2-cyanopiperidine N-Boc-2-cyanopiperidine 2-Piperidinecarbonitrile->N-Boc-2-cyanopiperidine (Boc)2O, Base This compound This compound N-Boc-2-cyanopiperidine->this compound Reducing Agent (e.g., Raney Ni/H2 or LAH)

Caption: Overall synthetic workflow from 2-piperidinecarbonitrile.

Detailed Experimental Protocol: Synthesis via Nitrile Reduction

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound, starting from the commercially available 2-piperidinecarbonitrile.

Part A: Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

The initial step involves the protection of the secondary amine of 2-piperidinecarbonitrile with a Boc group. This is a standard procedure that ensures the subsequent reduction selectively targets the nitrile functionality.

Materials and Reagents:

  • 2-Piperidinecarbonitrile

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-piperidinecarbonitrile (1.0 eq) in dichloromethane.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. The use of a non-nucleophilic base is crucial to prevent side reactions.

  • Boc Anhydride Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude tert-butyl 2-cyanopiperidine-1-carboxylate can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Part B: Reduction of tert-Butyl 2-cyanopiperidine-1-carboxylate

The reduction of the nitrile to a primary amine is the key step in this synthesis. Several reducing agents can be employed, with catalytic hydrogenation using Raney Nickel being a common and scalable choice. Alternatively, metal hydride reagents like Lithium Aluminum Hydride (LAH) can be used.

This method is often preferred for its high selectivity, milder reaction conditions, and the avoidance of stoichiometric metal waste.[5][6][7] The presence of ammonia or a basic medium can help to suppress the formation of secondary and tertiary amine byproducts.[8]

Materials and Reagents:

  • tert-Butyl 2-cyanopiperidine-1-carboxylate

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol, saturated with ammonia

  • Hydrogen gas (H₂)

  • Celite®

Step-by-Step Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry with deionized water and then with the reaction solvent (ammoniacal methanol) to remove residual water and alkali. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.

  • Reaction Setup: To a high-pressure hydrogenation vessel, add a solution of tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq) in ammoniacal methanol. Carefully add the washed Raney® Nickel catalyst (typically 10-20% by weight of the substrate).

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper can ignite if allowed to dry in the air. Keep it wet and dispose of it properly.

  • Concentration: Concentrate the filtrate under reduced pressure to afford the crude this compound.

  • Purification: The product can be purified by flash column chromatography on silica gel.

LAH is a powerful reducing agent capable of converting nitriles to primary amines.[3][9][10][11] This method is typically rapid and high-yielding but requires strict anhydrous conditions and careful handling of the pyrophoric reagent.

Materials and Reagents:

  • tert-Butyl 2-cyanopiperidine-1-carboxylate

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LAH (typically 1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the number of grams of LAH used. This procedure is critical for safely quenching the excess LAH and precipitating the aluminum salts as a filterable solid.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Drying and Concentration: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by flash column chromatography if necessary.

Mechanism and Rationale: A Deeper Dive into the Chemistry

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen for several reasons:

  • Stability: It is stable to a wide range of nucleophilic and basic conditions, as well as to the reducing conditions employed in the nitrile reduction step.

  • Facile Cleavage: It can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), which are orthogonal to many other protecting groups.

  • Increased Solubility: The bulky tert-butyl group often enhances the solubility of the molecule in organic solvents.

Nitrile Reduction Mechanism

The reduction of a nitrile to a primary amine involves the formal addition of four hydrogen atoms.

G Nitrile R-C≡N Imine_Intermediate [R-CH=NH] Nitrile->Imine_Intermediate [H] Amine R-CH2-NH2 Imine_Intermediate->Amine [H]

Caption: Simplified mechanism of nitrile reduction.

With catalytic hydrogenation, the nitrile adsorbs onto the catalyst surface, and hydrogen is added stepwise. The intermediate imine can potentially react with the product amine to form secondary amines as byproducts. The use of ammonia in the reaction medium helps to shift the equilibrium away from this side reaction by providing a large excess of a primary amine (ammonia itself).

In the case of LAH reduction, the hydride ion (H⁻) from AlH₄⁻ acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This process occurs twice, followed by hydrolysis during the workup to liberate the primary amine.

Characterization and Quality Control

The final product, this compound, should be characterized to confirm its identity and purity.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the piperidine ring protons, and the aminomethyl protons.
¹³C NMR Resonances for the carbonyl of the Boc group, the carbons of the tert-butyl group, and the carbons of the piperidine ring and the aminomethyl group.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ should be observed at the expected m/z value.
Purity (HPLC/GC) Should show a single major peak, indicating high purity.

Conclusion and Future Perspectives

The synthesis of this compound via the reduction of its corresponding nitrile is a robust and versatile method suitable for both laboratory and pilot-scale production. The choice between catalytic hydrogenation and metal hydride reduction will depend on the specific requirements of the synthesis, including safety considerations, cost, and available equipment. As a crucial building block, the efficient and reliable synthesis of this compound will continue to be of high importance in the field of drug discovery and development, enabling the creation of novel therapeutics with improved efficacy and safety profiles.

References

  • Wikipedia. (n.d.). Nitrile reduction.
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  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine.
  • PubChem. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ACS Publications. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry.
  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Organic Syntheses. (n.d.). Reduction of L-Valine to L-Valinol.
  • J&K Scientific. (n.d.). 2-(N-Boc-aminomethyl)piperidine | 141774-61-0.
  • Organic Syntheses. (n.d.). 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.

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Physicochemical properties of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents and high-value drug candidates.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties, such as improved solubility, metabolic stability, and the capacity to present functional groups in a defined three-dimensional space for optimal target engagement.[3]

Within this critical class of compounds, This compound (CAS No: 370069-31-1) has emerged as a particularly valuable and versatile building block. Its unique architecture, featuring a piperidine core, a reactive primary aminomethyl side chain, and a strategically placed tert-butoxycarbonyl (Boc) protecting group, offers chemists a powerful tool for the controlled and efficient synthesis of complex molecular architectures.[4][5] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, reactivity, and applications, designed for researchers, scientists, and professionals engaged in drug discovery and development.

Molecular Structure and Chemical Identifiers

A precise understanding of the molecule's identity is foundational. The structure is characterized by a piperidine ring where the ring nitrogen is protected by a Boc group, and an aminomethyl substituent is located at the adjacent C2 position.

structure cluster_ring cluster_boc cluster_sidechain N1 N C2 C N1->C2 C_boc C N1->C_boc C3 C C2->C3 C_side CH₂ C2->C_side C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 O1_boc O C_boc->O1_boc O2_boc O C_boc->O2_boc C_tert C(CH₃)₃ O2_boc->C_tert N_side NH₂ C_side->N_side

Caption: Chemical structure of this compound.

Table 1: Core Chemical Identifiers

IdentifierValueSource(s)
CAS Number 370069-31-1[6]
Molecular Formula C₁₁H₂₂N₂O₂[6][7]
IUPAC Name This compound[6]
Common Synonyms 1-Boc-2-(aminomethyl)piperidine, 2-(Aminomethyl)-1-N-Boc-piperidine[6]
SMILES CC(C)(C)OC(=O)N1CCCCC1CN[6]
InChIKey PTVRCUVHYMGECC-UHFFFAOYSA-N[6]

Physicochemical Properties: A Quantitative Overview

The utility of a synthetic building block is intrinsically linked to its physical and chemical properties. These parameters govern its reactivity, solubility, and ultimately, its suitability for specific applications in drug design, such as influencing a final compound's ability to cross cell membranes.

Table 2: Key Physicochemical Data

PropertyValueSignificance in Drug DevelopmentSource(s)
Molecular Weight 214.30 g/mol Adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability.[6][7]
Appearance Colorless to light yellow liquid or low-melting solidIndicates general purity and informs handling/storage procedures.[8][9]
XLogP3 (Lipophilicity) 1.1Represents a balanced lipophilicity, crucial for membrane permeability and aqueous solubility.[6][7]
Hydrogen Bond Donors 1 (from -NH₂)Provides a point for specific hydrogen bonding interactions with biological targets.[7]
Hydrogen Bond Acceptors 3 (from C=O and -O-)Offers multiple sites for forming hydrogen bonds, enhancing solubility and receptor binding.[7]
Rotatable Bond Count 3A low count suggests conformational rigidity, which can be advantageous for binding affinity.[7]
Solubility Soluble in DMSO, chloroform, and methanolDefines appropriate solvent systems for reactions and analytical characterization.[7][9]
Exact Mass 214.168127949 DaEssential for high-resolution mass spectrometry analysis and confirmation of identity.[6]
Complexity 223A moderate complexity score reflects its value as a non-trivial synthetic intermediate.[6][7]

The Boc protecting group is a key feature, rendering the piperidine nitrogen nucleophilicity negligible and stable to a wide range of reaction conditions, except for strong acids. This allows the primary amine of the aminomethyl group to be selectively functionalized without interference from the ring nitrogen.

Synthesis and Reactivity: A Protocol for Controlled Functionalization

The synthesis of this compound is typically achieved through the reduction of a suitable precursor, such as N-Boc-piperidine-2-carbonitrile. This method provides a reliable and scalable route to the target compound.

Experimental Protocol: Synthesis via Nitrile Reduction

Objective: To synthesize this compound from N-Boc-piperidine-2-carbonitrile.

Methodology:

  • Inert Atmosphere: A flame-dried, round-bottom flask is charged with N-Boc-piperidine-2-carbonitrile (1.0 eq). The flask is purged with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether, is added to dissolve the starting material.

  • Reducing Agent: The solution is cooled to 0 °C in an ice bath. A strong reducing agent, typically Lithium Aluminum Hydride (LiAlH₄, ~2.0 eq), is added portion-wise. Causality: LiAlH₄ is a powerful hydride source necessary for the complete reduction of the nitrile group to a primary amine. The portion-wise addition at low temperature is a critical safety measure to control the highly exothermic reaction.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours). Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching): The reaction is carefully quenched by sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Trustworthiness: This specific quenching procedure is a well-established and validated method for safely neutralizing excess LiAlH₄ and precipitating aluminum salts, simplifying filtration.

  • Isolation and Purification: The resulting slurry is filtered through a pad of Celite®, and the solid is washed with additional solvent (e.g., ethyl acetate). The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary to yield the pure amine.

workflow start Start: N-Boc-piperidine-2-carbonitrile dissolve Dissolve in Anhydrous THF (Inert Atmosphere) start->dissolve cool Cool to 0 °C dissolve->cool add_lah Portion-wise addition of LiAlH₄ cool->add_lah react Stir at Room Temperature (Monitor by TLC) add_lah->react quench Quench Reaction (Fieser Workup: H₂O, NaOH, H₂O) react->quench filter Filter through Celite® quench->filter extract Dry & Concentrate Organic Phase filter->extract purify Purification (Column Chromatography) extract->purify end_node Product: this compound purify->end_node

Caption: Synthetic workflow for the reduction of N-Boc-piperidine-2-carbonitrile.

Reactivity Profile

The molecule's reactivity is dominated by the primary amine, which serves as a versatile nucleophilic handle for a wide array of chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids or acyl chlorides.

  • Reductive amination: Reaction with aldehydes or ketones.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Alkylation: Introduction of alkyl groups.

The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to unmask the piperidine nitrogen, allowing for subsequent functionalization at that site. This orthogonal protection scheme is a cornerstone of its utility.

Applications in Drug Discovery and Development

The structural features of this compound make it an ideal starting point for constructing libraries of compounds for biological screening. Its application spans multiple therapeutic areas.[4][10]

  • CNS Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system.[3][5] The ability to introduce diverse substituents on the aminomethyl group allows for the fine-tuning of receptor affinity and selectivity.

  • Opioid Receptor Modulators: The 2-(aminomethyl)piperidine core has been identified as a key pharmacophore in the development of novel kappa opioid analgesics.[11]

  • Enzyme Inhibitors and Receptor Ligands: As a versatile intermediate, it is used to synthesize more elaborate molecules that can act as inhibitors for enzymes like kinases or as ligands for various G-protein coupled receptors (GPCRs).[12]

logic cluster_reactions Selective Functionalization of Primary Amine start Tert-butyl 2-(aminomethyl) piperidine-1-carboxylate r1 Amide Coupling (R-COOH) start->r1 r2 Reductive Amination (R-CHO) start->r2 r3 Sulfonylation (R-SO₂Cl) start->r3 intermediate Diverse Library of Functionalized Intermediates r1->intermediate r2->intermediate r3->intermediate deprotection Acidic Deprotection (TFA or HCl) final Complex Bioactive Molecules (e.g., CNS Drugs, Kinase Inhibitors) deprotection->final intermediate->deprotection

Caption: Logical workflow for the use of the title compound in discovery chemistry.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[6]

  • Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.[9]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, coupled with a dual-functionality architecture managed by a robust and selectively cleavable protecting group, provide an efficient and reliable pathway for the synthesis of complex, high-value molecules. For researchers in the pharmaceutical and life sciences, a thorough understanding of this building block is essential for accelerating the discovery and development of the next generation of therapeutic agents.

References

  • LookChem. This compound.
  • PubChem. This compound. National Center for Biotechnology Information.
  • ResearchGate. An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride.
  • Pharmaffiliates. The Role of Piperidine Derivatives in Medicinal Chemistry.
  • National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • National Institutes of Health (NIH). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ChemBK. tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.
  • Chemspace. Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry.
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Center for Biotechnology Information.

Sources

A-Technical-Guide-to-Tert-butyl-2-aminomethyl-piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An-In-depth-Guide-for-Researchers-and-Drug-Development-Professionals
Introduction

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry, is a bifunctional molecule featuring a piperidine scaffold.[1][2] The piperidine ring is a privileged structure in drug discovery, appearing in numerous pharmaceuticals across various therapeutic areas, including oncology and central nervous system disorders.[2] This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The presence of a Boc-protected nitrogen and a primary amine allows for sequential, controlled modifications, making it an invaluable tool for constructing complex molecular architectures.[3]

Chemical-and-Physical-Properties

The fundamental properties of this compound are summarized in the table below. Understanding these characteristics is crucial for its proper handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
CAS Number 370069-31-1[4][5][6]
Molecular Formula C11H22N2O2[5][6]
Molecular Weight 214.30 g/mol [6]
Appearance Varies, often a colorless to yellow oil or waxy solid[7]
Boiling Point Not readily available
Solubility Soluble in common organic solvents
Storage 2-8°C, sealed under dry conditions[7][8]
Synthesis-and-Purification

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the reduction of the corresponding nitrile or the reductive amination of an aldehyde. The choice of synthetic strategy often depends on the desired stereochemistry and the availability of starting materials.

Illustrative-Synthetic-Pathway

A prevalent method for synthesizing piperidine derivatives involves the catalytic hydrogenation of the corresponding pyridine precursor. This approach is often favored for its efficiency and the ability to control stereochemistry with appropriate chiral catalysts.

Synthesis_Pathway Pyridine 2-(Aminomethyl)pyridine Boc_Pyridine Boc-protected Pyridine Pyridine->Boc_Pyridine (Boc)2O, Base Target Tert-butyl 2-(aminomethyl) piperidine-1-carboxylate Boc_Pyridine->Target H2, Catalyst (e.g., Rh, Ru) Amide_Coupling_Workflow cluster_materials Starting Materials cluster_procedure Procedure Carboxylic_Acid Carboxylic Acid Activation 1. Pre-activate Carboxylic Acid Carboxylic_Acid->Activation Amine Tert-butyl 2-(aminomethyl) piperidine-1-carboxylate Coupling 2. Add Amine and React Amine->Coupling Reagents Coupling Agent, Base, Solvent Reagents->Activation Activation->Coupling Workup 3. Quench and Extract Coupling->Workup Purification 4. Purify by Chromatography Workup->Purification Product Desired Amide Product Purification->Product

Sources

In-Depth Technical Guide: Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth, field-proven protocol for its synthesis and purification. Furthermore, this guide outlines standard analytical methods for its characterization, discusses its critical applications as a versatile scaffold and linker, and provides essential safety and handling information. This paper is intended for researchers, chemists, and drug development professionals who utilize complex heterocyclic intermediates in the synthesis of novel therapeutic agents.

Introduction to a Versatile Piperidine Scaffold

This compound, often referred to as 1-Boc-2-(aminomethyl)piperidine, is a bifunctional heterocyclic compound of significant interest in pharmaceutical and chemical research.[1] Its structure is characterized by a piperidine ring, a common motif in a vast number of clinically approved drugs due to its favorable metabolic stability and ability to modulate physicochemical properties such as lipophilicity and solubility.[2]

The strategic placement of two distinct nitrogen functionalities defines the utility of this molecule. The secondary amine within the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group, rendering it temporarily inert to a wide range of reaction conditions. This acid-labile protecting group allows for selective deprotection under mild conditions. In contrast, the primary amine on the C2-methyl substituent remains free and highly reactive. This orthogonal protection scheme is the cornerstone of its application, enabling chemists to perform selective modifications at the primary amine without affecting the piperidine nitrogen, and vice versa. This control is paramount in the multi-step synthesis of complex molecular architectures.[1]

This guide serves as a practical resource, consolidating critical data and methodologies to facilitate the effective use of this important synthetic intermediate.

Physicochemical and Computed Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The key properties of this compound are summarized below. The molecular weight, a central parameter for all stoichiometric calculations, is 214.30 g/mol .[3][4][5]

PropertyValueSource(s)
Molecular Weight 214.30 g/mol PubChem, LookChem[3][4][5]
Molecular Formula C₁₁H₂₂N₂O₂PubChem, LookChem[3][4]
Monoisotopic Mass 214.168127949 DaPubChem[4]
CAS Number 370069-31-1PubChem[4]
IUPAC Name This compoundPubChem[4]
Density 1.0124 g/mL at 25 °CParchem[6]
Flash Point 110 °CParchem[6]
Solubility Soluble in DMSOParchem[6]
Computed XLogP3 1.1PubChem[4]
Synthesis and Purification Protocol

The most common and reliable synthesis of the title compound involves the selective Boc-protection of the commercially available precursor, 2-(aminomethyl)piperidine. The rationale for this approach is the higher nucleophilicity of the endocyclic secondary amine compared to the sterically hindered primary amine, allowing for a degree of selective reaction.

3.1 Principle of the Reaction

The synthesis proceeds via the nucleophilic addition of the piperidine secondary amine to the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to quench the acid byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve the reactants.

3.2 Step-by-Step Experimental Protocol
  • Reagents & Equipment:

    • 2-(Aminomethyl)piperidine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, addition funnel, rotary evaporator, separatory funnel

  • Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-(aminomethyl)piperidine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

    • Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

    • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[7]

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ solution and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to afford the pure this compound as a colorless to pale yellow oil or solid.

3.3 Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Reactants 1. Dissolve Precursor & Base (2-(aminomethyl)piperidine, TEA) in DCM at 0°C Boc_add 2. Add Boc₂O Solution (Dropwise at 0°C) Reactants->Boc_add Start Reaction Stir 3. Stir at RT (12-18h, Monitor via TLC) Boc_add->Stir Quench 4. Aqueous Quench & Extraction Stir->Quench Isolate Crude Wash 5. Wash Organic Layer (NaHCO₃, Brine) Quench->Wash Dry 6. Dry (MgSO₄) & Concentrate Wash->Dry Purify 7. Flash Chromatography (Silica Gel) Dry->Purify Final_Product Pure Product Purify->Final_Product Yields

Caption: General workflow for the synthesis and purification of the title compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental protocol. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides definitive structural information. Key expected signals include: a multiplet for the piperidine ring protons, a singlet integrating to 9 protons around 1.4-1.5 ppm corresponding to the tert-butyl group of the Boc protector, and signals for the aminomethyl (-CH₂NH₂) protons.

    • ¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm), in addition to the carbons of the piperidine ring.[8]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 215.3. This confirms the molecular weight of the compound.

Applications in Medicinal Chemistry

The orthogonal protection of the two amine groups makes this compound a highly valuable and versatile building block in the synthesis of complex, biologically active molecules.

5.1 Role as a Scaffold and Linker

The primary amine serves as a reactive handle for elongation or for conjugation to other molecular fragments. Following this modification, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to reveal the secondary amine, which can then be further functionalized. This sequential reactivity is crucial in the construction of:

  • Drug Scaffolds: The piperidine ring is a core component of many CNS-active drugs, and this building block allows for the controlled introduction of substituents to explore structure-activity relationships (SAR).

  • Linkers for PROTACs and ADCs: In targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), linkers are used to connect a targeting moiety to a payload. The bifunctional nature of this compound makes it an ideal starting point for synthesizing such linkers.

5.2 Logical Relationship in Multi-Step Synthesis

Applications cluster_step1 Step 1: Functionalize Primary Amine cluster_step2 Step 2: Deprotect & Functionalize Secondary Amine Start Tert-butyl 2-(aminomethyl)piperidine- 1-carboxylate React_NH2 Couple with Carboxylic Acid (R1-COOH) or Acyl Halide Start->React_NH2 Free -NH₂ Intermediate Boc-Protected Intermediate React_NH2->Intermediate Deprotect Remove Boc Group (e.g., TFA) Intermediate->Deprotect Reveal -NH React_NH Couple with Second Moiety (R2-X) Deprotect->React_NH Final Complex Target Molecule (e.g., PROTAC, Drug Candidate) React_NH->Final Final Assembly

Caption: Sequential functionalization enabled by the compound's orthogonal protection.

Safety, Handling, and Storage

Proper handling and storage are essential for laboratory safety and maintaining the integrity of the compound.

  • Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[10]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

    • Ingestion: Do not induce vomiting. Call a physician immediately.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it under an inert atmosphere at 2-8°C is recommended.

  • Disposal: Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations. Avoid release to the environment.[11]

Conclusion

This compound is more than just a chemical with a molecular weight of 214.30 g/mol ; it is a strategically designed synthetic tool. Its orthogonal protecting group strategy provides chemists with the precision required to build complex molecules with high efficiency. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for leveraging its full potential in the advancement of chemical synthesis and drug discovery.

References
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  • ChemBK. tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.
  • Capot Chemical. MSDS of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
  • Supporting Information. General procedure for the synthesis of Boc-protected amines.
  • Supporting Information. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines.
  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE.
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Solubility of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Introduction

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. As a chiral building block, it incorporates a piperidine scaffold, a common motif in many pharmaceuticals, with a reactive primary amine and a tert-butyloxycarbonyl (Boc)-protected secondary amine. The Boc group serves to mask the nucleophilicity of the piperidine nitrogen, allowing for selective reactions at the primary amine.[1][2] The utility of this compound in the synthesis of more complex molecules, such as kinase inhibitors or agonists for G-protein coupled receptors, is well-established.[3]

However, its successful application in drug development and process chemistry hinges on a thorough understanding of its physical properties, paramount among which is solubility. Solubility dictates the choice of reaction solvents, purification methods, and is a critical determinant of a compound's behavior in biological assays and formulation studies. This guide provides a comprehensive analysis of the solubility characteristics of this compound, offering both foundational principles and practical, field-tested methodologies for its characterization.

Core Physicochemical Properties

The solubility of a molecule is intrinsically linked to its structural and physicochemical characteristics. The key features of this compound are the presence of a basic primary amine, a bulky, lipophilic Boc-protecting group, and a piperidine ring.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂PubChem[4]
Molecular Weight 214.30 g/mol PubChem[4]
Appearance Off-white liquid/solidChemBK[5]
XLogP3 1.1PubChem[4]
Estimated pKa ~9.5 - 10.5 (for the primary amine)(Estimated based on similar structures)
Boiling Point 299.4 ± 13.0 °C (Predicted)ChemBK[5]

The XLogP3 value of 1.1 indicates a moderate lipophilicity, suggesting that the molecule has a balanced affinity for both aqueous and organic phases.[4] The most critical feature governing its aqueous solubility is the primary aminomethyl group, which is basic and readily protonated.

The Decisive Role of pH in Aqueous Solubility

The primary amine functionality is the key to manipulating the aqueous solubility of this compound. In acidic conditions, the amine acts as a base, accepting a proton to form a water-soluble ammonium salt. In neutral or basic conditions, it remains in its neutral, less polar "free base" form. This pH-dependent equilibrium is the single most important factor to consider when working with this molecule in aqueous media.

This relationship can be visualized as follows:

G cluster_0 Solubility Equilibrium Neutral Neutral Form (Free Base) Insoluble in Water Soluble in Organics Protonated Protonated Form (Ammonium Salt) Soluble in Water Neutral->Protonated  Acidic pH (< pKa)  (e.g., 5% HCl)   Protonated->Neutral  Basic pH (> pKa)  (e.g., 5% NaOH)  

Figure 1. pH-dependent equilibrium of the title compound.

This behavior is fundamental. For researchers in drug discovery, it means that while the compound may exhibit poor solubility in a neutral phosphate-buffered saline (PBS) at pH 7.4, it can be readily dissolved in an acidic buffer for stock solution preparation.[]

A Systematic Approach to Solubility Profiling

A systematic, qualitative assessment is the cornerstone of understanding a compound's behavior. The following workflow provides a logical, efficient path to characterizing the solubility of this compound across a range of relevant solvent systems. This approach is standard in organic chemistry for classifying unknown compounds based on their functional groups.[7]

Experimental Workflow for Qualitative Solubility Assessment

G start Start: ~20 mg of Compound + 1 mL Solvent water Test: Water start->water result_water_insoluble Result: Insoluble water->result_water_insoluble Observe hcl Test: 5% HCl (aq) result_hcl_soluble Result: Soluble (Forms Salt) hcl->result_hcl_soluble Observe naoh Test: 5% NaOH (aq) result_naoh_insoluble Result: Insoluble (No acidic proton) naoh->result_naoh_insoluble Observe dcm Test: Dichloromethane (DCM) result_dcm_soluble Result: Soluble (Lipophilic character) dcm->result_dcm_soluble Observe result_water_insoluble->hcl Next Test result_hcl_soluble->naoh Next Test result_naoh_insoluble->dcm Next Test conclusion Conclusion: Class B (Base) Soluble in acid and organic solvents. Poorly soluble in water and base. result_dcm_soluble->conclusion

Figure 2. Logical workflow for qualitative solubility testing.
Illustrative Solubility Profile

Based on the structure, the following qualitative solubility profile is expected. This serves as a practical guide for solvent selection in synthesis, purification, and biological screening.

Solvent SystemPredicted SolubilityRationale
WaterInsoluble / Very Poorly SolubleThe lipophilic Boc group and piperidine ring outweigh the polarity of the small aminomethyl group.
5% HCl (aq)SolubleThe primary amine is protonated to form a highly polar, water-soluble ammonium hydrochloride salt.
5% NaOH (aq)InsolubleThe compound has no acidic protons to react with a base, and the high ionic strength may further reduce solubility (salting out).
Dichloromethane (DCM)SolubleA common non-polar aprotic solvent ideal for dissolving moderately lipophilic molecules.
Methanol / EthanolSolublePolar protic solvents that can hydrogen bond with the amine and carbamate functionalities.
Diethyl EtherSparingly Soluble to SolubleLess polar than DCM, solubility may be lower but still significant.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds; a standard for creating stock solutions for biological assays.[]

Quantitative Solubility Determination: A Protocol

For drug development, a qualitative understanding is insufficient. Quantitative data is required for formulation and pharmacokinetic studies. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is a self-validating system designed to ensure equilibrium is reached and results are accurate.

1. Materials and Equipment:

  • This compound

  • Selected buffer systems (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer)

  • HPLC-grade water and acetonitrile

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated HPLC system with UV detector

2. Experimental Procedure:

  • Preparation: Add an excess of the solid compound to a series of vials (perform in triplicate for each buffer system). An excess is critical to ensure a saturated solution is formed.

    • Causality Insight: Using a visible excess of solid provides a constant source of the compound, ensuring that the final measured concentration represents the true equilibrium solubility limit, not just a subsaturated solution.

  • Equilibration: Add a precise volume (e.g., 1.0 mL) of the desired buffer to each vial. Seal the vials tightly.

  • Agitation: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours.

    • Causality Insight: A prolonged agitation period is necessary to overcome kinetic barriers to dissolution and allow the system to reach a true thermodynamic equilibrium between the solid and dissolved states. A preliminary time-point study (e.g., sampling at 12, 24, and 48 hours) can validate that equilibrium has been reached when concentrations no longer increase.

  • Phase Separation: After equilibration, allow the vials to stand for 1-2 hours for coarse solids to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

    • Trustworthiness Check: This step is crucial. Failure to completely separate the solid from the supernatant will lead to artificially high and erroneous solubility values.

  • Sample Preparation: Carefully withdraw a known aliquot of the clear supernatant from each vial. Dilute the aliquot with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Analysis: Analyze the diluted samples by a validated HPLC method to determine the concentration.

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution factor. The average of the triplicate measurements is reported as the thermodynamic solubility.

Advanced Considerations for the Scientist

  • Impact of Co-solvents: In many in vitro biological assays, stock solutions are prepared in DMSO and then diluted into aqueous buffers. The final concentration of DMSO can significantly impact the solubility of the test compound.[] It is crucial to determine the solubility not just in pure buffer, but also in buffers containing relevant percentages (e.g., 0.5%, 1%) of co-solvents to mimic assay conditions.

  • Polymorphism: The crystalline form of the solid material can affect its solubility. Different polymorphs can exhibit different solubilities and dissolution rates. When sourcing the compound, or if it is synthesized in-house, being aware of its crystalline state is important for reproducibility.

  • Stability and Degradation: The Boc-protecting group is labile to strong acids.[1][2] While it is stable in dilute acids like 5% HCl for solubility testing, prolonged storage in highly acidic solutions (e.g., pH < 2) or at elevated temperatures could lead to deprotection, altering the very nature and solubility of the compound being measured.

Conclusion

This compound presents a fascinating and highly practical solubility profile governed by its dualistic chemical nature. Its lipophilic Boc-protected piperidine core drives solubility in a wide range of organic solvents, making it amenable to synthetic transformations. Simultaneously, its basic primary amine provides a powerful handle to "switch on" aqueous solubility under acidic conditions. This pH-dependent behavior is the key to its successful handling in purification, formulation, and biological testing. By applying the systematic qualitative and quantitative methodologies outlined in this guide, researchers can effectively harness the properties of this valuable building block, paving the way for its seamless integration into the drug discovery and development pipeline.

References

  • Title: tert-Butyl 2-(aminomethyl)
  • Title: tert-Butyl (3S)-3-(aminomethyl)
  • Title: tert-butyl 3-(aminomethyl)piperidine-1-carboxylate - Physico-chemical Properties Source: ChemBK URL:[Link]
  • Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Grossmont College URL:[Link]
  • Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: IntechOpen URL:[Link]
  • Title: Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines Source: Royal Society of Chemistry URL:[Link]
  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]
  • Title: Boc and tBu ester pH stability during enamine hydrolysis Source: Reddit URL:[Link]
  • Title: MSDS of tert-butyl 4-(aminomethyl)
  • Title: Method for determining solubility of a chemical compound Source: Google Patents URL
  • Title: Solubility of Organic Compounds Source: University of Toronto URL:[Link]
  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: National Institutes of Health (NIH) URL:[Link]
  • Title: tert-Butyl 4-amino-4-(aminomethyl)
  • Title: tert-Butyl piperazine-1-carboxyl

Sources

Mechanism of action of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate Derivatives as C-C Chemokine Receptor 2 (CCR2) Antagonists

Abstract

The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as a crucial building block for a class of potent C-C Chemokine Receptor 2 (CCR2) antagonists. This technical guide provides an in-depth exploration of the mechanism of action of these derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the pivotal role of the CCL2/CCR2 signaling axis in inflammatory pathologies, elucidate the molecular interactions between the antagonists and the receptor, and present the experimental methodologies required for their characterization. This document aims to bridge the gap between synthetic chemistry and clinical application, offering field-proven insights into the development of this important class of therapeutic agents.

Introduction: The Piperidine Scaffold and the Rise of CCR2 Antagonism

The piperidine ring is a ubiquitous heterocyclic motif found in numerous pharmaceuticals and natural alkaloids, valued for its favorable physicochemical properties and synthetic tractability[1][2]. The specific scaffold, this compound, provides a versatile platform for creating complex molecules with precise three-dimensional orientations[3][4][5]. In recent years, derivatives of this scaffold have gained significant attention as potent and selective antagonists of the C-C Chemokine Receptor 2 (CCR2)[6][7][8].

CCR2 and its primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2), form a critical signaling axis that drives the recruitment of monocytes and macrophages to sites of inflammation[9][10]. This process is a hallmark of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, asthma, and fibrosis[9][10][11][12]. Consequently, inhibiting the CCL2/CCR2 pathway with small-molecule antagonists represents a highly promising therapeutic strategy[9][10]. This guide will delve into the precise mechanisms by which these piperidine-based derivatives function.

The CCL2/CCR2 Signaling Axis: A Central Mediator of Inflammation

To understand the action of the antagonists, one must first appreciate the pathway they inhibit. The CCL2/CCR2 axis is a cornerstone of the inflammatory response.

  • Initiation: In response to tissue injury or infection, resident cells (like endothelial cells and fibroblasts) release the chemokine CCL2.

  • Chemotaxis: CCL2 binds to CCR2, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of monocytes, memory T-lymphocytes, and dendritic cells[9][13].

  • Signal Transduction: This binding event triggers a conformational change in CCR2, activating intracellular heterotrimeric G-proteins (mainly of the Gαi class). This initiates a downstream signaling cascade involving serine/threonine kinases, leading to cellular polarization and actin rearrangement[10][13].

  • Cellular Recruitment: The activated monocytes follow the CCL2 gradient, migrating from the bloodstream into the affected tissue (a process called extravasation).

  • Pathology: Once in the tissue, monocytes differentiate into macrophages, which can perpetuate the inflammatory cycle by releasing pro-inflammatory cytokines and contributing to tissue damage and fibrosis[10][11][14].

Blocking this pathway at the receptor level is the primary goal of CCR2 antagonist therapy, aiming to halt the recruitment of these key inflammatory cells[10].

Signaling Pathway Diagram

CCL2_CCR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds & Activates G_Protein Gαi Protein Activation CCR2->G_Protein Activates Antagonist Piperidine Derivative (Antagonist) Antagonist->CCR2 Blocks Binding Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Signaling Chemotaxis Chemotaxis & Inflammatory Response Signaling->Chemotaxis

Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of piperidine derivatives.

Core Mechanism of Action: How Piperidine Derivatives Inhibit CCR2

Derivatives of this compound function by directly interacting with the CCR2 receptor, thereby preventing its activation by the endogenous ligand CCL2. The mechanism can be broken down into competitive and allosteric modes of inhibition.

Receptor Binding and Modes of Inhibition

Structure-activity relationship (SAR) studies have been pivotal in developing highly potent CCR2 antagonists with nanomolar IC50 values[6][7]. These small molecules are designed to fit into specific binding pockets within the seven-transmembrane domain of the CCR2 receptor.

Recent pharmacological studies have revealed that not all small-molecule antagonists bind to the same site[15]. This leads to different modes of inhibition:

  • Competitive (Orthosteric) Antagonism: These antagonists bind to the same site as the natural ligand, CCL2. They directly compete with CCL2, and their inhibitory effect can be overcome by increasing the concentration of the agonist.

  • Non-competitive (Allosteric) Antagonism: These antagonists bind to a different site on the receptor, known as an allosteric site[13][15]. This binding event induces a conformational change in the receptor that prevents it from being activated by CCL2, regardless of the ligand's concentration. Allosteric modulators can offer advantages in terms of selectivity and overcoming physiological fluctuations in endogenous ligand levels.

The discovery of distinct binding sites for different chemical scaffolds highlights the complexity of CCR2 pharmacology and is crucial for the development of novel inhibitors[15].

Structure-Activity Relationship (SAR) Insights

The development of potent antagonists from the piperidine scaffold has been an exercise in meticulous chemical optimization. SAR studies have shown that:

  • The core piperidine ring serves as a rigid scaffold to correctly position key pharmacophoric groups.

  • Substituents on the piperidine ring are crucial for potency and selectivity. For instance, replacing a 4-(4-fluorophenyl)piperidine moiety with heteroaryl or carboxyphenyl groups has been shown to improve potency and reduce off-target effects, such as inhibition of the IKr potassium channel[8][16].

  • The stereochemistry of the piperidine ring and its substituents is often critical for high-affinity binding to the receptor[7].

Structural Modification Impact on Activity Reference
Introduction of 7-azaindole groupLed to potent CCR2 antagonists with nanomolar IC50 values.[6]
Substitution on dipiperidine compoundsCombining favorable substituents led to remarkably potent and selective antagonists.[7]
Replacement of phenylpiperidineReplacing with heteroarylpiperidine improved selectivity against the IKr channel.[8]
Introduction of bulky groups (e.g., tert-butyl)Can influence affinity for CCR1 vs. CCR2, suggesting differences in subpocket size.[13]

Experimental Protocols for Characterizing CCR2 Antagonists

Validating the mechanism of action of a novel piperidine derivative requires a suite of robust in vitro assays. The following protocols represent a standard workflow for characterization.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Cell Culture: Use a stable cell line overexpressing human CCR2 (e.g., HEK293 or U2OS cells)[13].

  • Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the receptor via centrifugation.

  • Assay Setup: In a 96-well plate, incubate cell membranes with a constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2)[16].

  • Compound Addition: Add increasing concentrations of the unlabeled test compound (the piperidine derivative).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Chemotaxis Assay

Objective: To assess the functional ability of the antagonist to block CCL2-induced cell migration.

Methodology:

  • Cell Isolation: Isolate primary human monocytes from whole blood or use a monocyte-like cell line (e.g., THP-1).

  • Assay Chamber: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 5 µm pores) separating an upper and lower chamber.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.

  • Assay Setup:

    • Place a solution containing a chemoattractant concentration of CCL2 in the lower chamber.

    • Add the pre-incubated cells to the upper chamber.

  • Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours at 37°C, 5% CO₂).

  • Quantification: Count the number of cells that have migrated through the membrane to the lower chamber. This can be done by microscopy after staining or by using a fluorescent cell-based quantification method.

  • Data Analysis: Plot the number of migrated cells against the antagonist concentration to determine the functional IC50.

Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_binding Binding Affinity cluster_functional Functional Activity cluster_invivo In Vivo Efficacy Synthesis Synthesize Piperidine Derivative Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Characterize Chemotaxis_Assay Chemotaxis Assay (Determine functional IC50) Binding_Assay->Chemotaxis_Assay Validate InVivo Animal Models of Inflammation (e.g., Arthritis, Asthma) Chemotaxis_Assay->InVivo Test Efficacy

Caption: Standard workflow for the characterization of a novel CCR2 antagonist.

Therapeutic Potential and Clinical Landscape

The foundational role of the CCL2/CCR2 axis in monocyte recruitment has made it an attractive target for a wide array of diseases. Preclinical animal models have shown great therapeutic potential for CCR2 blockade in conditions like rheumatoid arthritis, multiple sclerosis, asthma, and various fibrotic diseases[7][9][11][12].

However, the translation of this preclinical promise into clinical success has been challenging. While several CCR2 antagonists have entered clinical trials, the results have often been moderately encouraging or disappointing[11][12]. This indicates a need to further elucidate the complex chemokine system and potentially develop more sophisticated assessment methodologies for evaluating the efficacy of CCL2/CCR2 inhibitors in human diseases[11][12]. Despite these hurdles, targeting this axis remains an active and important area of drug discovery[11].

Conclusion

This compound derivatives represent a significant class of small-molecule CCR2 antagonists. Their mechanism of action is centered on the direct, high-affinity binding to the CCR2 receptor, which competitively or allosterically blocks the interaction with the pro-inflammatory chemokine CCL2. This inhibition prevents the downstream signaling cascade responsible for monocyte chemotaxis, thereby disrupting a key process in the pathogenesis of many inflammatory diseases. The continued refinement of this chemical scaffold, guided by detailed structure-activity relationship studies and robust pharmacological characterization, holds promise for the development of future therapies that can effectively modulate the inflammatory response.

References

  • Title: Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists Source: PubMed URL:[Link]
  • Title: The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases Source: Frontiers in Immunology URL:[Link]
  • Title: Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists Source: PubMed URL:[Link]
  • Title: Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases Source: PubMed URL:[Link]
  • Title: Synthesis and structure–activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists Source: Scilit URL:[Link]
  • Title: Schematic representation of clinical trials for CCL2/CCR2 inhibitors....
  • Title: Recent developments in CCR2 antagonists Source: PubMed URL:[Link]
  • Title: CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation Source: Royal Society of Chemistry URL:[Link]
  • Title: Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres Source: PubMed Central URL:[Link]
  • Title: Structure–activity relationship of piperidine derivatives with anticancer activity Source: ResearchG
  • Title: Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2 Source: Molecular Pharmacology URL:[Link]
  • Title: tert-Butyl 2-(aminomethyl)
  • Title: TERT-BUTYL 4-(AMINOMETHYL)
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Title: Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents Source: Journal of Drug Delivery and Therapeutics URL:[Link]
  • Title: Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists Source: PubMed URL:[Link]
  • Title: Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2 Source: PubMed Central URL:[Link]
  • Title: Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
  • Title: Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
  • Title: Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate Source: Taylor & Francis Online URL:[Link]
  • Title: tert-Butyl (2R)-2-(aminomethyl)

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A Senior Application Scientist's Guide to Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, success is often dictated by the strategic assembly of complex molecules from versatile, well-defined starting materials. Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, a key heterocyclic intermediate, stands out as a prime example of such a building block. Its structure is deceptively simple, yet it offers a powerful combination of features: a piperidine core, a synthetically crucial scaffold found in numerous pharmaceuticals, and two distinct amine functionalities with orthogonal protection.[1][2]

The secondary amine, integrated into the piperidine ring, is protected by a tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be selectively removed under acidic treatment. In contrast, the primary amine on the C2-linked methyl group is readily available for a host of chemical transformations. This differential reactivity is not an accident of nature but a deliberate design feature for the synthetic chemist, enabling sequential, controlled modifications at two distinct points of the molecule. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic deployment in drug discovery programs.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

Physical and Chemical Properties

The key identifying and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[3][4]
CAS Number 370069-31-1[3][5]
Molecular Formula C₁₁H₂₂N₂O₂[3][5]
Molecular Weight 214.30 g/mol [3][4][5]
Appearance Colorless oil or low-melting solid
Density 1.0124 g/mL at 25 °C[6]
Refractive Index n20/D 1.4745[6]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and other common organic solvents.[6]
SMILES CC(C)(C)OC(=O)N1CCCCC1CN[3]
GHS Safety & Handling

This compound is classified as hazardous and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

Hazard ClassGHS Classification
Acute Toxicity, Oral H302: Harmful if swallowed[3][9]
Skin Corrosion/Irritation H315: Causes skin irritation[3][9]
Eye Damage/Irritation H319: Causes serious eye irritation[3][9]
Target Organ Toxicity H335: May cause respiratory irritation[3][9]

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.[10]

Core Synthesis Protocol: A Validated Approach

The most direct and reliable synthesis of this compound involves the reduction of the corresponding nitrile precursor, tert-butyl 2-cyanopiperidine-1-carboxylate. This precursor can be synthesized from commercially available starting materials. The following protocol details a robust method using lithium aluminum hydride (LAH), a powerful reducing agent for this transformation.

Synthetic Workflow Diagram

G cluster_0 Synthesis of Precursor cluster_1 Core Synthesis N-Boc-2-piperidinecarboxylic_acid N-Boc-2-piperidine- carboxylic acid N-Boc-2-piperidinecarboxamide N-Boc-2-piperidine- carboxamide N-Boc-2-piperidinecarboxylic_acid->N-Boc-2-piperidinecarboxamide 1. SOCl₂ or (COCl)₂ 2. NH₄OH N-Boc-2-cyanopiperidine tert-Butyl 2-cyanopiperidine- 1-carboxylate (Precursor) N-Boc-2-piperidinecarboxamide->N-Boc-2-cyanopiperidine Dehydration (e.g., TFAA, P₂O₅) Target tert-Butyl 2-(aminomethyl)- piperidine-1-carboxylate N-Boc-2-cyanopiperidine->Target Reduction (LiAlH₄ in THF)

Caption: Synthetic pathway to the target compound via a nitrile precursor.

Detailed Experimental Protocol

Reaction: Reduction of tert-Butyl 2-cyanopiperidine-1-carboxylate

  • System Preparation: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Charging: Suspend lithium aluminum hydride (LAH, 1.5 equivalents) in anhydrous tetrahydrofuran (THF).

    • Expert Insight: Anhydrous conditions are critical as LAH reacts violently with water. THF is an ideal solvent due to its ability to dissolve the intermediate complexes and its suitable boiling point.

  • Substrate Addition: Dissolve tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension at 0 °C (ice bath).

    • Expert Insight: The slow, cooled addition is a crucial safety measure to control the initial exothermic reaction between the LAH and the nitrile.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is fully consumed.

  • Reaction Quench (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise:

    • 'x' mL of water (where 'x' is the grams of LAH used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

    • Trustworthiness: This specific workup procedure is a self-validating system. It is designed to safely quench excess LAH and precipitate the aluminum salts as a granular, easily filterable solid, which greatly simplifies purification.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product. While often high in purity, the product can be further purified by silica gel column chromatography if necessary, using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking on the silica).

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity & Synthetic Utility

The power of this reagent lies in its orthogonally protected amines, which allows for a planned, multi-step synthetic sequence.

The Principle of Orthogonal Protection

The Boc-protected secondary amine is stable to the basic and nucleophilic conditions used to modify the primary amine. Conversely, the primary amine is unreactive to the acidic conditions (e.g., trifluoroacetic acid in dichloromethane) used to cleave the Boc group. This allows chemists to choose which nitrogen to react, and in what order, unlocking immense synthetic flexibility.

Key Transformations & Workflow

G cluster_0 Reactions at Primary Amine cluster_1 Reaction at Secondary Amine Start tert-Butyl 2-(aminomethyl)- piperidine-1-carboxylate Amide N-Acylated Product Start->Amide R-COCl, Base Urea Urea / Thiourea Derivative Start->Urea R-NCO or R-NCS Sulfonamide Sulfonamide Product Start->Sulfonamide R-SO₂Cl, Base Sec_Amine N-Alkylated Product Start->Sec_Amine R-CHO, NaBH(OAc)₃ Deprotected 2-(Aminomethyl)piperidine (as salt) Start->Deprotected TFA / DCM or HCl / Dioxane

Sources

The Strategic Synthesis and Application of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Moiety and the Rise of a Privileged Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued structural motif in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one biological target. The conformational flexibility of the piperidine ring, coupled with its ability to engage in key hydrogen bonding and ionic interactions, allows for the precise spatial orientation of pharmacophoric groups, thereby enhancing binding affinity and selectivity to biological targets.

Within the vast landscape of piperidine-containing building blocks, Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (also known as 1-Boc-2-(aminomethyl)piperidine) has emerged as a particularly versatile and strategic intermediate. Its unique bifunctional nature, featuring a primary amine nucleophile and a Boc-protected secondary amine, offers a wealth of opportunities for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for sequential and site-selective modifications. This guide provides an in-depth exploration of the discovery, history, and, most critically, the synthetic strategies and applications of this pivotal building block in modern drug discovery.

Historical Context and the Evolution of Synthetic Routes

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the chemical literature, its emergence is intrinsically linked to the broader development of N-protected amino-piperidines as key intermediates in pharmaceutical synthesis. The widespread adoption of the Boc protecting group in the mid-20th century revolutionized peptide synthesis and was subsequently extended to other amine-containing molecules, including piperidines.

The primary and most industrially viable route to this compound involves a two-step sequence starting from the corresponding piperidine-2-carboxamide or, more commonly, piperidine-2-carbonitrile. This approach leverages the relative ease of introducing the aminomethyl group via the reduction of a nitrile.

Core Synthetic Strategy: From Carboxamide/Nitrile to Aminomethylpiperidine

The most prevalent synthetic pathway commences with the readily available 1-Boc-piperidine-2-carboxamide, which is then dehydrated to the corresponding nitrile, followed by catalytic hydrogenation.

Diagram 1: Overall Synthetic Workflow

Synthetic Workflow 1-Boc-piperidine-2-carboxamide 1-Boc-piperidine-2-carboxamide 1-Boc-2-cyanopiperidine 1-Boc-2-cyanopiperidine 1-Boc-piperidine-2-carboxamide->1-Boc-2-cyanopiperidine Dehydration This compound This compound 1-Boc-2-cyanopiperidine->this compound Catalytic Hydrogenation

Caption: A high-level overview of the primary synthetic route.

Detailed Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Key Intermediate: Tert-butyl 2-cyanopiperidine-1-carboxylate

The synthesis of the nitrile precursor is a critical first step, with several effective methods reported in the literature. A common and efficient method involves the dehydration of the corresponding amide using a variety of dehydrating agents.

Protocol 1: Dehydration of 1-Boc-piperidine-2-carboxamide [1][2]

  • Reactants and Reagents:

    • 1-Boc-piperidine-2-carboxamide

    • Oxalyl chloride or trifluoroacetic anhydride (TFAA)

    • Pyridine or triethylamine (as a base)

    • Acetonitrile or dichloromethane (as a solvent)

  • Step-by-Step Procedure:

    • To a solution of 1-Boc-piperidine-2-carboxamide in an anhydrous aprotic solvent (e.g., acetonitrile), a dehydrating agent such as trifluoroacetic anhydride is added dropwise at a reduced temperature (typically 0 °C) in the presence of a base like triethylamine.

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

    • Purification is typically achieved via flash column chromatography on silica gel to afford Tert-butyl 2-cyanopiperidine-1-carboxylate as a solid or oil.

Causality and Experimental Choices:

  • Choice of Dehydrating Agent: Trifluoroacetic anhydride is a powerful dehydrating agent that readily converts the primary amide to the nitrile. The reaction proceeds through the formation of an O-acylated intermediate, which then eliminates trifluoroacetic acid to form the nitrile.

  • Role of the Base: A non-nucleophilic organic base such as triethylamine is crucial to neutralize the acid generated during the reaction, preventing potential side reactions and promoting the elimination step.

  • Anhydrous Conditions: The use of an anhydrous solvent is essential to prevent the hydrolysis of the dehydrating agent and the intermediate O-acylated species.

Diagram 2: Dehydration Mechanism

Dehydration Mechanism cluster_0 Dehydration of Amide to Nitrile Amide 1-Boc-piperidine-2-carboxamide Intermediate O-acylated Intermediate Amide->Intermediate + TFAA TFAA TFAA Nitrile 1-Boc-2-cyanopiperidine Intermediate->Nitrile - CF3COOH + Et3N Base Et3N

Caption: The mechanism of amide dehydration to form the nitrile intermediate.

Part 2: Catalytic Hydrogenation to this compound

The reduction of the nitrile group to a primary amine is a cornerstone of organic synthesis. For this transformation, catalytic hydrogenation is often the method of choice due to its high efficiency, clean conversion, and the avoidance of stoichiometric metal hydride reagents.

Protocol 2: Raney Nickel-Catalyzed Hydrogenation of 1-Boc-2-cyanopiperidine [3][4]

  • Reactants and Reagents:

    • Tert-butyl 2-cyanopiperidine-1-carboxylate

    • Raney® Nickel (as a slurry in water or ethanol)

    • Hydrogen gas (H₂)

    • Methanol or ethanol (as a solvent)

    • Ammonia (optional, to suppress secondary amine formation)

  • Step-by-Step Procedure:

    • A pressure-resistant hydrogenation vessel is charged with Tert-butyl 2-cyanopiperidine-1-carboxylate and a suitable solvent such as methanol.

    • A catalytic amount of Raney Nickel (typically 5-10 wt%) is carefully added to the reaction mixture. If desired, ammonia can be added to the solvent to minimize the formation of secondary amine byproducts.

    • The vessel is sealed, purged with nitrogen or argon, and then pressurized with hydrogen gas to a desired pressure (e.g., 50-100 psi).

    • The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases, indicating the completion of the reaction.

    • The vessel is carefully depressurized, and the reaction mixture is filtered through a pad of Celite® to remove the Raney Nickel catalyst.

    • The filtrate is concentrated under reduced pressure to yield this compound, which can often be used in the next step without further purification.

Causality and Experimental Choices:

  • Catalyst Selection: Raney Nickel is a highly active and cost-effective catalyst for the hydrogenation of nitriles.[3] Its porous structure provides a large surface area for the adsorption of hydrogen and the nitrile substrate.

  • Solvent: Protic solvents like methanol or ethanol are commonly used as they can help to solvate the reactants and intermediates.

  • Role of Ammonia: The addition of ammonia can suppress the formation of secondary amines, which can arise from the reaction of the initially formed primary amine with an imine intermediate.

  • Pressure and Temperature: The reaction conditions (pressure and temperature) can be optimized to achieve a balance between reaction rate and selectivity. Higher pressures and temperatures generally lead to faster reactions but may also increase the likelihood of side reactions.

Diagram 3: Mechanism of Nitrile Hydrogenation

Nitrile Hydrogenation cluster_1 Catalytic Hydrogenation of Nitrile Nitrile R-C≡N Imine R-CH=NH (Imine intermediate) Nitrile->Imine + H2 (on Catalyst) Catalyst Raney Ni-H PrimaryAmine R-CH2-NH2 (Primary Amine) Imine->PrimaryAmine + H2 (on Catalyst) SecondaryAmine (R-CH2)2NH (Secondary Amine byproduct) Imine->SecondaryAmine + Primary Amine - NH3

Caption: A simplified mechanism for the catalytic hydrogenation of a nitrile.

Parameter Condition/Reagent Rationale
Catalyst Raney® NickelHigh activity, cost-effective, readily available.[3]
Solvent Methanol or EthanolGood solubility for reactants, protic nature can aid in proton transfer steps.
Hydrogen Source H₂ gasClean reagent, byproduct is minimal.
Pressure 50-100 psiSufficient for efficient hydrogenation at a reasonable rate.
Additive Ammonia (optional)Suppresses the formation of secondary amine byproducts.[4]

Table 1: Summary of Key Parameters for Nitrile Hydrogenation

Applications in Drug Discovery: A Versatile Building Block

The strategic importance of this compound lies in its utility as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of a reactive primary amine allows for the introduction of diverse substituents through acylation, alkylation, and other amine-based transformations, while the Boc-protected piperidine nitrogen can be deprotected at a later stage for further functionalization.

Case Study 1: Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[5] The piperidine scaffold is frequently incorporated into kinase inhibitors to provide a rigid framework for the precise positioning of pharmacophoric groups within the ATP-binding pocket of the kinase. This compound has been utilized in the synthesis of inhibitors of Protein Kinase B (Akt), a key node in cell survival pathways that is often dysregulated in cancer.[6]

Diagram 4: Application in Kinase Inhibitor Synthesis

Kinase Inhibitor Synthesis BuildingBlock This compound Coupling Nucleophilic Aromatic Substitution BuildingBlock->Coupling Heterocycle Activated Heterocycle (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Heterocycle->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection FinalProduct Kinase Inhibitor Deprotection->FinalProduct

Caption: A generalized workflow for the synthesis of a kinase inhibitor.

Case Study 2: Synthesis of TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel that plays a crucial role in pain sensation. Antagonists of TRPV1 are being investigated as potential novel analgesics.[7][8] The piperidine carboxamide moiety is a common feature in many potent TRPV1 antagonists, and this compound serves as a key starting material for the construction of these molecules.

Conclusion: A Foundational Tool for Medicinal Chemistry

This compound has solidified its position as an indispensable building block in the arsenal of the medicinal chemist. While its formal "discovery" may be intertwined with the broader evolution of synthetic methodology, its value is unequivocally demonstrated through its widespread application in the synthesis of complex, biologically active molecules. The reliable and scalable synthetic routes to this intermediate, primarily through the dehydration of the corresponding amide followed by catalytic hydrogenation of the resulting nitrile, provide a robust platform for the exploration of new chemical space. As the demand for novel therapeutics continues to grow, the strategic deployment of such versatile and well-characterized building blocks will remain a critical enabler of innovation in drug discovery.

References

  • Török, B., London, G., & Balázsik, K. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 437-451.
  • PrepChem. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. [Link]
  • Szánti-Pintér, E., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ResearchGate.
  • ResearchGate.
  • ACS Publications. Hydrogenation of Basic Nitriles with Raney Nickel. [Link]
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
  • Google Patents.
  • PubMed. Discovery of piperidine carboxamide TRPV1 antagonists. [Link]
  • ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Boc-4-cyanopiperidine in Modern Pharmaceutical Synthesis. [Link]
  • PubMed. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists. [Link]
  • Journal of Applied Research and Technology. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]
  • CSIR-NIScPR.
  • MDPI. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. [Link]
  • PubChem. tert-Butyl 2-(aminomethyl)
  • NIH. Advances in reversible covalent kinase inhibitors. [Link]
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
  • ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]
  • Google Patents. A kind of synthetic method of N-Boc piperazines.
  • precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)
  • ResearchGate. Discovery of piperidine carboxamide TRPV1 antagonists. [Link]
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • MDPI.

Sources

A Technical Guide to the Safe Handling and Application of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, commonly referred to as N-Boc-2-(aminomethyl)piperidine, is a versatile bifunctional molecule integral to modern synthetic organic chemistry. Its structure, featuring a piperidine ring, a primary amine protected by a tert-butoxycarbonyl (Boc) group, and a free primary aminomethyl group, makes it a valuable building block in pharmaceutical research and drug development.[1][2] The Boc protecting group provides strategic advantages, allowing for selective reactions at the aminomethyl moiety while the piperidine nitrogen remains shielded.[3][4][5] Understanding its chemical properties and associated hazards is paramount for ensuring laboratory safety and achieving desired synthetic outcomes. This guide provides an in-depth analysis of the compound's safety profile, handling protocols, and a practical application, designed for researchers and professionals in the field.

Section 1: Chemical and Physical Properties

A precise understanding of a compound's physical properties is the foundation of its safe and effective use. These parameters influence storage conditions, solvent selection, and handling procedures.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂PubChem[6]
Molecular Weight 214.30 g/mol PubChem[6]
CAS Number 188009-33-8 / 370069-31-1PubChem[6]
Appearance Not specified, typically a liquid or low-melting solidGeneral knowledge
Solubility Soluble in organic solvents like Methanol, DCMGeneral knowledge[7]

Section 2: Hazard Identification and Safety Precautions

Based on the Globally Harmonized System (GHS), this compound is classified with several hazards that necessitate stringent safety controls.[6]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[6][8]

  • H315: Causes skin irritation.[6][9]

  • H319: Causes serious eye irritation.[6][9]

  • H335: May cause respiratory irritation.[6][8]

Signal Word: Warning[6][9]

GHS Pictograms:

Expert Analysis of Hazards

The hazard profile is typical for a moderately functionalized amine. The primary amine is basic and nucleophilic, contributing to its irritant properties. Ingestion can lead to acute toxicity.[6] Skin contact can cause irritation, and prolonged exposure should be avoided.[6][9] The most significant immediate risk is serious eye irritation upon contact.[6][9] Inhalation of vapors or aerosols may irritate the respiratory tract.[6][8]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to mitigate the identified risks.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory. Standard safety glasses are insufficient.[10][11]

  • Hand Protection: Wear chemically resistant, impermeable gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.[9][11]

  • Skin and Body Protection: A lab coat is required. For larger quantities or potential for splashing, a chemical-resistant apron and additional protective clothing should be used.[10][11]

  • Respiratory Protection: All handling should occur in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[10]

Section 3: Safe Handling, Storage, and Emergency Protocols

Proactive measures in handling and storage are critical for maintaining a safe laboratory environment.

Laboratory Handling Workflow

The following diagram outlines the critical safety checkpoints from procurement to disposal.

G cluster_prep Preparation & Handling cluster_reaction Reaction & Disposal Receive Receive & Inspect Container Integrity Store Store in Designated Cool, Dry, Ventilated Area Receive->Store Log in Inventory Prep Pre-Use Safety Check: Review SDS, Verify PPE Store->Prep Retrieve for Use Handle Work in Fume Hood Weigh/Dispense Carefully Prep->Handle Proceed if Safe React Use in Reaction Maintain Inert Atmosphere (if needed) Handle->React Quench Work-up & Quench (Monitor for Exotherms) React->Quench Waste Segregate Waste: Liquid Organics, Solid Waste Quench->Waste Dispose Dispose via Certified EH&S Protocols Waste->Dispose

Caption: Safe handling workflow for this compound.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[12][13] The storage area should be locked or otherwise secured.[8][13]

Spill and Exposure Procedures
  • Spill: Evacuate the area. Wear full PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[8] Collect the material into a sealed container for disposal. Do not let the product enter drains.[11]

  • Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected area with plenty of soap and water for at least 15 minutes.[10][14] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.[12]

Section 4: Application in Synthesis - Acylation Protocol

The primary amine of the aminomethyl group is a potent nucleophile, making it an ideal site for functionalization, such as acylation. The Boc-protected piperidine nitrogen is non-nucleophilic under these conditions, demonstrating the compound's utility in regioselective synthesis.[4][15]

Detailed Experimental Protocol: Synthesis of an Amide Derivative

This protocol describes a standard acylation reaction. The causality for each step is explained to provide a deeper understanding of the methodology.

Objective: To synthesize tert-butyl 2-((acetylamino)methyl)piperidine-1-carboxylate.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Inert Atmosphere: Set up a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

    • Causality: This prevents atmospheric moisture from reacting with the highly reactive acetyl chloride.

  • Dissolution: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Causality: DCM is an inert solvent for this reaction. Triethylamine is a non-nucleophilic base used to neutralize the HCl byproduct generated during the reaction, preventing protonation of the starting amine.[3]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The acylation reaction is exothermic. Cooling helps to control the reaction rate and prevent potential side reactions.

  • Reagent Addition: Add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled solution via a dropping funnel over 15-20 minutes.

    • Causality: Slow, dropwise addition is crucial to manage the exotherm and ensure a controlled reaction. A slight excess of the acylating agent ensures complete consumption of the starting amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Causality: This neutralizes any remaining acetyl chloride and the triethylamine hydrochloride salt. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer twice with DCM. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: This standard aqueous work-up sequence removes water-soluble byproducts and isolates the crude product.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure amide product.

    • Causality: Chromatography is necessary to remove unreacted reagents and any minor byproducts, ensuring high purity of the final compound.

References

  • PubChem. This compound.
  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]
  • Fisher Scientific.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
  • National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Scribd.
  • Chemistry Steps. Boc Protecting Group for Amines. [Link]
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

Sources

A Senior Application Scientist's Guide to Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate: Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its prevalence in a multitude of FDA-approved drugs and clinical candidates speaks to its favorable pharmacokinetic properties and its ability to serve as a versatile template for engaging a wide array of biological targets.[1][2] Within this privileged class of heterocycles, Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (CAS No. 370069-31-1) has emerged as a particularly valuable building block for drug discovery programs.[3]

This technical guide provides an in-depth analysis of this compound, offering a practical resource for researchers, chemists, and drug development professionals. We will delve into its commercial availability, provide a detailed synthetic protocol, outline robust quality control methodologies, and explore its applications in the synthesis of pharmaceutically relevant molecules.

Physicochemical Properties

This compound is a chiral compound with the following key properties:

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂[4]
Molecular Weight 214.30 g/mol [4]
IUPAC Name This compound[4]
Appearance Typically a liquid or semi-solid
Density Approximately 1.0124 g/mL at 25 °C
Refractive Index n20/D ~1.4745

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen renders the secondary amine significantly less nucleophilic, allowing for selective functionalization of the primary aminomethyl group. This orthogonal protection strategy is a key feature that underpins the utility of this building block in multi-step synthetic sequences.

Commercial Availability: A Comparative Overview

This compound, along with its isomers, is available from a range of chemical suppliers. The choice of vendor will often depend on the required quantity, purity, and lead time. Below is a comparative table of some of the key suppliers. Pricing is often subject to change and may require a formal inquiry.

SupplierProduct NameCAS No.PurityAvailable Quantities
Sigma-Aldrich1-Boc-2-aminomethylpiperidine370069-31-1≥95%Inquire
Advanced ChemBlocks1-Boc-2-aminomethyl-piperidine370069-31-197%Inquire
BLD PharmThis compound hydrochloride1159823-04-7InquireInquire

It is crucial for researchers to obtain and review the certificate of analysis (CoA) from the chosen supplier to confirm the identity and purity of the material before use.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved from commercially available 1-Boc-2-cyanopiperidine. The key transformation is the reduction of the nitrile functionality to a primary amine. Both lithium aluminum hydride (LAH) and catalytic hydrogenation are effective methods for this conversion.[5][6]

Workflow for the Synthesis

start Start: 1-Boc-2-cyanopiperidine reduction Reduction of Nitrile (e.g., LAH in THF or H2/Catalyst) start->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: this compound purification->product qc Quality Control (NMR, HPLC, MS) product->qc

Sources

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride Salt

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound hydrochloride (CAS No. 1159823-04-7), a pivotal building block for professionals in pharmaceutical research and medicinal chemistry. We will move beyond simple data presentation to explore the rationale behind its synthesis, characterization, and application, offering field-proven insights to streamline its use in drug discovery pipelines.

Strategic Importance in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for interacting with biological targets.

This compound hydrochloride is a strategically designed intermediate that offers several distinct advantages:

  • Orthogonal Protection: The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, while the exocyclic primary amine is protonated as a hydrochloride salt. The Boc group is stable under a wide range of conditions but can be easily removed with acid, offering precise control over the synthetic sequence.[3]

  • Reactive Handle: The free (or easily liberated) primary aminomethyl group serves as a versatile nucleophilic handle for introducing a wide array of functionalities, including amide bonds, ureas, sulfonamides, and secondary amines via reductive amination.[4][5]

  • Physicochemical Properties: The hydrochloride salt form generally imparts higher crystallinity, stability, and aqueous solubility compared to the free base, simplifying handling, purification, and formulation.[5]

Below is the chemical structure of the title compound.

Caption: Structure of this compound hydrochloride.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the compound's properties is fundamental for its effective use. The data below has been consolidated from various authoritative sources.

PropertyValueSource(s)
CAS Number 1159823-04-7[6][7]
Molecular Formula C₁₁H₂₃ClN₂O₂[6][8]
Molecular Weight 250.77 g/mol [6][7]
Appearance White to off-white solid/powder[9]
Solubility Soluble in water, methanol, ethanol[9]
Storage Conditions 2-8°C, under inert atmosphere[7]

Note: The free base (this compound) has a CAS number of 370069-31-1 and a molecular weight of 214.30 g/mol .[10][11]

Synthesis and Purification: A Validated Approach

While multiple synthetic routes exist, a common and reliable strategy involves the reduction of a nitrile precursor followed by Boc protection and salt formation. This approach is favored for its scalability and the high purity of the final product.

SynthesisWorkflow Start 2-Cyanopiperidine Step1 Boc Protection (Boc)₂O, Base (e.g., TEA) Start->Step1 Step A Intermediate1 tert-Butyl 2-cyanopiperidine- 1-carboxylate Step1->Intermediate1 Step2 Nitrile Reduction (e.g., H₂, Raney Ni or LAH) Intermediate1->Step2 Step B Intermediate2 tert-Butyl 2-(aminomethyl)piperidine- 1-carboxylate (Free Base) Step2->Intermediate2 Step3 Salt Formation HCl in Ether/Dioxane Intermediate2->Step3 Step C Product Final Product: tert-Butyl 2-(aminomethyl)piperidine- 1-carboxylate HCl Step3->Product Applications Core tert-Butyl 2-(aminomethyl)piperidine- 1-carboxylate Amide Amide Synthesis (Acyl Halides, Carboxylic Acids) Core->Amide R-COCl Urea Urea/Thiourea Formation (Isocyanates) Core->Urea R-N=C=O Reductive Reductive Amination (Aldehydes/Ketones, NaBH(OAc)₃) Core->Reductive R-CHO Sulfonamide Sulfonamide Formation (Sulfonyl Chlorides) Core->Sulfonamide R-SO₂Cl

Sources

An In-Depth Technical Guide to the Chiral Resolution of 2-(Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Approach for Researchers and Drug Development Professionals

Abstract

2-(Aminomethyl)piperidine is a pivotal chiral building block in the synthesis of numerous pharmaceutical agents, where stereochemistry dictates therapeutic efficacy and safety.[1] This guide provides a comprehensive, in-depth technical framework for the chiral resolution of racemic 2-(aminomethyl)piperidine via diastereomeric salt crystallization. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and causality behind critical process choices. It details a robust, field-proven protocol using L-(+)-tartaric acid as the resolving agent, outlines rigorous analytical validation techniques, and presents troubleshooting strategies to empower researchers in achieving high enantiomeric purity.

Introduction to 2-(Aminomethyl)piperidine and the Imperative of Chirality

2-(Aminomethyl)piperidine is a bicyclic diamine whose structural motif is integral to a range of biologically active molecules. Its utility as a synthetic intermediate is well-established in both academic and industrial research.[1] The compound possesses a single stereocenter at the C2 position of the piperidine ring, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.

In drug development, enantiomers of a chiral compound can exhibit vastly different pharmacological, toxicological, and metabolic profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, the ability to isolate a single, desired enantiomer is not merely an academic exercise but a critical regulatory and safety requirement in the pharmaceutical industry. Classical resolution by diastereomeric salt crystallization remains one of the most practical and scalable methods for this purpose.[2][3]

The Theoretical Bedrock: Chiral Resolution via Diastereomeric Salt Crystallization

The foundational principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties (e.g., solubility), into a pair of diastereomers with distinct physical properties.[2][3] This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent.

The process for a racemic amine like (±)-2-(aminomethyl)piperidine can be summarized as follows:

  • Salt Formation: The racemic amine [(R)-Amine and (S)-Amine] is reacted with a single enantiomer of a chiral acid, for instance, (2R,3R)-Tartaric Acid.

  • Diastereomer Generation: This reaction forms two diastereomeric salts: [(R)-Amine:(2R,3R)-Tartrate] and [(S)-Amine:(2R,3R)-Tartrate].

  • Differential Solubility: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system.[4]

  • Fractional Crystallization: By carefully selecting the solvent and controlling conditions like temperature and concentration, the less soluble diastereomeric salt will preferentially crystallize out of the solution.

  • Separation & Liberation: The crystallized salt is isolated by filtration. Subsequently, the chiral resolving agent is removed, typically by acid-base extraction, to yield the desired enantiomerically enriched free amine.

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Fractional Crystallization racemate <(R)-Amine & (S)-Amine> salt_R <(R)-Amine : (+)-Tartrate> racemate->salt_R Reaction salt_S <(S)-Amine : (+)-Tartrate> racemate->salt_S Reaction agent <(+)-Tartaric Acid> solution More Soluble Salt in Solution (e.g., (R)-Amine Salt) salt_R->solution Different Solubilities crystal Less Soluble Salt Crystallizes (e.g., (S)-Amine Salt) salt_S->crystal Different Solubilities

Caption: Conceptual overview of chiral resolution by diastereomeric salt formation.

Strategic Selection of the Chiral Resolving Agent

The success of a diastereomeric resolution hinges on the choice of the resolving agent. For basic amines, chiral carboxylic acids are the agents of choice. Tartaric acid and its derivatives are among the most popular and effective choices for resolving chiral bases.[5]

For 2-(aminomethyl)piperidine, L-(+)-tartaric acid (dextrorotatory, (2R,3R)-tartaric acid) is a well-documented and effective resolving agent. The selection is based on several key factors:

  • Crystallinity of Salts: It readily forms stable, crystalline salts with amines, which is a prerequisite for separation by crystallization.

  • Solubility Differential: It often provides a significant solubility difference between the two diastereomeric salts, which is the primary driver for an efficient separation.[6]

  • Availability and Cost: L-(+)-tartaric acid is a naturally occurring, readily available, and inexpensive chiral compound.

  • Recyclability: The resolving agent can often be recovered and reused after the liberation of the resolved amine, enhancing the economic viability of the process.

While other agents like mandelic acid or dibenzoyl-tartaric acid could be used[2][7], L-(+)-tartaric acid provides a reliable and cost-effective starting point for the resolution of 2-(aminomethyl)piperidine.

In-Depth Experimental Protocol: Resolution of (±)-2-(Aminomethyl)piperidine

This protocol provides a robust methodology for the resolution. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents
  • (±)-2-(Aminomethyl)piperidine

  • L-(+)-Tartaric Acid

  • Methanol (Anhydrous)

  • Diethyl Ether

  • Sodium Hydroxide (NaOH)

  • Sodium Sulfate (Na₂SO₄, Anhydrous)

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator.

Step-by-Step Methodology

G start Start step1 Step 1: Dissolve Racemic Amine & Tartaric Acid in Methanol start->step1 step2 Step 2: Induce Crystallization (Cooling/Seeding) step1->step2 Formation of diastereomeric salts step3 Step 3: Isolate Crystals (Vacuum Filtration) step2->step3 Precipitation of less soluble salt step4 Optional: Recrystallize to improve e.e. step3->step4 Mother liquor contains more soluble salt step5 Step 4: Liberate Free Amine (Basification with NaOH) step3->step5 If purity is sufficient step4->step5 Purified diastereomeric salt step6 Step 5: Extract Amine (Diethyl Ether) step5->step6 step7 Step 6: Dry & Concentrate step6->step7 end End: Enantiopure Amine step7->end

Caption: Experimental workflow for the chiral resolution of 2-(aminomethyl)piperidine.

Step 1: Formation of the Diastereomeric Salt

  • In a flask, dissolve (±)-2-(aminomethyl)piperidine (1 equivalent) in a minimal amount of warm methanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in warm methanol. Causality: Using a sub-stoichiometric amount of the resolving agent (0.5 eq.) is a common strategy. It ensures that only the less soluble diastereomeric salt crystallizes, leaving the more soluble salt and the unreacted portion of its corresponding enantiomer in the solution, thereby maximizing the enantiomeric excess of the first crop of crystals.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

Step 2: Fractional Crystallization

  • Allow the combined solution to cool slowly to room temperature. Spontaneous crystallization may occur.

  • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

  • Once crystallization begins, cool the mixture further in an ice bath for 1-2 hours to maximize the yield of the precipitated salt. Causality: Slow cooling is crucial for the formation of well-ordered crystals and prevents the trapping of impurities (i.e., the more soluble diastereomer), leading to higher enantiomeric purity.

Step 3: Isolation and Purification of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor which is enriched in the more soluble diastereomer.[8]

  • Air-dry the crystals. At this stage, a sample should be taken for analytical validation (See Section 5.0).

  • For higher purity, the isolated salt can be recrystallized from a minimal amount of hot methanol. This process is repeated until a constant optical rotation is achieved, indicating that the maximum enantiomeric purity for the salt has been reached.

Step 4: Liberation of the Enantiopure Amine

  • Dissolve the purified diastereomeric salt in a minimal amount of water.

  • Cool the aqueous solution in an ice bath and basify by the slow addition of a concentrated NaOH solution until the pH is >12. Causality: The strong base deprotonates the amine and protonates the tartaric acid, breaking the ionic bond of the diastereomeric salt. The tartaric acid forms a water-soluble sodium tartrate salt, while the free amine becomes insoluble in the highly basic aqueous solution.

  • The free amine will often separate as an oil or solid.

  • Extract the liberated amine into an organic solvent such as diethyl ether or dichloromethane (3 x volumes).[8]

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-(aminomethyl)piperidine.

Analytical Validation: Quantifying Enantiomeric Purity

Accurate determination of the enantiomeric excess (e.e.) is critical to validate the success of the resolution.[9] Several methods can be employed.

Analytical Technique Principle Typical Application & Remarks
Polarimetry Measures the rotation of plane-polarized light by a chiral compound in solution.A classical, rapid method. Useful for monitoring the progress of recrystallization. Requires a known value for the specific rotation of the pure enantiomer.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.[9]The gold standard for accurate e.e. determination. Provides quantitative data on the ratio of the two enantiomers. Method development is required to find a suitable CSP and mobile phase.
NMR Spectroscopy Using a chiral derivatizing agent (CDA) or chiral solvating agent (CSA) to convert enantiomers into diastereomeric species which exhibit distinct signals in the NMR spectrum (¹H, ¹⁹F, or ³¹P).[10][11]A powerful and rapid method for e.e. determination without physical separation.[12] Requires a suitable chiral agent that induces a measurable chemical shift difference.

Calculating Enantiomeric Excess (e.e.): The e.e. is calculated from the areas of the two enantiomer peaks in a chromatogram (or signals in an NMR spectrum) using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Troubleshooting and Field-Proven Optimization Strategies

Problem Potential Cause Optimization Strategy
No Crystallization Solution is too dilute; solvent is not optimal.Concentrate the solution. Try different solvents or solvent mixtures (e.g., methanol/ethanol, ethanol/water). Add a co-solvent like diethyl ether to reduce solubility.
Oiling Out The melting point of the diastereomeric salt is lower than the temperature of the solution; solution is supersaturated.Use a lower crystallization temperature. Dilute the solution slightly. Try a different solvent system.
Low Enantiomeric Excess (e.e.) Insufficient solubility difference between diastereomers; cooling was too rapid, trapping the undesired diastereomer.Perform multiple recrystallizations. Screen other resolving agents (e.g., mandelic acid, dibenzoyl-tartaric acid). Ensure slow, controlled cooling during crystallization.
Low Yield The desired diastereomeric salt has significant solubility in the mother liquor; insufficient cooling.Optimize the amount of resolving agent (molar ratios >1.5 can sometimes improve yield).[5] Ensure the crystallization mixture is thoroughly cooled for an adequate period. Minimize the amount of solvent used for washing the crystals.

Conclusion

The chiral resolution of 2-(aminomethyl)piperidine by diastereomeric salt crystallization with L-(+)-tartaric acid is a robust, scalable, and economically viable method for obtaining enantiomerically enriched material. Success in this endeavor is not merely procedural but relies on a solid understanding of the principles of stereochemistry and crystallization. By strategically selecting the resolving agent, carefully controlling crystallization conditions, and employing rigorous analytical validation, researchers can confidently and efficiently isolate the desired enantiomer, a critical step in the pipeline of modern drug discovery and development.

References

  • A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis. Benchchem.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Application Notes and Protocols for Diastereomeric Salt Crystallization using D-(-)-Mandelic Acid. Benchchem.
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. PMC - NIH.
  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
  • A Comparative Guide to Chiral Resolution of Amines: Case Studies Featuring (R)-2-Methylpiperazine and Tartaric Acid Salts. Benchchem.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry - ACS Publications.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • Chiral resolution. Wikipedia.
  • Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.

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Methodological & Application

Application Notes & Protocols: Strategic Use of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Linear Peptide

In the landscape of modern drug discovery and materials science, the limitations of natural linear peptides—namely their conformational flexibility and susceptibility to proteolysis—have driven the innovation of peptidomimetics. These engineered molecules mimic the structure and function of natural peptides but possess enhanced stability, bioavailability, and receptor selectivity. A key strategy in this field is the introduction of conformational constraints into the peptide backbone.[1][2][3]

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate stands out as a versatile and powerful building block for this purpose.[4][5] Its rigid piperidine ring, when incorporated into a peptide sequence, fundamentally restricts the rotational freedom of the backbone, guiding the molecule into a more defined three-dimensional structure.[1] This is particularly valuable in the rational design of ligands where a specific conformation is required for high-affinity binding.

Furthermore, this reagent is a cornerstone in the synthesis of peptide nucleic acid (PNA) analogues, where the natural phosphodiester backbone is replaced with a polyamide structure, conferring exceptional resistance to enzymatic degradation.[6][7][8] The strategic design of this molecule, featuring a free primary amine for standard peptide coupling and a Boc-protected secondary amine on the piperidine ring, offers synthetic chemists precise, orthogonal control over complex peptide architectures.[4][9]

Chemical Profile and Handling

Proper handling and storage are critical for maintaining the integrity of the reagent.

PropertyValue
IUPAC Name This compound[10][11]
CAS Number 370069-31-1[10][11]
Molecular Formula C₁₁H₂₂N₂O₂[10][12]
Molecular Weight 214.31 g/mol [4][13]
Appearance Light yellow liquid or white powder[4][10]
Storage Store at Room Temperature or 0 - 8 °C, protect from moisture[4][10]

Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid breathing vapors or dust.[10]

Core Principle: Orthogonal Design for Structural Control

The utility of this compound stems from its differential protection scheme, which allows for its controlled, directional incorporation into a growing peptide chain.

  • Primary Amine (-CH₂NH₂): This group is unmasked and serves as the primary nucleophile for forming an amide bond with the C-terminal carboxylic acid of a peptide chain. This reaction follows standard, well-established solid-phase peptide synthesis (SPPS) coupling protocols.

  • Boc-Protected Secondary Amine (>N-Boc): The secondary amine within the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This group is stable under the basic conditions of Fmoc-deprotection, but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality is the key to its advanced applications.

This design allows the building block to be added to a peptide. Subsequently, the Boc group can be removed to expose the piperidine nitrogen, creating a branch point for further synthesis or for the attachment of other moieties.

Caption: Molecular strategy of the building block.

Experimental Protocols

The following protocols are designed for standard manual or automated solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry.

Protocol 1: Incorporation into a Peptide Sequence (Fmoc-SPPS)

Principle: This protocol details the coupling of the building block's free primary amine onto a deprotected N-terminal amino group of a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deprotection Agent: 20-40% Piperidine in DMF

  • Coupling Agent: 0.5 M solution of HCTU, HATU, or DIC/Oxyma in DMF[14][15]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, Dichloromethane (DCM)

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[16]

  • Fmoc Deprotection: Drain the swelling solvent. Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain. Add a fresh aliquot of the piperidine solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[14]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Qualitative Test (Optional but Recommended): Perform a Kaiser test on a few resin beads.[17] A positive result (dark blue beads) confirms the presence of a free primary amine.

  • Coupling Reaction:

    • In a separate vial, pre-activate a solution containing 3 molar equivalents of the C-terminal amino acid to be coupled to the piperidine building block, 3 equivalents of the coupling agent (e.g., HCTU), and 6 equivalents of DIPEA in DMF for 5-10 minutes.

    • Alternatively, for coupling the piperidine building block to the resin, dissolve 3 molar equivalents of this compound and 6 molar equivalents of DIPEA in DMF. Add this to the resin, followed by 3 molar equivalents of the coupling agent (e.g., HCTU).

    • Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered sequences, the reaction time may be extended or microwave heating can be employed.[15]

  • Washing: Drain the coupling solution. Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Qualitative Test: Perform a second Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 2: On-Resin Boc Deprotection and Further Functionalization

Principle: This protocol describes the selective removal of the Boc protecting group from the piperidine nitrogen to expose a secondary amine, which can then be used for chain elongation or branching.

Materials:

  • Peptide-resin containing the incorporated piperidine building block

  • Deprotection Solution: 25-50% Trifluoroacetic Acid (TFA) in DCM[18]

  • Neutralization Solution: 10% DIPEA in DMF

  • Washing Solvents: DCM, DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DCM for 30 minutes. Drain the solvent.

  • Boc Deprotection: Add the TFA/DCM solution to the resin and agitate gently for 5 minutes. Drain. Add a fresh aliquot of the TFA/DCM solution and agitate for an additional 25-30 minutes.[18]

  • Washing: Drain the acidic solution. Wash the resin thoroughly with DCM (5-7 times) to remove residual TFA.

  • Neutralization: Wash the resin with DMF (2 times). Add the 10% DIPEA/DMF solution and agitate for 5-10 minutes to neutralize the trifluoroacetate salt of the newly formed amine.[18]

  • Final Washing: Drain the neutralization solution. Wash the resin thoroughly with DMF (5 times) and DCM (3 times). The resin now has a free secondary amine on the piperidine ring and is ready for the next coupling step as described in Protocol 1, Step 5 .

start Start: Fmoc-Peptide-Resin deprotect_fmoc 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_fmoc wash1 Wash (DMF) deprotect_fmoc->wash1 kaiser1 Kaiser Test (Check for free amine) wash1->kaiser1 couple_pip 2. Couple Building Block (HCTU/DIPEA) kaiser1->couple_pip Positive (Blue) wash2 Wash (DMF/DCM) couple_pip->wash2 kaiser2 Kaiser Test (Check for completion) wash2->kaiser2 continue_fmoc Continue Fmoc Synthesis (Add next AA) kaiser2->continue_fmoc Negative (Yellow) deprotect_boc 3. Boc Deprotection (25% TFA/DCM) kaiser2->deprotect_boc Negative (Yellow) wash3 Wash (DCM) deprotect_boc->wash3 neutralize Neutralize (10% DIPEA/DMF) wash3->neutralize wash4 Wash (DMF) neutralize->wash4 couple_branch Couple Next AA to Piperidine Nitrogen wash4->couple_branch

Caption: SPPS workflow for incorporation and functionalization.

Data & Troubleshooting

Table 1: Comparison of Common Coupling Conditions
Coupling ReagentMolar Equivalents (Reagent:Base:AA)Activation TimeStrengths & Considerations
HCTU / HATU 1 : 2 : 1~2 minutesFast, highly efficient, good for hindered couplings. HATU is slightly more potent. Higher cost.
DIC / Oxyma 1 : 2 : 1~5-10 minutesCost-effective, low racemization. DIC is a carbodiimide and can cause allergies.[15]
DIC / HOBt 1 : 2 : 1~5-10 minutesTraditional, effective method. HOBt has explosive potential when dehydrated.
Table 2: Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The piperidine ring or adjacent residues are bulky. Poor Reagent Quality: Coupling reagents or solvent have degraded. Insufficient Reaction Time: Coupling was stopped prematurely.Recouple: Repeat the coupling step for a longer duration (2-4 hours). Change Reagent: Switch to a more potent coupling agent like HATU. Microwave: Use microwave-assisted synthesis to improve kinetics.[15] Check Reagents: Use fresh, high-purity solvents and reagents.
Low Final Yield Chain Aggregation: The growing peptide chain is folding back on itself, blocking reactive sites. Premature Cleavage: The linker attaching the peptide to the resin is unstable to repeated deprotection cycles.Use Chaotropic Salts: Add salts like LiCl to the coupling reaction to disrupt aggregation. Use Pseudoproline Dipeptides: Incorporate structures that disrupt secondary structure formation. Choose a More Stable Linker: Ensure the resin linker is compatible with the full synthesis strategy.
Unexpected Mass in Final Product Incomplete Boc Deprotection: The Boc group on the piperidine was not fully removed before final cleavage. Side-Reaction with Scavengers: During final cleavage, reactive intermediates are not adequately scavenged.Extend Boc Deprotection: Increase the time or number of TFA treatments. Optimize Cleavage Cocktail: Ensure the appropriate scavengers (e.g., triisopropylsilane, water, EDT) are used for the specific amino acids in your sequence.[18]

Conclusion

This compound is more than a simple building block; it is a strategic tool for imparting drug-like properties to peptide-based molecules. Its rigid core provides a reliable method for inducing conformational stability, a critical factor in enhancing receptor affinity and specificity. The orthogonal protection scheme offers a gateway to creating complex, branched, or cyclic peptidomimetics with precisely controlled architectures. By mastering the protocols for its incorporation and subsequent deprotection, researchers, scientists, and drug development professionals can unlock new possibilities in the design of next-generation therapeutics and advanced biomaterials.

References

  • Synthesis and purification of peptide nucleic acids. Current Protocols in Nucleic Acid Chemistry. [Link]
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Semantic Scholar. [Link]
  • Pyrrolidinyl PNA with α/β-Dipeptide Backbone: From Development to Applic
  • Peptide Nucleic Acids (PNAs). Gyros Protein Technologies. [Link]
  • An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjug
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
  • Improvement of peptide nucleic acid (PNA)
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control.
  • Solid-phase synthesis of conformationally constrained peptidomimetics based on a 3,6-disubstituted-1,4-diazepan-2,5-dione core. PubMed. [Link]
  • An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride.
  • Synthesis protocols. Peptideweb.com. [Link]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
  • tert-Butyl (2R)-2-(aminomethyl)
  • Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
  • PART I: Chemfile Creations. University of Illinois Urbana-Champaign. [Link]
  • tert-Butyl 2-(aminomethyl)

Sources

The Versatile Chiral Synthon: Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine moiety is a cornerstone of numerous pharmacologically active compounds, lending favorable pharmacokinetic properties and providing a rigid scaffold for the precise orientation of pharmacophores. Among the vast array of substituted piperidines, tert-butyl 2-(aminomethyl)piperidine-1-carboxylate stands out as a preeminent chiral building block. Its unique bifunctional nature, possessing a primary amine nucleophile and a sterically hindered, acid-labile Boc-protected secondary amine, makes it an exceptionally versatile tool in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and applications of both enantiomers of this compound, complete with detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of Chiral Piperidines

Chirality plays a pivotal role in the biological activity of pharmaceuticals. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is a critical aspect of modern drug discovery. The 2-substituted piperidine framework, in particular, is a privileged scaffold found in a multitude of natural products and synthetic drugs. The introduction of a substituent at the C2 position creates a stereogenic center, the control of which is paramount for achieving desired biological outcomes.

This compound offers a strategic advantage in this context. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions while allowing for selective manipulation of the primary amine at the C2-aminomethyl substituent. This orthogonal protection scheme is fundamental to its utility as a chiral building block.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
Appearance Colorless to pale yellow oil
Density 1.013 g/mL at 25 °C
Boiling Point 237-238 °C
Refractive Index n20/D 1.473
Solubility Soluble in most organic solvents (DCM, THF, MeOH, DMSO)General Knowledge

Spectroscopic Data (Representative for Enantiopure Forms):

  • ¹H NMR (CDCl₃, 500 MHz): δ 3.85-3.95 (m, 1H), 2.70-2.85 (m, 2H), 2.60-2.70 (m, 1H), 1.75-1.85 (m, 1H), 1.55-1.70 (m, 2H), 1.46 (s, 9H), 1.25-1.40 (m, 4H).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 155.5, 79.5, 54.0, 46.5, 43.0, 30.0, 28.5, 25.5, 20.0.

  • IR (film): ν_max 3360, 2930, 1685, 1420, 1250, 1170 cm⁻¹.

Note: Specific shifts may vary slightly depending on the solvent and instrument.

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Strategy 1: Chiral Resolution of Racemic 2-(Aminomethyl)piperidine

This classical approach involves the formation of diastereomeric salts using a chiral resolving agent, followed by separation based on differential solubility and subsequent removal of the resolving agent.

Chiral Resolution Workflow Racemic Racemic 2-(Aminomethyl)piperidine DiastereomericSalts Diastereomeric Salt Mixture Racemic->DiastereomericSalts + ResolvingAgent Chiral Resolving Agent (e.g., Tartaric Acid) ResolvingAgent->DiastereomericSalts Separation Fractional Crystallization DiastereomericSalts->Separation SaltR (R,R)-Diastereomeric Salt (Less Soluble) Separation->SaltR SaltS (S,S)-Diastereomeric Salt (More Soluble) Separation->SaltS AmineR Enantiopure (R)-Amine SaltR->AmineR AmineS Enantiopure (S)-Amine SaltS->AmineS BaseR Base Treatment BaseR->AmineR BaseS Base Treatment BaseS->AmineS ProductR (R)-tert-butyl 2-(aminomethyl) piperidine-1-carboxylate AmineR->ProductR ProductS (S)-tert-butyl 2-(aminomethyl) piperidine-1-carboxylate AmineS->ProductS BocProtectionR Boc Protection (Boc)₂O BocProtectionR->ProductR BocProtectionS Boc Protection (Boc)₂O BocProtectionS->ProductS

Chiral Resolution Workflow Diagram.

Protocol 1: Chiral Resolution and Boc Protection

  • Salt Formation: Dissolve racemic 2-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as methanol or ethanol. To this solution, add a solution of a chiral resolving agent, for example, L-(+)-tartaric acid (0.5 eq for each enantiomer), in the same solvent.

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt of one enantiomer will preferentially crystallize due to lower solubility.[] Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH or NaHCO₃) to neutralize the tartaric acid and liberate the free enantiopure amine. Extract the amine into an organic solvent like dichloromethane (DCM).

  • Boc Protection: To the solution of the enantiopure amine in DCM, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq). Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the enantiopure this compound.

Strategy 2: Asymmetric Synthesis

More modern and efficient approaches involve the direct asymmetric synthesis of the chiral piperidine ring, which avoids the loss of 50% of the material inherent in classical resolution. One such strategy is the catalytic asymmetric hydrogenation of a suitable pyridine precursor.

Asymmetric Synthesis Workflow Precursor 2-(Aminomethyl)pyridine BocPyridine N-Boc-2-(aminomethyl)pyridine Precursor->BocPyridine BocProtection Boc Protection (Boc)₂O BocProtection->BocPyridine Product Enantiopure tert-butyl 2-(aminomethyl) piperidine-1-carboxylate BocPyridine->Product AsymmetricHydrogenation Asymmetric Hydrogenation [Rh(COD)(chiral ligand)]BF₄, H₂ AsymmetricHydrogenation->Product

Asymmetric Synthesis Workflow Diagram.

Protocol 2: Asymmetric Hydrogenation

  • N-Boc Protection of the Precursor: Protect the piperidine nitrogen of 2-(aminomethyl)pyridine with a Boc group using standard conditions as described in Protocol 1, step 4.

  • Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the N-Boc-2-(aminomethyl)pyridine in a degassed solvent such as methanol. Add a chiral rhodium catalyst, for instance, [Rh(COD)(Et-DuPhos)]BF₄ (1-2 mol%).

  • Reaction Execution: Pressurize the reactor with hydrogen gas (50-100 atm) and stir at room temperature for 12-24 hours.

  • Work-up and Purification: Carefully vent the reactor and concentrate the reaction mixture. Purify the product by flash column chromatography to obtain the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC.

Applications in Synthetic Chemistry

The synthetic utility of this compound stems from the nucleophilicity of the primary amine, which can participate in a variety of bond-forming reactions.

Amide Bond Formation

A primary application of this chiral building block is in the synthesis of amides, which are prevalent in many drug molecules. The primary amine readily couples with carboxylic acids or their activated derivatives.

Protocol 3: Amide Coupling with a Carboxylic Acid

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), a coupling agent such as HATU (1.1 eq), and a base like diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous aprotic solvent like DMF or DCM. Stir for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: Add a solution of enantiopure this compound (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Reductive Amination

The primary amine can also undergo reductive amination with aldehydes and ketones to form secondary amines, providing a facile route to more complex piperidine derivatives.

Protocol 4: Reductive Amination with an Aldehyde

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and enantiopure this compound (1.1 eq) in a solvent such as dichloroethane (DCE) or methanol. Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reduction: To the solution containing the imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).[3] This reducing agent is mild and selective for the imine in the presence of the aldehyde.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the desired secondary amine by column chromatography.

Synthesis of Kinase Inhibitors

The 2-(aminomethyl)piperidine scaffold is a key component in a number of kinase inhibitors. The primary amine can be used to introduce the piperidine moiety onto a heterocyclic core, which is a common feature of many kinase inhibitors.

Kinase Inhibitor Synthesis Heterocycle Chlorinated Heterocycle (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Intermediate Boc-Protected Kinase Inhibitor Precursor Heterocycle->Intermediate ChiralAmine (R)- or (S)-tert-butyl 2-(aminomethyl) piperidine-1-carboxylate ChiralAmine->Intermediate SNAr Nucleophilic Aromatic Substitution (SₙAr) DIPEA, n-BuOH, 100 °C SNAr->Intermediate FinalProduct Final Kinase Inhibitor Intermediate->FinalProduct Deprotection Boc Deprotection TFA, DCM Deprotection->FinalProduct

Sources

Synthetic Protocols & Applications of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is a valuable bifunctional building block in modern medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring with a protected secondary amine and a primary aminomethyl side chain, offers a versatile platform for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for sequential and selective functionalization of the two nitrogen atoms. This unique combination of features makes it a sought-after intermediate in the synthesis of a variety of biologically active compounds, including inhibitors of Transient Receptor Potential Vanilloid 1 (TRPV1) and Checkpoint Kinase 1 (CHK1).[1][2]

This comprehensive guide provides detailed synthetic protocols for the preparation and key transformations of this compound, along with insights into its application in drug discovery. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to aid researchers in their synthetic endeavors.

Synthesis of this compound

The most common and efficient route to synthesize the title compound involves a two-step sequence starting from 2-cyanopiperidine. This method consists of the protection of the piperidine nitrogen with a Boc group, followed by the reduction of the nitrile to a primary amine.

Protocol 1: Synthesis of Tert-butyl 2-cyanopiperidine-1-carboxylate

This initial step protects the secondary amine of the piperidine ring, which is more nucleophilic than the nitrile nitrogen, ensuring selectivity in the subsequent reduction step.

Reaction Scheme:

Protocol 1 2-Cyanopiperidine 2-Cyanopiperidine Product Tert-butyl 2-cyanopiperidine-1-carboxylate 2-Cyanopiperidine->Product (Boc)2O Di-tert-butyl dicarbonate (Boc)2O (Boc)2O->Product Base Base (e.g., Et3N, NaHCO3) Base->Product Solvent Solvent (e.g., CH2Cl2) Solvent->Product

Caption: Boc protection of 2-cyanopiperidine.

Materials:

  • 2-Cyanopiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-cyanopiperidine (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in CH₂Cl₂ dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 2-cyanopiperidine-1-carboxylate.

Protocol 2: Reduction of Tert-butyl 2-cyanopiperidine-1-carboxylate

The nitrile group of the Boc-protected intermediate is then reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Protocol 2 Starting Material Tert-butyl 2-cyanopiperidine-1-carboxylate Product This compound Starting Material->Product Reducing Agent LiAlH4 Reducing Agent->Product Solvent Anhydrous Solvent (e.g., THF, Et2O) Solvent->Product Workup Aqueous Workup Workup->Product

Caption: Reduction of the nitrile to the primary amine.

Materials:

  • Tert-butyl 2-cyanopiperidine-1-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.[3]

  • Stir the resulting mixture at room temperature for 1 hour, then filter the aluminum salts through a pad of Celite®.

  • Wash the filter cake with THF.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound, which is often of sufficient purity for subsequent reactions.

Key Synthetic Transformations

The primary amine of this compound is a versatile handle for a variety of synthetic transformations, most notably amide bond formation and N-alkylation.

Protocol 3: Amide Coupling with Carboxylic Acids

The formation of an amide bond is a cornerstone of medicinal chemistry. The primary amine of the title compound readily participates in coupling reactions with a wide range of carboxylic acids using standard coupling agents.

Reaction Scheme:

Protocol 3 Amine This compound Product Amide Product Amine->Product Acid R-COOH Acid->Product Coupling Coupling Agent (e.g., HATU, EDC/HOBt) Coupling->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Protocol 4 Amine This compound Product N-Alkylated Product Amine->Product Carbonyl Aldehyde or Ketone (R'R''C=O) Carbonyl->Product Reducing Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent->Product Solvent Solvent (e.g., DCE, CH2Cl2) Solvent->Product CHK1 Inhibitor Synthesis Amine This compound Intermediate Nitro-substituted intermediate Amine->Intermediate Pyridyl Halide 2-bromo-4-chloro-5-nitropyridine Pyridyl Halide->Intermediate Reduction Reduction (e.g., SnCl2) Intermediate->Reduction Diamine Diamine intermediate Reduction->Diamine Cyclization Cyclization Diamine->Cyclization CHK1 Inhibitor Azabenzimidazole CHK1 Inhibitor Cyclization->CHK1 Inhibitor Protocol 5 Starting Material N-Boc protected piperidine derivative Product Deprotected piperidine salt Starting Material->Product Acid Acid (e.g., TFA, HCl in Dioxane) Acid->Product Solvent Solvent (e.g., CH2Cl2, Dioxane) Solvent->Product

Sources

Strategic N-Alkylation of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved therapeutics. The functionalization of this motif is critical for modulating the pharmacological profile of drug candidates. Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is a versatile building block, featuring a primary amine handle for derivatization while the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This guide provides an in-depth analysis and detailed, field-proven protocols for the selective N-alkylation of this primary amine. We will explore two robust and widely adopted synthetic strategies: direct alkylation via SN2 reaction and N-alkylation through reductive amination. The causality behind reagent selection, reaction optimization, and troubleshooting is discussed to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Value of the N-Alkyl Piperidine Moiety

The N-alkylation of primary amines is a fundamental transformation in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). For the title compound, this compound, this reaction selectively modifies the exocyclic primary amine, as the endocyclic secondary amine is rendered non-nucleophilic by the electron-withdrawing Boc protecting group. This selective functionalization allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) to optimize a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.

Two principal methodologies have emerged as the most reliable for this transformation:

  • Direct Alkylation with Alkyl Halides: A classic nucleophilic substitution (SN2) reaction where the amine attacks an electrophilic alkyl halide.[1]

  • Reductive Amination: A two-step, one-pot process involving the condensation of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is subsequently reduced.[2]

The choice between these methods depends on the desired substituent, the availability of starting materials (alkyl halide vs. carbonyl compound), and the functional group tolerance required.

Mechanistic Considerations and Strategic Choices

A thorough understanding of the underlying mechanisms is paramount for successful reaction design and troubleshooting.

Direct Alkylation: An SN2 Pathway

In this reaction, the primary amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[1] The reaction produces a hydrohalic acid (e.g., HBr, HCl) as a byproduct, which protonates the basic amine starting material or product, effectively halting the reaction. Therefore, the inclusion of a base is essential to neutralize this acid and drive the reaction to completion.[3]

Key Experimental Choices:

  • Base Selection: The ideal base should be non-nucleophilic to avoid competing with the amine in reacting with the alkyl halide. Sterically hindered amine bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) are excellent choices.[3][4] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also commonly used, with Cs₂CO₃ offering better solubility in many organic solvents.[3][5]

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Dimethyl sulfoxide (DMSO) are preferred. These solvents effectively solvate the cation of the transition state, accelerating SN2 reactions, and can help dissolve inorganic bases.[3]

Reductive Amination: Imine Formation and Reduction

This powerful method forms a C-N bond by first reacting the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, with the loss of a water molecule. This intermediate is then reduced in situ to the desired secondary amine.

Key Experimental Choices:

  • Reducing Agent: The choice of reducing agent is critical. It must be mild enough to not reduce the starting carbonyl compound but potent enough to reduce the iminium ion intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a premier choice for this transformation due to its mildness, tolerance of acidic conditions that can catalyze imine formation, and high selectivity for imines over ketones or aldehydes.[2] Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, often with an acid catalyst.[6][7]

Below is a diagram illustrating the two primary synthetic pathways for the N-alkylation of the title compound.

N_Alkylation_Pathways cluster_start Starting Material cluster_path2 Pathway 2: Reductive Amination Start This compound Reagent1 Alkyl Halide (R-X) Base (e.g., DIPEA) Start->Reagent1 SN2 Reaction Reagent2 Aldehyde/Ketone (R-C=O) Reducing Agent (e.g., STAB) Start->Reagent2 Condensation Product1 N-Alkyl Product Reagent1->Product1 Intermediate Imine Intermediate Product2 N-Alkyl Product Intermediate->Product2 Reduction

Caption: Synthetic pathways for N-alkylation.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring. All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[8]

Protocol 1: Direct N-Alkylation with Benzyl Bromide

Materials:

  • This compound (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction flask, magnetic stirrer, and inert atmosphere setup

  • TLC plates (silica gel) and LC-MS for monitoring

Procedure:

  • Setup: To a dry reaction flask under nitrogen, add this compound (1.0 eq.) and dissolve it in anhydrous DMF (approx. 0.2 M solution).

  • Base Addition: Add DIPEA (1.5 eq.) to the stirred solution.

  • Alkylating Agent Addition: Slowly add benzyl bromide (1.1 eq.) to the mixture at room temperature. A slow addition rate helps to control any potential exotherm and minimize side reactions.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure N-benzylated product.

Protocol 2: N-Alkylation via Reductive Amination with Acetone

Materials:

  • This compound (1.0 eq.)

  • Acetone (2.0 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)[2]

  • Acetic acid (catalytic, optional)

  • Reaction flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Setup: To a dry reaction flask under nitrogen, add this compound (1.0 eq.) and dissolve it in anhydrous DCM or DCE (approx. 0.2 M solution).

  • Carbonyl Addition: Add acetone (2.0 eq.) to the solution. A slight excess of the carbonyl component is often used to drive imine formation.

  • Imine Formation: Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred mixture. The portion-wise addition helps to control gas evolution.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography to obtain the pure N-isopropyl derivative.

Data Summary and Optimization

The reaction conditions can be adapted for various alkylating agents and carbonyl compounds. The following table provides a summary of typical conditions and expected outcomes based on analogous reactions in the literature.

MethodAlkylating Agent / CarbonylBase / Reducing AgentSolventTemp (°C)Time (h)Typical Yield (%)
Direct AlkylationMethyl IodideK₂CO₃DMFRT2470-85[4][9]
Direct AlkylationBenzyl BromideDIPEAACNRT1675-90[4]
Reductive AminationCyclohexanoneNaBH(OAc)₃DCERT880-95[2]
Reductive AminationIsobutyraldehydeNaBH₃CN / AcOHTHFRT675-90[7]

Troubleshooting:

  • Low Conversion: If the reaction stalls, ensure all reagents are anhydrous. For direct alkylation, a stronger base like NaH (used with care at 0°C) or switching to a more effective solvent like DMF may be necessary.[4] For reductive amination, adding a catalytic amount of acid (e.g., acetic acid) can promote imine formation.

  • Side Products: Over-alkylation is a potential issue in direct alkylation, though less likely when forming a secondary amine from a primary one.[1] Slow addition of the alkyl halide can mitigate this.[4] In reductive amination, ensuring the carbonyl is of high purity is essential to avoid impurities carrying through.

The general experimental workflow for both protocols is summarized in the diagram below.

Experimental_Workflow Start Start: Reaction Setup AddReagents Add Amine, Solvent, and Base/Carbonyl Start->AddReagents AddSecondReagent Add Alkyl Halide or Reducing Agent AddReagents->AddSecondReagent Stir Stir under Inert Atmosphere AddSecondReagent->Stir Monitor Monitor Progress (TLC / LC-MS) Stir->Monitor Monitor->Stir Incomplete Quench Quench Reaction Monitor->Quench Complete Workup Aqueous Workup & Extraction Quench->Workup Purify Dry, Concentrate, & Purify Workup->Purify End End: Characterize Pure Product Purify->End

Caption: General experimental workflow for N-alkylation.

Conclusion

The N-alkylation of this compound is a robust and versatile transformation critical for synthesizing novel chemical entities in drug discovery. Both direct alkylation and reductive amination offer efficient and high-yielding routes to a diverse range of N-substituted derivatives. By understanding the underlying mechanisms and carefully selecting reagents and conditions as outlined in this guide, researchers can reliably and strategically functionalize this key piperidine building block to accelerate the development of next-generation therapeutics.

References

  • Title: Ch22: Alkylation of Amines Source: University of Calgary URL:[Link]
  • Title: Procedure for N-alkylation of Piperidine?
  • Title: Synthesis of Secondary Amines via Self-Limiting Alkylation Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols Source: Lund University Research Portal URL:[Link]
  • Title: Synthesis and cytotoxic activity of some derivatives of alkyl piperidine Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]
  • Title: N-alkyl-piperidine DERIVATIVES.
  • Title: Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Title: Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate Source: White Rose eTheses Online URL:[Link]
  • Title: Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties Source: National Institutes of Health (NIH) URL:[Link]
  • Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY Source: White Rose eTheses Online URL:[Link]
  • Title: Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines Source: Arkivoc URL:[Link]
  • Title: THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Source: ResearchG
  • Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: PubMed Central URL:[Link]
  • Title: Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
  • Title: tert-Butyl 2-(aminomethyl)
  • Title: Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines Source: The Journal of Organic Chemistry - ACS Public
  • Title: Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?
  • Title: Does piperidine work in reductive amination like this? Source: Reddit URL:[Link]
  • Title: Reductive amination and amide synthesis.
  • Title: N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions Source: UniCA IRIS URL:[Link]
  • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL:[Link]
  • Title: What are the best methods for Piperidine purification alternatives to distillation?
  • Title: The Regioselective 3-Alkylation of Piperidine Source: ODU Digital Commons URL:[Link]
  • Title: Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate Source: ResearchG

Sources

Deprotection of the Boc Group from Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development.[1][2] Its widespread use stems from its ability to effectively protect amine functionalities under a variety of reaction conditions, while also allowing for facile removal under acidic conditions.[1][3] This application note provides a detailed guide for the deprotection of the Boc group from Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, yielding the versatile diamine, 2-(aminomethyl)piperidine. This key synthetic intermediate is a valuable building block in the creation of various pharmaceutical agents.[4][5][6]

This guide will delve into the mechanistic underpinnings of acid-catalyzed Boc deprotection, provide detailed, step-by-step protocols for common and effective methods, and discuss critical aspects of reaction monitoring, work-up, and product characterization.

Mechanistic Insight: The Acid-Catalyzed Cascade

The removal of the Boc protecting group is an acid-catalyzed elimination reaction that proceeds through a well-defined sequence of steps.[1][3][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3][8]

  • Formation of a Tert-butyl Cation: This initial protonation renders the Boc group unstable, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[1][3][7]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[3][7][8] It is imperative to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of CO2 can lead to a dangerous pressure buildup.[3][7]

  • Formation of the Amine Salt: In the acidic reaction medium, the newly liberated primary amine is immediately protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][7]

The resulting tert-butyl cation can be quenched by various nucleophiles present in the reaction mixture or can deprotonate to form isobutylene gas.[7] In some cases, scavengers like anisole or thioanisole may be added to trap the tert-butyl cation and prevent potential side reactions, such as the alkylation of sensitive functional groups.[9]

Experimental Protocols

The choice of deprotection method depends on several factors, including the scale of the reaction, the presence of other acid-labile functional groups in the molecule, and the desired final salt form of the product. Below are detailed protocols for the two most common and reliable methods for the deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.[10][11]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane (DCM) in a round-bottom flask. A typical concentration is a 0.1-0.2 M solution.[12]

  • Cool the solution to 0°C using an ice bath.[12]

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.[12] A common alternative is to use a 25% solution of TFA in DCM.[10]

  • Remove the ice bath and allow the reaction to warm to room temperature.[12]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[10]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[10][12]

  • For the basic work-up to obtain the free amine, dissolve the residue in an appropriate organic solvent such as ethyl acetate or DCM and wash with a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is basic.[10][12]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected piperidine-2-ylmethanamine.[10][12]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another standard procedure and often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.[10]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware, including filtration apparatus

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.

  • Stir the mixture at room temperature for 1 to 4 hours.[10]

  • Monitor the reaction progress by TLC or LC-MS.[10]

  • Upon completion, the product will often precipitate as the dihydrochloride salt.

  • Collect the solid product by filtration and wash it with a solvent like diethyl ether to remove any non-polar impurities.[10]

  • Dry the collected solid under vacuum to yield piperidine-2-ylmethanamine dihydrochloride.

Reaction Monitoring and Characterization

Effective monitoring is crucial to determine the endpoint of the deprotection reaction and to ensure complete conversion of the starting material.

Analytical Techniques:

TechniquePrinciple and Application
Thin-Layer Chromatography (TLC) A rapid and cost-effective method for monitoring the reaction's progress. The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Rf value. Ninhydrin stain can be used to visualize the primary amine product.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides both separation and mass information, allowing for the confirmation of the disappearance of the starting material and the appearance of the product with the expected molecular weight. It is a highly sensitive and reliable method for reaction monitoring.[10][14]
High-Performance Liquid Chromatography (HPLC) A quantitative method used to assess the purity of the final product. The Boc-protected starting material, being more non-polar, will have a longer retention time on a reverse-phase column compared to the more polar deprotected amine.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to confirm the structure of the final product. The characteristic signal for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm) will be absent in the ¹H NMR spectrum of the deprotected product.

Work-up and Purification

The work-up procedure is critical for isolating the desired product in high purity.

  • Acidic Work-up: If the final product is desired as the salt (e.g., TFA or HCl salt), the reaction mixture can be concentrated under reduced pressure to remove the solvent and excess acid.[15] The resulting salt can then be triturated with a non-polar solvent like diethyl ether to induce precipitation and then collected by filtration.

  • Basic Work-up: To obtain the free amine, the residue after solvent removal is dissolved in an organic solvent and washed with a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the acid.[10][15] The organic layer is then washed with brine, dried, and concentrated.

  • Purification: The crude product, whether it's the free base or the salt, may require further purification. For the free base, which is a liquid, distillation under reduced pressure can be employed.[16][17] Alternatively, column chromatography on silica gel can be used. For the salt, recrystallization is a common purification technique.

Safety Considerations

Both trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.[18][19][20][21][22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[19][20][21]

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[18][19] In case of skin contact, immediately wash the affected area with copious amounts of water.[18][19] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[19][20]

  • Waste Disposal: Dispose of acidic waste according to institutional safety guidelines. Neutralization may be required before disposal.[19][22]

Visualization of the Workflow

dot digraph "Boc_Deprotection_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} arropen Caption: Workflow for the deprotection of Boc-protected 2-(aminomethyl)piperidine.

Conclusion

The deprotection of this compound is a fundamental and critical transformation in the synthesis of various biologically active molecules. By understanding the underlying mechanism and following well-established protocols, researchers can efficiently and safely obtain the desired 2-(aminomethyl)piperidine product. The choice between TFA and HCl-based methods will depend on the specific requirements of the synthetic route, and careful monitoring and appropriate work-up procedures are key to achieving high purity and yield.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. ResearchGate.
  • TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov.
  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College.
  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH.
  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.
  • Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ACS Publications.
  • A new method for green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. RSC Publishing.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
  • 2-PIPERIDYLMETHYLAMINE. Chemdad.
  • Boc Deprotection Mechanism. YouTube.
  • Amine Protection / Deprotection. Fisher Scientific.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

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The Versatile Role of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a wide array of clinically successful drugs.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an invaluable component in the design of molecules that interact with biological targets. Among the vast portfolio of piperidine-based building blocks, Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate emerges as a particularly versatile and strategic intermediate for drug discovery and development.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role in the synthesis of potent and selective inhibitors of key biological targets, including Checkpoint Kinase 1 (CHK1), p38 MAP Kinase, and the Transient Receptor Potential Vanilloid 1 (TRPV1). This guide is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-tested protocols to facilitate the practical application of this valuable synthetic tool.

Physicochemical Properties and Strategic Advantages

This compound, with a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol , is a bifunctional molecule that offers a unique combination of a nucleophilic primary amine and a protected secondary amine within a conformationally defined piperidine ring.[3] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for its synthetic utility, as it allows for selective reactions at the primary amine of the 2-aminomethyl substituent. This strategic protection prevents unwanted side reactions and enables the controlled, stepwise construction of complex molecular architectures. The Boc group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization, thus expanding the synthetic possibilities.

PropertyValueSource
CAS Number 370069-31-1[3]
Molecular Formula C₁₁H₂₂N₂O₂[3]
Molecular Weight 214.30 g/mol [3]
Appearance Liquid[4]
Density 1.0124 g/mL at 25 °C[4]
Refractive Index n20/D 1.4745[4]
Flash Point >110 °C (>230 °F) - closed cup[4]

Core Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable building block for introducing a 2-substituted piperidine motif into drug candidates. This moiety can impart desirable pharmacokinetic and pharmacodynamic properties, such as improved solubility, enhanced receptor binding, and optimized metabolic stability.[1][3]

I. Synthesis of Checkpoint Kinase 1 (CHK1) Inhibitors

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response pathway.[5] Inhibition of CHK1 is a promising strategy in cancer therapy, as it can sensitize cancer cells to the effects of DNA-damaging agents. The 2-aminomethylpiperidine scaffold has been successfully incorporated into potent and selective CHK1 inhibitors.[6] The piperidine ring can occupy the ATP-binding pocket of the kinase, with the aminomethyl side chain providing a vector for further interactions with the protein or for the attachment of other pharmacophoric elements.

Protocol 1: Synthesis of a Pyrimidine-based CHK1 Inhibitor Intermediate

This protocol is adapted from the supplementary information of "Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing" and describes a key nucleophilic aromatic substitution reaction.[6]

Reaction Scheme:

G cluster_0 Reaction pyrimidine 6-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine reagents Et3N, NMP, 145 °C (microwave) pyrimidine->reagents piperidine This compound piperidine->reagents product Tert-butyl 2-(((6-(pyridin-3-ylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate reagents->product

A representative reaction for CHK1 inhibitor synthesis.

Materials:

  • 6-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine

  • This compound

  • Triethylamine (Et₃N)

  • N-Methyl-2-pyrrolidone (NMP)

  • Microwave reactor

  • Preparative HPLC system

Procedure:

  • To a microwave vial, add 6-chloro-N-(pyridin-3-yl)pyrimidin-4-amine (1.0 eq).

  • Add this compound (2.0 eq) and triethylamine (2.0 eq).

  • Add NMP to dissolve the reactants.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 145 °C for 15 minutes.

  • Cool the reaction mixture to room temperature.

  • Purify the crude product directly by preparative HPLC to yield the desired intermediate.

Causality Behind Experimental Choices:

  • Excess of Amine and Base: The use of a two-fold excess of both the piperidine derivative and triethylamine helps to drive the reaction to completion and neutralize the HCl generated during the substitution.

  • Microwave Irradiation: Microwave heating significantly accelerates the reaction rate, allowing for a much shorter reaction time compared to conventional heating.

  • NMP as Solvent: NMP is a high-boiling polar aprotic solvent that is excellent for dissolving the reactants and facilitating the SₙAr reaction at elevated temperatures.

II. Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in inflammatory responses.[] Inhibitors of p38 MAP kinase are being investigated for the treatment of various inflammatory diseases. The piperidine scaffold is a common feature in many p38 MAP kinase inhibitors, where it can interact with both the ATP-binding site and allosteric pockets.[8] The 2-aminomethyl group of this compound provides a convenient handle to attach pharmacophoric groups that can target these binding sites.

Protocol 2: Representative N-Acylation for the Synthesis of a p38 MAP Kinase Inhibitor Scaffold

This protocol illustrates a general method for amide bond formation, a key step in the synthesis of many kinase inhibitors.

Reaction Scheme:

G cluster_1 N-Acylation Reaction carboxylic_acid Substituted Carboxylic Acid reagents HATU, DIPEA, DMF carboxylic_acid->reagents piperidine This compound piperidine->reagents product N-Acylated Piperidine Derivative reagents->product

General N-acylation for inhibitor synthesis.

Materials:

  • A suitable substituted carboxylic acid (e.g., a heterocyclic carboxylic acid)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • HATU as Coupling Reagent: HATU is a highly efficient and widely used coupling reagent for amide bond formation, particularly for challenging couplings, as it minimizes side reactions and racemization.

  • DIPEA as Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.

  • DMF as Solvent: DMF is a polar aprotic solvent that is effective at dissolving a wide range of reactants and facilitating the coupling reaction.

III. Synthesis of TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception.[9] Antagonists of TRPV1 are being explored as potential analgesics. Piperidine-containing amides have been identified as potent TRPV1 antagonists.[9] The 2-aminomethylpiperidine moiety can serve as a key structural element, with the amide linkage and the piperidine ring contributing to the binding affinity and selectivity for the TRPV1 channel.

Protocol 3: Representative Reductive Amination for the Synthesis of a TRPV1 Antagonist Scaffold

This protocol provides a general procedure for forming a C-N bond via reductive amination, a common strategy in medicinal chemistry.

Reaction Scheme:

G cluster_2 Reductive Amination aldehyde Aromatic or Heteroaromatic Aldehyde reagents Sodium triacetoxyborohydride, Acetic Acid, DCE aldehyde->reagents piperidine This compound piperidine->reagents product N-Alkylated Piperidine Derivative reagents->product

General reductive amination for scaffold synthesis.

Materials:

  • An appropriate aromatic or heteroaromatic aldehyde

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • To a solution of the aldehyde (1.0 eq) in DCE, add this compound (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes the formation of alcohol byproducts.

  • Acetic Acid Catalyst: The acidic catalyst facilitates the formation of the iminium ion intermediate, which is the species that is reduced by STAB.

  • DCE as Solvent: DCE is a common solvent for reductive amination reactions as it is relatively non-polar and aprotic.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategically protected bifunctional nature provides medicinal chemists with a powerful tool for the synthesis of complex and diverse molecular architectures. The applications presented in this guide for the synthesis of CHK1, p38 MAP kinase, and TRPV1 inhibitors highlight its utility in developing novel therapeutic agents. The provided protocols, grounded in established chemical principles, offer a practical starting point for researchers to incorporate this important scaffold into their drug discovery programs. The continued exploration of new synthetic methodologies and applications for this and similar piperidine derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • Reader, J. C., Matthews, T. P., Klair, S., Cheung, K. M., Scanlon, J., Proisy, N., ... & Collins, I. (2011). Structure-guided evolution of potent and selective CHK1 inhibitors through scaffold morphing. Journal of medicinal chemistry, 54(24), 8328–8342. [Link]
  • Reader, J. C., Matthews, T. P., Klair, S., Cheung, K. M., Scanlon, J., Proisy, N., ... & Collins, I. (2011). Journal of medicinal chemistry, 54(24)
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
  • Reader, J. C., Matthews, T. P., Klair, S., Cheung, K. M., Scanlon, J., Proisy, N., ... & Collins, I. (2011). Structure-guided evolution of potent and selective CHK1 inhibitors through scaffold morphing. Journal of medicinal chemistry, 54(24), 8328–8342. [Link]
  • Reader, J. C., Matthews, T. P., Klair, S., Cheung, K. M., Scanlon, J., Proisy, N., ... & Collins, I. (2011). Structure-guided evolution of potent and selective CHK1 inhibitors through scaffold morphing. Journal of medicinal chemistry, 54(24), 8328–8342. [Link]
  • Artyushin, O. I., Sharova, E. V., Petrovskii, P. V., & Odinets, I. L. (2008). An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. Tetrahedron: Asymmetry, 19(19), 2330-2333. [Link]
  • Chung, J. Y. L., Cvetovich, R. J., McLaughlin, M., Amato, J., Tsay, F. R., Jensen, M., ... & Zewge, D. (2006). Synthesis of a naphthyridone p38 MAP kinase inhibitor. The Journal of organic chemistry, 71(22), 8602–8609. [Link]
  • Erlanson, D. A. (2017). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. In Methods in Molecular Biology (pp. 235-254). Humana Press, New York, NY. [Link]
  • Kulyk, O., Zvarych, V., & Vovk, M. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ChemistrySelect, 9(23), e202401234. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
  • Thermo Scientific Alfa Aesar. (n.d.). 2-Aminomethyl-1-Boc-piperidine, 95% 1 g.
  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268-272. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Pargellis, C. (2006). p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. Bioorganic & medicinal chemistry letters, 16(1), 64-68. [Link]
  • Pargellis, C., Cirillo, P. F., Gilmore, T., Graham, A. G., Hickey, E., Regan, J., ... & Tong, L. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(25), 5475–5487. [Link]

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Asymmetric synthesis with Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Asymmetric Synthesis with Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Introduction: The Strategic Value of a Chiral Piperidine Building Block

In the landscape of modern medicinal chemistry and pharmaceutical development, the piperidine ring is a privileged scaffold. Its prevalence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement. When this scaffold is rendered chiral, its value multiplies, allowing for the precise construction of stereoisomers, a critical requirement for selective and safe therapeutics.

This compound is a premier chiral building block that embodies this principle. This guide provides an in-depth exploration of its application in asymmetric synthesis. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate the strategic utility of this reagent for researchers, scientists, and drug development professionals. The molecule's structure features three key components, each with a distinct strategic role:

  • The Chiral Center (C2): As a stereogenic center, it serves as the foundational element for building chirality into the target molecule. Both (R) and (S) enantiomers are commercially available, providing access to either stereochemical series.

  • The Primary Amine (-CH₂NH₂): This nucleophilic handle is the primary point of synthetic elaboration, offering a versatile site for forming amide, urea, sulfonamide, and secondary amine linkages.[1][2]

  • The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group deactivates the piperidine ring nitrogen, preventing it from competing in reactions targeting the primary amine. This ensures regioselectivity and simplifies synthetic outcomes. Its acid-lability allows for orthogonal deprotection at a later stage to enable further functionalization at the ring nitrogen.

This guide will demonstrate how these features are leveraged to construct complex, enantiomerically pure molecules.

Core Application: A Scaffold for Bioactive Molecules

The primary utility of this compound lies in its role as a chiral scaffold. The exocyclic aminomethyl group is a versatile anchor point for appending various functional groups and building out the molecular architecture, while the piperidine ring serves as a rigid conformational constraint.

Logical Workflow: From Building Block to Target Molecule

The synthetic journey typically begins with the nucleophilic primary amine, which can be engaged in a variety of robust and well-understood transformations. The choice of reaction directly dictates the class of the resulting compound.

Synthetic_Utility_Workflow cluster_reactions Key Transformations cluster_products Target Molecule Classes Start This compound (R)- or (S)-enantiomer Amide Amide Coupling Start->Amide R'-COOH Coupling Agent Reductive Reductive Amination Start->Reductive R'-CHO / R'-CO-R'' Reductive Agent Sulfonamide Sulfonylation Start->Sulfonamide R'-SO₂Cl Base Urea Urea Formation Start->Urea R'-NCO Kinase Kinase Inhibitors Amide->Kinase Protease Protease Inhibitors[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFLiK0CJv1U4ss5VyWVWt312A-Q25rLWtdbSCqZqnv0WE5_qCgsMnd6ZwxUUzuLSb_dC8ckt2oKQU29_0l6j3P2GEA4HMY0K40u3ZAkxtsOq56fsl_6vHF2ymHyVGwLoDdJoW9xi6C6XtbCozFA6idCojZCpw%3D%3D)] Amide->Protease Receptor Receptor Agonists/ Antagonists[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3_ATHtrqQROLwGTuX-w0rwZkYUIfGDqlZdle0USmcaCSQrUpRa7gDymY2fhn8kulvg7qS1MaXoIwjifjp7SBZiI0WHNqmhGhObeWrY3I9_i5Uv-7ta6CiSXyCHrRPNgDumsEvRksHcF1zLVUsIWeVw_0PMSWbcvH396xgk8n6byB962cMHSzOBGCPWemfZZbziQo_8g%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFLiK0CJv1U4ss5VyWVWt312A-Q25rLWtdbSCqZqnv0WE5_qCgsMnd6ZwxUUzuLSb_dC8ckt2oKQU29_0l6j3P2GEA4HMY0K40u3ZAkxtsOq56fsl_6vHF2ymHyVGwLoDdJoW9xi6C6XtbCozFA6idCojZCpw%3D%3D)] Reductive->Receptor Peptidomimetics Peptidomimetics[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrodlgIkxmKgCcHGmFO-vJJnYe37s5aruS8YRCydrRBCnkqb6autfxDLzVQswtqB0yDN4ed97jS30mefBdnYp2Oe6-GsBENJdeY7X78r4ev0JJbxnuNVYZYfJ5o5Ujwwfx3Io%3D)] Sulfonamide->Peptidomimetics Urea->Kinase Amide_Coupling_Mechanism RCOOH R-COOH O_acyl O-Acylisourea (Active Intermediate) RCOOH->O_acyl + EDC EDC EDC->O_acyl + Active_ester Active Ester O_acyl->Active_ester + HOBt_in HOBt HOBt_in->Active_ester Tetrahedral Tetrahedral Intermediate Active_ester->Tetrahedral + Piperidine Piperidine-CH₂NH₂ Piperidine->Tetrahedral Amide Product (R-CO-NH-CH₂-Piperidine) Tetrahedral->Amide HOBt_out HOBt (regenerated) Tetrahedral->HOBt_out

Sources

Application Note: A Scalable and Robust Synthesis of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the scale-up synthesis of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, a valuable building block in medicinal and synthetic chemistry.[1][2] The protocol herein details a robust and scalable two-step synthetic sequence commencing with the Boc-protection of commercially available 2-(aminomethyl)piperidine, followed by the catalytic hydrogenation of the intermediate nitrile. This application note is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also critical insights into reaction mechanisms, safety protocols for high-pressure hydrogenations, and analytical methodologies for process control and quality assurance.

Introduction

This compound is a key intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its structural motif, featuring a piperidine ring with a protected aminomethyl side chain, is prevalent in numerous bioactive compounds.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.[3][4] The development of a scalable, safe, and efficient synthesis for this intermediate is therefore of significant interest to the pharmaceutical and chemical industries.

This guide presents a detailed protocol for the multi-gram to kilogram scale synthesis of the title compound. The synthetic strategy is designed for robustness and reproducibility, addressing common challenges encountered during scale-up, such as reaction exotherms, catalyst handling, and product purification.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route involves two key transformations:

  • Boc-Protection: The synthesis commences with the protection of the primary amine of 2-(aminomethyl)piperidine using di-tert-butyl dicarbonate (Boc)₂O. This reaction is highly selective for the more nucleophilic primary amine over the secondary amine of the piperidine ring.

  • Nitrile Reduction: The intermediate, tert-butyl 2-(cyanomethyl)piperidine-1-carboxylate, is then subjected to catalytic hydrogenation to reduce the nitrile functionality to a primary amine, yielding the final product.

This approach is advantageous due to the high yields and selectivity of each step, the commercial availability of starting materials, and the avoidance of hazardous reagents often employed in alternative synthetic routes.

Part 1: Boc-Protection of 2-(Aminomethyl)piperidine

The Boc protection of amines is a cornerstone of modern organic synthesis.[5][6][7] The reaction proceeds via the nucleophilic attack of the primary amine on one of the carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, eliminating tert-butoxycarbonyl, which subsequently decomposes to isobutylene and carbon dioxide. A mild base is often employed to neutralize the liberated proton.

Process Diagram: Synthesis Workflow

Scale-up Synthesis Workflow Figure 1: Overall Synthesis Workflow cluster_0 Step 1: Boc-Protection cluster_1 Step 2: Catalytic Hydrogenation A 2-(Aminomethyl)piperidine C Reaction Vessel (Controlled Temperature) A->C B (Boc)₂O, Solvent B->C D Work-up & Isolation C->D Reaction Mixture E Tert-butyl 2-(cyanomethyl) piperidine-1-carboxylate D->E Purified Intermediate H High-Pressure Reactor E->H E->H Intermediate to Step 2 F Hydrogen Gas (H₂) F->H G Raney® Nickel, Solvent G->H I Catalyst Filtration & Work-up H->I Reaction Slurry J Tert-butyl 2-(aminomethyl) piperidine-1-carboxylate I->J Final Product

Caption: A schematic overview of the two-step synthesis process.

Part 2: Catalytic Hydrogenation of the Nitrile Intermediate

The reduction of nitriles to primary amines is a fundamental transformation in organic chemistry.[8][9][10] Catalytic hydrogenation using heterogeneous catalysts like Raney® Nickel is a widely employed method, particularly in industrial settings, due to its efficiency and the ease of catalyst separation.[11][12] The reaction mechanism involves the adsorption of the nitrile and hydrogen onto the catalyst surface. The nitrile is sequentially hydrogenated, first to an imine intermediate, which is then further reduced to the primary amine. Careful control of reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts.

Detailed Experimental Protocols

Safety Precautions

High-Pressure Hydrogenation: All hydrogenation reactions must be conducted in a dedicated high-pressure bay or a properly functioning fume hood with a blast shield.[13][14] The reactor must be rated for the intended pressure and temperature.[15] Personnel must be thoroughly trained in the operation of high-pressure equipment.[16] Ensure proper grounding of all equipment to prevent static discharge.[15] Hydrogen detectors should be in place.[15]

Raney® Nickel: Raney® Nickel is pyrophoric and must be handled with extreme care.[14] It should be kept wet with a solvent (e.g., water, ethanol) at all times and never allowed to dry in the air.[15] Use non-sparking tools for handling.

Step 1: Synthesis of Tert-butyl 2-(cyanomethyl)piperidine-1-carboxylate
Reagent CAS Number Molecular Weight Quantity Molar Equivalents
2-(Aminomethyl)piperidine22891-13-2114.19100.0 g1.0
Di-tert-butyl dicarbonate24424-99-5218.25209.3 g1.1
Dichloromethane (DCM)75-09-284.931.0 L-
Triethylamine121-44-8101.19121.2 g (167 mL)1.2

Protocol:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-(aminomethyl)piperidine (100.0 g, 0.876 mol) and dichloromethane (1.0 L).

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add triethylamine (121.2 g, 1.20 mol) to the stirred solution.

  • Dissolve di-tert-butyl dicarbonate (209.3 g, 0.959 mol) in 200 mL of dichloromethane and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Wash the reaction mixture with 1 M HCl (2 x 500 mL), followed by saturated NaHCO₃ solution (500 mL), and finally with brine (500 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: The crude product can be purified by flash chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford tert-butyl 2-(cyanomethyl)piperidine-1-carboxylate as a white to off-white solid.

Step 2: Scale-up Synthesis of this compound
Reagent CAS Number Molecular Weight Quantity Molar Equivalents
Tert-butyl 2-(cyanomethyl)piperidine-1-carboxylate141774-61-0224.31100.0 g1.0
Raney® Nickel (50% slurry in water)7440-02-058.69~20 g (wet weight)-
Methanol67-56-132.041.0 L-
Hydrogen Gas1333-74-02.02100 psi-

Protocol:

  • Reactor Preparation: Ensure the high-pressure reactor (e.g., a 2 L Parr autoclave) is clean and dry.

  • Catalyst Loading: Under a nitrogen atmosphere, carefully transfer the Raney® Nickel slurry (~20 g) into the reactor. Wash the catalyst with methanol (3 x 50 mL) to remove the water.

  • Substrate Loading: Add a solution of tert-butyl 2-(cyanomethyl)piperidine-1-carboxylate (100.0 g, 0.446 mol) in methanol (1.0 L) to the reactor.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the reactor with nitrogen to 100 psi and then vent to atmospheric pressure. Repeat this purging cycle three times to remove all oxygen.[15]

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to 100 psi.

    • Begin stirring and heat the reaction mixture to 40-50 °C.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Reaction Completion and Cooldown: Once hydrogen uptake ceases, cool the reactor to room temperature.

  • Depressurization and Purging: Carefully vent the excess hydrogen. Purge the reactor with nitrogen three times.

  • Catalyst Filtration: Under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the catalyst to dry. Immediately quench the catalyst on the filter with plenty of water.

  • Work-up: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a white solid.

Reaction Pathway Visualization

Reaction Pathway Figure 2: Detailed Reaction Pathway start1 2-(Aminomethyl)piperidine intermediate Tert-butyl 2-(cyanomethyl) piperidine-1-carboxylate start1->intermediate Step 1 DCM, Et₃N start2 (Boc)₂O product Tert-butyl 2-(aminomethyl) piperidine-1-carboxylate intermediate->product Step 2 reagent1 H₂ (100 psi) reagent2 Raney® Ni, MeOH

Caption: Chemical structures and reagents for the two-step synthesis.

Analytical Characterization

Quality control is paramount in any scale-up synthesis. The following analytical techniques are recommended for monitoring reaction progress and confirming the identity and purity of the final product:

  • Thin Layer Chromatography (TLC): A rapid method for monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and final product.[18][19]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[20]

Troubleshooting and Optimization

  • Incomplete Boc-Protection: If the reaction stalls, consider adding an additional portion of (Boc)₂O. Ensure the starting amine is of high purity and the solvent is anhydrous.

  • Formation of Byproducts in Hydrogenation: The formation of secondary amines can be minimized by using a high catalyst loading and ensuring efficient stirring. Adding a small amount of ammonia to the reaction mixture can also suppress byproduct formation, although this may complicate the work-up.

  • Catalyst Activity: The activity of Raney® Nickel can vary between batches. It is advisable to test a small-scale reaction to determine the optimal catalyst loading and reaction time.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of this compound. By adhering to the outlined procedures and safety precautions, researchers and process chemists can confidently produce this valuable intermediate in high yield and purity, facilitating its application in pharmaceutical research and development.

References

  • Vertex AI Search. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
  • Vertex AI Search. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • Chem-Impex. (n.d.). 2-(N-Boc-aminomethyl)piperidine.
  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • Google Patents. (n.d.). Method for the hydrogenation of nitriles to primary amines.
  • ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
  • Smolecule. (n.d.). Buy 2-(Boc-aminomethyl)-piperidine | 141774-61-0.
  • National Institutes of Health. (n.d.). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition.
  • Wikipedia. (n.d.). Raney nickel.
  • Sigma-Aldrich. (n.d.). 2-(Boc-aminomethyl)piperidine 97 141774-61-0.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ResearchGate. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions.
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

Sources

Analytical methods for quantifying Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

This compound is a crucial bifunctional building block in modern medicinal chemistry and pharmaceutical development. Its structure, featuring a piperidine scaffold, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for synthesizing a wide range of active pharmaceutical ingredients (APIs).[1] The precise and accurate quantification of this intermediate is paramount for ensuring the quality, consistency, and safety of the final drug product.[2][3]

This guide provides a detailed exploration of robust analytical methods for the quantification of this compound. We will delve into the underlying principles of each technique, provide field-proven protocols, and explain the causality behind experimental choices. The methods discussed are designed to be self-validating systems, adhering to the stringent requirements of regulatory bodies like the FDA and ICH.[4][5]

The primary analytical challenge presented by this molecule is its lack of a significant UV-absorbing chromophore, rendering standard HPLC-UV detection methods suboptimal without derivatization.[6] Therefore, this guide will focus on more universal and highly sensitive techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method Selection: A Logic-Driven Approach

The choice of an analytical method is contingent on the specific application, matrix complexity, required sensitivity, and available instrumentation.[6] A logical workflow for selecting the appropriate technique is essential for efficient and effective analysis.

MethodSelection Start Define Analytical Goal (e.g., Purity, Reaction Monitoring, Bioanalysis) Matrix Assess Sample Matrix (e.g., Neat Material, Reaction Mixture, Plasma) Start->Matrix Sensitivity Determine Required Sensitivity (e.g., %, ppm, pg/mL) Matrix->Sensitivity qNMR qNMR (Absolute Quantification, No Reference Standard) Matrix->qNMR Simple Matrix (Neat/Standard) LCMS LC-MS/MS (High Sensitivity & Selectivity) Sensitivity->LCMS Complex Matrix High Sensitivity GCMS GC-MS (Requires Derivatization) Sensitivity->GCMS Volatile Impurities Moderate Sensitivity Sensitivity->qNMR High Purity Sample Absolute Quantification LCMS_Prep cluster_prep Sample Preparation Reaction 1. Aliquot Reaction Mixture (e.g., 10 µL) Quench 2. Quench/Dilute (e.g., with 990 µL Acetonitrile) Reaction->Quench Spike 3. Spike with Internal Standard (IS) (Known Concentration) Quench->Spike Vortex 4. Vortex & Centrifuge (14,000 rpm, 10 min) Spike->Vortex Transfer 5. Transfer Supernatant to LC Vial Vortex->Transfer Inject 6. Inject onto LC-MS/MS Transfer->Inject

Sources

Application Notes & Protocols: The Strategic Role of tert-Butyl 2-(Aminomethyl)piperidine-1-carboxylate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the architecture of numerous approved drugs.[1][2] Among the vast library of functionalized piperidines, tert-butyl 2-(aminomethyl)piperidine-1-carboxylate stands out as a uniquely versatile and strategic building block for the synthesis of complex pharmaceutical intermediates.[3] Its defining feature is the orthogonal protection scheme: a tert-butoxycarbonyl (Boc) group shields the piperidine nitrogen, while a primary amine on a methylene spacer at the C2 position remains available for diverse chemical transformations. This configuration allows for precise, sequential reactions, making it an invaluable tool in accelerating drug discovery and development programs.[3][4] This guide provides an in-depth analysis of the compound's properties, outlines key synthetic applications with mechanistic insights, and offers detailed, field-proven protocols for its use in the synthesis of advanced pharmaceutical intermediates, such as novel kinase inhibitors.

Introduction: The Strategic Advantage of Orthogonal Protection

In multi-step pharmaceutical synthesis, the ability to selectively modify one functional group in the presence of others is paramount.[4] this compound (often referred to as 1-Boc-2-(aminomethyl)piperidine) embodies this principle. The Boc group provides robust protection for the secondary amine of the piperidine ring, preventing its participation in unwanted side reactions.[4] This group can be cleanly removed under mild acidic conditions, which do not affect many other functional groups.[4]

Simultaneously, the primary aminomethyl group at the C2 position serves as a versatile nucleophilic handle. It can readily participate in a wide range of C-N bond-forming reactions, including amidation, reductive amination, and urea formation, allowing for the facile introduction of diverse molecular fragments. This dual-functionality, governed by a reliable protecting group strategy, is the core reason for its widespread adoption in programs targeting complex molecular architectures.[5][6][7]

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is critical for safe handling and successful experimental design. The key data for this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource
CAS Number 370069-31-1[8]
Molecular Formula C₁₁H₂₂N₂O₂[8]
Molecular Weight 214.30 g/mol [8]
Appearance Colorless to light yellow oil or solidGeneric MSDS
Density 1.012 g/mL at 25 °C[9]
Flash Point 110 °C[9]
Solubility Soluble in DMSO, Dichloromethane, Methanol[9]
IUPAC Name This compound[8]
GHS Hazard and Safety Information

This compound is considered hazardous and must be handled with appropriate precautions in a laboratory setting.[8][10]

  • Hazard Statements:

    • H302: Harmful if swallowed.[8]

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.[11]

    • Use only outdoors or in a well-ventilated area.

    • Wash skin thoroughly after handling.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

    • Ensure eyewash stations and safety showers are in close proximity to the workstation.[10]

Core Synthetic Application: Amide Coupling for Kinase Inhibitor Scaffolds

A primary application of this building block is in the synthesis of kinase inhibitors, a major class of therapeutics.[12] Many kinase inhibitors feature a heterocyclic core appended with side chains that occupy specific binding pockets. The aminomethylpiperidine moiety is ideal for creating these side chains via amide bond formation.

Workflow Overview: Synthesis of a Model Intermediate

The following workflow illustrates a typical sequence for coupling the piperidine building block with a carboxylic acid, followed by deprotection of the Boc group to reveal a secondary amine ready for further functionalization.

G A Start: tert-Butyl 2-(aminomethyl) piperidine-1-carboxylate C Amide Coupling Reaction Solvent: DMF, Base: DIPEA A->C Reagent 1 B Carboxylic Acid (R-COOH) + Coupling Agent (e.g., HATU) B->C Reagent 2 D Work-up & Purification (Aqueous Extraction, Chromatography) C->D Crude Product E Intermediate: N-Boc-Protected Amide Product D->E Purified Product F Boc Deprotection (e.g., TFA in DCM) E->F Deprotection Step G Final Intermediate: Primary Amine with Piperidine Side Chain F->G Final Product

Caption: General workflow for amide coupling and subsequent Boc deprotection.

Detailed Protocol: Amide Coupling with 2-Chloronicotinic Acid

This protocol describes the synthesis of a key intermediate for a hypothetical kinase inhibitor program. The reaction couples the primary amine of the title compound with 2-chloronicotinic acid, a common fragment in kinase inhibitor design.

Materials:

  • This compound (1.0 eq)

  • 2-Chloronicotinic Acid (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Part A: Amide Coupling

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloronicotinic acid (1.05 eq) and dissolve it in anhydrous DMF.

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate formed by HATU.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The solution should become homogeneous.

    • Rationale: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. DIPEA acts as a non-nucleophilic base to neutralize the generated hexafluorophosphate salt and facilitate the reaction.

  • Nucleophilic Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the activated acid mixture dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. c. Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-Boc protected amide product.

Part B: Boc Deprotection

  • Reaction Setup: Dissolve the purified product from Part A in DCM (approx. 0.1 M concentration).

  • Deprotection: Add Trifluoroacetic acid (TFA, typically 5-10 equivalents or as a 20-50% v/v solution in DCM) to the solution at 0 °C.

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The reaction is exothermic, so initial cooling is recommended.

  • Reaction Monitoring: Warm the reaction to room temperature and stir for 1-2 hours. Monitor deprotection by TLC or LC-MS.

  • Work-up: a. Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. b. Re-dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃. c. Extract the aqueous layer with DCM. d. Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final deprotected intermediate as a TFA salt or free base after neutralization.

Mechanistic Rationale and Troubleshooting

Understanding the underlying mechanisms is key to optimizing reactions and troubleshooting unexpected outcomes.

G cluster_0 Activation Phase cluster_1 Coupling Phase A R-COOH + HATU B Activated O-Acylisourea Ester A->B + DIPEA - DIPEA·HPF₆ C Piperidine-CH₂-NH₂ D Tetrahedral Intermediate B->D C->D Nucleophilic Attack E Amide Product + HOBt D->E

Caption: Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Coupling 1. Incomplete activation of the acid. 2. Hydrolysis of activated intermediate. 3. Steric hindrance.1. Increase activation time; check purity of HATU. 2. Ensure all reagents and solvents are anhydrous. 3. Increase reaction temperature (e.g., to 40-50 °C); switch to a less hindered coupling agent if necessary.
Incomplete Boc Deprotection 1. Insufficient acid (TFA). 2. Short reaction time.1. Add more equivalents of TFA. 2. Allow the reaction to stir for a longer period.
Side Product Formation 1. Racemization at an adjacent chiral center. 2. Reaction with impurities.1. Keep reaction temperature low; use a base like collidine instead of DIPEA if racemization is a concern. 2. Ensure purity of starting materials.

Conclusion

This compound is more than a simple building block; it is a strategic tool that enables controlled, sequential functionalization in the synthesis of complex molecules.[3][5] Its orthogonal protecting group strategy simplifies synthetic planning and execution, making it a highly valuable asset in pharmaceutical R&D. The protocols and insights provided herein are designed to empower researchers to effectively leverage this versatile intermediate in their pursuit of novel therapeutic agents.

References

  • Vertex AI Search. The Role of 1-Boc-Piperidine-2-Carboxamide in Modern Drug Discovery.
  • Vertex AI Search. The Role of Piperidine Derivatives in Modern Drug Discovery.
  • PubChem. This compound.
  • ResearchGate. An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
  • Vertex AI Search. Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry.
  • PubChem. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate.
  • PubMed. Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3β Inhibitors with Antidepressant Activity.
  • ResearchGate. Diversity orientated synthesis of novel kinase inhibitors.
  • PubMed. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.
  • PubChem. tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate.
  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • LookChem. This compound.
  • Vertex AI Search. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.
  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE.
  • Google Patents. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

Sources

Application Note: Strategies for the Derivatization of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is a pivotal chiral building block in pharmaceutical synthesis, notably in the development of novel antagonists and therapeutic agents.[1] The accurate quantification and characterization of this molecule and its related impurities are critical for process control and quality assurance. However, its inherent physicochemical properties—high polarity, low volatility, and the absence of a native chromophore—present significant challenges for direct analysis by standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3] This application note provides a detailed guide on chemical derivatization strategies to overcome these analytical hurdles. We will explore the causality behind method selection and provide validated, step-by-step protocols for silylation and acylation for GC-MS analysis, and fluorescent labeling with Dansyl Chloride and FMOC-Cl for LC-based analysis, enabling researchers to achieve robust, sensitive, and reliable results.

The Rationale for Derivatization: Overcoming Analytical Challenges

Direct analysis of this compound is often impractical. The primary amine group imparts high polarity, leading to poor peak shape (tailing) in chromatography due to undesirable interactions with active sites on columns and inlets.[3] Furthermore, the molecule lacks a UV-absorbing chromophore or a native fluorophore, rendering detection by common HPLC detectors insensitive.[4][5][6]

Chemical derivatization addresses these issues by chemically modifying the analyte to enhance its analytical properties. The core principle involves targeting the reactive primary amine to:

  • Increase Volatility and Thermal Stability for GC: By replacing the active hydrogen on the amine with a nonpolar group (e.g., a silyl or acyl group), the molecule's boiling point is lowered, making it suitable for GC analysis.[7][8][9]

  • Reduce Polarity and Improve Peak Shape: Masking the polar amine group minimizes hydrogen bonding interactions with the stationary phase, resulting in more symmetrical, sharper chromatographic peaks and improved resolution.[8][10]

  • Enhance Detectability for LC: Attaching a strongly UV-absorbing or fluorescent tag allows for highly sensitive detection using HPLC with UV or Fluorescence (FLD) detectors.[4][6] This modification also typically increases the hydrophobicity of the analyte, improving its retention on common reversed-phase columns.[4][11]

A Critical Consideration: The Boc-Protecting Group A key structural feature of the target analyte is the tert-butyloxycarbonyl (Boc) protecting group. This group is known to be thermally labile and can fragment in a hot GC inlet, primarily through the loss of isobutylene (56 Da).[12][13] While GC-MS can still be used, analysts must be aware of this potential in-source fragmentation. For applications requiring intact molecular analysis, LC-MS is often the preferred platform for Boc-protected compounds.[12][13]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the goal is to create a volatile and thermally stable derivative.

Strategy 1: Silylation

Silylation is a robust and widely used technique where an active hydrogen is replaced by an alkylsilyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[7] This derivatization drastically reduces the molecule's polarity and increases its volatility.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing primary amines.[14] For enhanced stability against hydrolysis, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent choice, as t-BDMS derivatives are approximately 10,000 times more stable than their TMS counterparts.[7][10]

cluster_workflow Silylation Workflow cluster_reaction Silylation Reaction sample Analyte in Aprotic Solvent (e.g., Acetonitrile) reagent Add Silylation Reagent (e.g., BSTFA) & Catalyst (TMCS) sample->reagent react Incubate (e.g., 60°C for 30 min) reagent->react analyze Inject into GC-MS System react->analyze Analyte R-CH₂-NH₂ Product R-CH₂-N(TMS)₂ Analyte->Product + 2 equiv. BSTFA BSTFA BSTFA->Product cluster_workflow Acylation Workflow cluster_reaction Acylation Reaction sample Analyte in Solvent (e.g., Ethyl Acetate) reagent Add Acylating Agent (e.g., TFAA) & Base (e.g., Pyridine) sample->reagent react Incubate (e.g., 60°C for 15 min) reagent->react analyze Inject into GC-MS System react->analyze Analyte R-CH₂-NH₂ Product R-CH₂-NH-COCF₃ Analyte->Product + 1 equiv. TFAA TFAA TFAA->Product

Workflow and reaction for GC-MS acylation.

Protocol 2.2: Acylation with Trifluoroacetic Anhydride (TFAA)

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 500 µL of ethyl acetate in a 2 mL autosampler vial.

  • Reagent Addition: Add 50 µL of pyridine (to act as a catalyst and acid scavenger) followed by 100 µL of TFAA.

  • Reaction: Cap the vial tightly and heat at 60°C for 15 minutes.

  • Work-up (Optional): After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of ethyl acetate. This step helps to remove volatile byproducts that might interfere with chromatography.

  • Analysis: Inject the final solution into the GC-MS.

  • Self-Validation: The mass spectrum of the derivatized peak should show a molecular ion that has increased by 96 Da (the mass of COCF₃ minus H) compared to the underivatized analyte.

Derivatization for Liquid Chromatography (LC) Analysis

For LC analysis, derivatization is primarily used to introduce a chromophore or fluorophore for sensitive detection.

Strategy 1: Labeling with Dansyl Chloride (Dns-Cl)

Dansyl chloride is a classic and highly reliable derivatizing agent that reacts with primary and secondary amines under alkaline conditions (pH 9.5-10.5) to form intensely fluorescent N-dansyl-sulfonamide adducts. [4]This derivatization not only enables detection in the picomole range but also increases the hydrophobicity of the analyte, improving retention on reversed-phase HPLC columns. [4][11]

cluster_workflow Dansylation Workflow sample Analyte Solution buffer Add Alkaline Buffer (e.g., 100 mM Carbonate, pH 9.8) sample->buffer reagent Add Dansyl Chloride (in Acetonitrile) buffer->reagent react Incubate in Dark (e.g., 25°C for 60 min) reagent->react quench Quench Reaction (e.g., with NH₄OH) react->quench analyze Inject into LC-FLD/UV/MS System quench->analyze

Experimental workflow for dansylation.

Protocol 3.1: Dansylation for LC-Fluorescence Detection

  • Reagent Preparation:

    • Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of anhydrous sodium carbonate in 50 mL of water. [11] * Dansyl Chloride Solution (50 mM): Dissolve 135 mg of dansyl chloride in 10 mL of acetonitrile. Prepare this solution fresh and protect it from light. [11]2. Derivatization Reaction:

    • In a microcentrifuge tube, mix 50 µL of the Dansyl Chloride solution with 50 µL of the Carbonate-Bicarbonate buffer. [11] * Add 25 µL of the sample solution (analyte dissolved in a suitable solvent like water or acetonitrile). [11] * Vortex the mixture and incubate at room temperature (or slightly elevated, e.g., 30-40°C) for 60 minutes in the dark. [11]3. Quenching: Add 10 µL of a quenching solution (e.g., 10% ammonium hydroxide or 5% methylamine) to react with the excess dansyl chloride. [4]Let it stand for 10 minutes.

  • Analysis: The sample is now ready for injection into the LC system. Use a fluorescence detector with excitation wavelength around 330-350 nm and emission wavelength around 510-530 nm.

  • Self-Validation: A successful derivatization will yield a highly fluorescent peak at a longer retention time than the underivatized (and undetectable) analyte. The response should be linear over a range of concentrations.

Strategy 2: Labeling with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

FMOC-Cl is another powerful reagent that reacts with primary and secondary amines under mild alkaline conditions to form stable, highly fluorescent carbamate derivatives. [5][6][15]It is often favored for its high reactivity and the intense fluorescence of the resulting derivatives, which can lead to detection limits in the femtomole range. [5]

cluster_workflow FMOC-Cl Derivatization Workflow sample Analyte Solution buffer Add Borate Buffer (e.g., 200 mM, pH 10.0) sample->buffer reagent Add FMOC-Cl (in Acetonitrile) buffer->reagent react React for 5 min (Room Temp) reagent->react quench Quench with Amine (e.g., Adamantanamine) react->quench analyze Inject into LC-FLD/UV System quench->analyze

Experimental workflow for FMOC-Cl derivatization.

Protocol 3.2: FMOC-Cl Labeling for LC-Fluorescence Detection

  • Reagent Preparation:

    • Borate Buffer (200 mM, pH 10.0): Prepare a 200 mM solution of sodium borate and adjust the pH to 10.0 with NaOH.

    • FMOC-Cl Solution (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare fresh.

    • Quenching Solution (e.g., 300 mM 1-Adamantanamine): Dissolve 45.4 mg of 1-adamantanamine in 1 mL of a 1:1 water:acetonitrile mixture. [16]Using a hydrophobic amine like this helps to separate the quenched reagent peak from analyte peaks. [16]2. Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the sample solution with 200 µL of the borate buffer. [16] * Add 200 µL of the FMOC-Cl solution and vortex immediately.

    • Allow the reaction to proceed for 5 minutes at room temperature. [16]3. Quenching: Add 200 µL of the quenching solution and vortex. Let stand for at least 1 minute to ensure all excess FMOC-Cl has reacted. [16]4. Analysis: Filter the sample through a 0.22 µm syringe filter and inject into the LC system. Use a fluorescence detector with an excitation wavelength of ~265 nm and an emission wavelength of ~315 nm.

  • Self-Validation: The protocol should yield a stable derivative with a strong fluorescence signal. The excess, quenched FMOC reagent should elute as a distinct, late peak that does not interfere with the analyte of interest.

Summary of Derivatization Methods

The optimal derivatization strategy depends on the analytical objective and available instrumentation. The table below provides a comparative summary to guide method selection.

Method Analytical Technique Key Advantages Key Considerations & Potential Disadvantages
Silylation (BSTFA/MTBSTFA) GC-MSExcellent for creating volatile derivatives; well-established and effective. [7]MTBSTFA derivatives are very stable. [7][10]Reagents are highly sensitive to moisture. [7][10]Potential for thermal degradation of the Boc-group in the GC inlet. [12]
Acylation (TFAA/PFPA) GC-MS, GC-ECDCreates stable and volatile derivatives. [10]Fluorinated groups provide high sensitivity for ECD and characteristic mass shifts for MS. [10][17]Reagents are corrosive and moisture-sensitive. Byproducts can be acidic.
Dansylation (Dns-Cl) LC-FLD, LC-UV, LC-MSRobust and versatile method. [4]Creates highly fluorescent and stable derivatives. [4]Enhances ionization for LC-MS. [11][18]Reaction can be slow (30-60 min). [11][19]Excess reagent must be quenched.
FMOC-Cl Labeling LC-FLD, LC-UVVery high fluorescence quantum yield, leading to excellent sensitivity. [5][6]Fast reaction kinetics (typically <5 min). [16]Hydrolysis of the reagent can cause interference if not properly managed with a quenching step. [6]

Conclusion

The analysis of this compound requires a tailored approach to overcome its challenging analytical properties. Chemical derivatization is an indispensable tool for this purpose. For GC-MS based methods, silylation and acylation effectively increase volatility and improve peak shape, though care must be taken regarding the thermal stability of the Boc-protecting group. For LC-based analysis, fluorescent labeling with Dansyl Chloride or FMOC-Cl provides the high sensitivity required for trace-level quantification. The choice of reagent should be guided by the specific requirements for sensitivity, throughput, and the analytical instrumentation available. The protocols provided herein offer robust starting points for developing and validating methods for this important pharmaceutical intermediate.

References

  • Zhao, S., et al. Targeted quantification of amino acids by dansylation. PMC - NIH.
  • Santos-Neto, Á. J., et al. Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. ResearchGate.
  • Li, W. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate.
  • ResearchGate. Derivatization reaction of FMOC-Cl with an amine and an alcohol. ResearchGate.
  • P comprensivo, M. C., et al. High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. ACS Publications.
  • Melsungen, AG. Selective Acylation of Primary Amines in Peptides and Proteins. ACS Publications.
  • Google Patents. Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry. Google Patents.
  • Quora. What is acetylation of amines?. Quora.
  • Regis Technologies. Silylation Reagents. Regis Technologies.
  • Wiliński, J., et al. Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography. NIH.
  • Nguyen, H. T. T., et al. Coumarin-based derivatization reagent for LC-MS analysis of amino acids. PubMed.
  • Ghosh, S., et al. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.
  • Molins-Legua, C., et al. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. PubMed.
  • Phenomenex. Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex.
  • ResearchGate. Acetylation of amines with acetic anhydride. ResearchGate.
  • Fisher, C. The Challenges of Analytical Chromatography We Can Leave in the Past. Technology Networks.
  • Google Patents. Reagents for detection of primary amines. Google Patents.
  • ResearchGate. Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. ResearchGate.
  • IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters.
  • Chemistry LibreTexts. Derivatization. Chemistry LibreTexts.
  • Le Luyer, J., et al. Small Polar Molecules: A Challenge in Marine Chemical Ecology. PMC - NIH.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.
  • Haddad, P. R., et al. The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate.
  • PubChem. This compound. PubChem.
  • PubChem. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. PubChem.
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  • Wang, H., et al. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • Wang, Y., et al. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC - NIH.
  • ResearchGate. (PDF) Derivatization reactions and reagents for gas chromatography analysis. ResearchGate.
  • Casetta, B., et al. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.
  • precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. precisionFDA.
  • Harada, K., et al. Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. PubMed.

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocycles in Modern Medicine

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring system, represent the largest and most diverse family of organic molecules.[1][2] Their prevalence is particularly striking in the pharmaceutical sciences; a significant majority of FDA-approved small-molecule drugs feature at least one heterocyclic scaffold.[3] This ubiquity is not coincidental. The incorporation of heteroatoms (commonly nitrogen, oxygen, or sulfur) introduces unique electronic and steric properties, enabling these molecules to engage with biological targets with high specificity and affinity.[4][5] They often serve as "privileged structures," capable of acting as versatile pharmacophores that can be tailored to modulate biological activity and optimize pharmacokinetic properties.[6]

The ability to efficiently synthesize diverse and complex heterocyclic compounds is therefore of critical importance to medicinal chemists and drug development professionals.[7][8] Advances in synthetic methodologies directly translate to an expanded chemical space, enabling the rapid generation and optimization of novel therapeutic agents.[9][10] This guide provides an in-depth overview of three cornerstone strategies in modern heterocyclic synthesis: Palladium-Catalyzed Cross-Coupling, Multicomponent Reactions (MCRs), and Cycloaddition Reactions. Each section explains the causality behind the methodology and provides a detailed, field-proven protocol for researchers.

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have revolutionized the construction of C-C and C-heteroatom bonds, offering unparalleled efficiency under relatively mild conditions.[11] The power of this methodology lies in its remarkable tolerance for a wide variety of functional groups, which often circumvents the need for cumbersome protecting group strategies.[12] These processes typically proceed with high stereo- and regioselectivity, providing reliable access to complex molecular architectures.[11][12]

Causality and Mechanistic Insight

The efficacy of these reactions stems from palladium's ability to cycle between different oxidation states, most commonly Pd(0) and Pd(II). This catalytic cycle allows for the sequential activation of two different coupling partners to form a new bond, regenerating the active catalyst to continue the process.

A generalized workflow involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into a carbon-halide or carbon-triflate bond of an aryl or vinyl substrate, forming a Pd(II) complex.

  • Transmetalation or Insertion: The second coupling partner (e.g., an organoboron compound in Suzuki coupling, an amine in Buchwald-Hartwig amination, or an alkene in Heck coupling) coordinates to the Pd(II) complex.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.

The choice of ligand coordinated to the palladium center is critical. Ligands modulate the catalyst's stability, solubility, and reactivity by influencing the electron density and steric environment around the metal, directly impacting the rates of oxidative addition and reductive elimination.

Palladium_Catalytic_Cycle cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation / Insertion PdII_Coupling R-Pd(II)L_n-R' Transmetal->PdII_Coupling RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product Substrate1 R-X Substrate1->OxAdd Substrate2 R' Substrate2->Transmetal

Caption: Generalized Palladium Catalytic Cycle.

Protocol 1: Intramolecular Heck Cyclization for Dihydrobenzofuran Synthesis

This protocol describes the synthesis of a 2,3-dihydrobenzofuran scaffold, a common motif in natural products and pharmaceuticals, via an intramolecular Heck reaction.[11] The reaction is designed to be self-validating through careful control of the inert atmosphere and reagent quality, which are critical for catalyst activity.

Materials:

  • 2-Allyloxyphenyl bromide (Substrate)

  • Palladium(II) acetate (Pd(OAc)₂, Catalyst Precursor)

  • Triphenylphosphine (PPh₃, Ligand)

  • Triethylamine (Et₃N, Base)

  • Anhydrous N,N-Dimethylformamide (DMF, Solvent)

  • Schlenk flask and manifold for inert atmosphere operations

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser. Evacuate the flask and backfill with argon or nitrogen gas three times to ensure an inert atmosphere. This is crucial as oxygen can oxidize the active Pd(0) species, deactivating the catalyst.

  • Reagent Addition: To the flask, add 2-allyloxyphenyl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%). The ligand is added in excess to the catalyst to ensure proper coordination and stabilization of the palladium center.

  • Solvent and Base Addition: Add anhydrous DMF (10 mL) via syringe, followed by triethylamine (1.5 mmol). The base is essential to neutralize the HBr generated during the catalytic cycle, which would otherwise protonate and deactivate the catalyst.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The elevated temperature is necessary to promote the rate of oxidative addition and other steps in the catalytic cycle.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture periodically and compare the spot corresponding to the starting material with the newly formed product spot. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (3 x 20 mL) to remove DMF and triethylammonium bromide salts. Wash with brine (20 mL), dry the organic layer over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-2,3-dihydrobenzofuran.

Data Presentation: Optimization of Reaction Conditions

The yield of heterocyclic products from palladium-catalyzed reactions is highly dependent on the choice of ligand, base, and solvent. The following table summarizes typical outcomes.

EntryLigand (mol%)BaseSolventTemperature (°C)Yield (%)
1PPh₃ (4)Et₃NDMF10085
2P(o-tol)₃ (4)K₂CO₃Acetonitrile8078
3BINAP (2)Cs₂CO₃Toluene11092
4NoneEt₃NDMF100<10

Strategy 2: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[13][14] This strategy is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors.[15][16]

Causality and Mechanistic Insight

The elegance of MCRs lies in their convergent nature. Instead of a linear, step-by-step synthesis, MCRs create complexity through a cascade of reactions where the product of one step is an immediate reactant for the next, all within the same reaction vessel. This minimizes purification steps and reduces solvent waste.[14] The Biginelli reaction, a classic MCR, exemplifies this by combining an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.

Biginelli_Reaction_Workflow cluster_1 Biginelli Reaction: A Convergent MCR Aldehyde Aldehyde (R-CHO) ReactionPot One-Pot Reaction (Acid Catalyst, Heat) Aldehyde->ReactionPot Ketoester β-Ketoester Ketoester->ReactionPot Urea Urea Urea->ReactionPot Product Dihydropyrimidinone ReactionPot->Product

Caption: Workflow of the Biginelli Multicomponent Reaction.

Protocol 2: Microwave-Assisted Biginelli Reaction

This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing the time required compared to conventional heating.[14] Microwave assistance often leads to higher yields and cleaner reaction profiles by promoting rapid, uniform heating.

Materials:

  • Benzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%, Catalyst)

  • Ethanol (3 mL, Solvent)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

Step-by-Step Methodology:

  • Reagent Combination: In a 10 mL microwave vial, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and p-TSA (0.1 mmol).

  • Solvent Addition: Add ethanol (3 mL) to the vial and cap it securely. The catalyst, p-TSA, facilitates the initial condensation between the aldehyde and urea.

  • Microwave Irradiation: Place the vial in the cavity of a laboratory microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes. The high temperature and pressure achieved in the sealed vial dramatically accelerate the rate of cyclization and dehydration.

  • Reaction Monitoring and Workup: After irradiation, cool the vial to room temperature. A solid product often precipitates from the solution. If not, cool the vial in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying and Characterization: Dry the product under vacuum to obtain the pure dihydropyrimidinone. The purity can be confirmed by melting point and spectroscopic analysis (NMR, IR).

Data Presentation: Substrate Scope for the Biginelli Reaction
EntryAldehydeβ-Dicarbonyl(Thio)ureaTime (min)Yield (%)
1BenzaldehydeEthyl AcetoacetateUrea1094
24-Cl-BenzaldehydeEthyl AcetoacetateUrea1291
34-MeO-BenzaldehydeMethyl AcetoacetateUrea1095
4BenzaldehydeEthyl AcetoacetateThiourea1588
5FurfuralAcetylacetoneUrea1585

Strategy 3: Cycloaddition Reactions

Cycloaddition reactions are pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct, creating multiple new bonds in a single step.[17] These reactions are exceptionally powerful for constructing heterocyclic rings with high stereocontrol. The [3+2] cycloaddition between an azide and an alkyne to form a 1,2,3-triazole ring is a premier example of "click chemistry"—a set of reactions known for their reliability, specificity, and mild conditions.

Causality and Mechanistic Insight

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds much more rapidly and with higher regioselectivity (yielding only the 1,4-disubstituted triazole) than its thermal counterpart. The copper(I) catalyst is the key. It first forms a copper-acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring intermediate before collapsing to the stable triazole product and regenerating the Cu(I) catalyst.

CuAAC_Workflow cluster_2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide Organic Azide (R-N₃) Reaction Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Solvent (e.g., tBuOH/H₂O) Azide->Reaction Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Reaction->Product

Sources

Application Notes and Protocols: Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, chemists, and professionals in drug development on the utilization of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate as a chiral ligand in asymmetric catalysis. This document provides a comprehensive overview of its potential applications, including detailed protocols for representative catalytic transformations, mechanistic insights, and data interpretation.

Introduction: The Promise of Chiral Piperidine-Based Ligands

The piperidine scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals.[1] The incorporation of chirality into this framework, particularly in the form of bidentate ligands, offers a powerful strategy for inducing enantioselectivity in metal-catalyzed reactions. This compound, a readily accessible chiral building block, presents a compelling candidate for the development of novel catalytic systems. Its structure combines a chiral backbone with a primary amine and a Boc-protected secondary amine, providing two potential coordination sites for a metal center. The steric bulk of the tert-butoxycarbonyl (Boc) group can play a crucial role in creating a well-defined chiral pocket around the metal, thereby influencing the stereochemical outcome of a reaction.

This guide explores the potential of this compound in three major areas of asymmetric catalysis: Palladium-catalyzed cross-coupling reactions, Rhodium-catalyzed processes, and Iridium-catalyzed asymmetric hydrogenation. While specific literature on this exact ligand is emerging, the protocols provided herein are based on well-established methodologies for similar chiral N,N-ligands and serve as a robust starting point for catalyst screening and optimization.

PART 1: Ligand Synthesis and Handling

The synthesis of enantiomerically pure this compound is achievable through various established synthetic routes, often starting from commercially available chiral precursors like D- or L-pipecolinic acid.

General Synthesis Outline:

cluster_0 Synthesis of this compound Chiral Pipecolinic Acid Chiral Pipecolinic Acid Amide Formation Amide Formation Chiral Pipecolinic Acid->Amide Formation 1. SOCl2, MeOH 2. Amine Reduction Reduction Amide Formation->Reduction LiAlH4 or BH3-THF Boc Protection Boc Protection Reduction->Boc Protection (Boc)2O, Base Product Product Boc Protection->Product

Caption: General synthetic workflow for the preparation of the chiral ligand.

Handling and Storage: this compound is an air-stable solid. It should be stored in a cool, dry place. For catalytic applications, it is advisable to handle the ligand under an inert atmosphere (e.g., argon or nitrogen) to prevent any potential oxidation or reaction with atmospheric components, especially when preparing sensitive metal complexes.

PART 2: Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3] The use of chiral ligands can render these reactions enantioselective, providing access to valuable chiral molecules.

Application: Asymmetric Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organohalide, is a powerful tool for the synthesis of biaryls, a common motif in pharmaceuticals.[4][5] A chiral palladium complex of this compound could potentially catalyze the enantioselective synthesis of atropisomeric biaryls or the coupling of prochiral substrates.

Workflow for Catalyst Preparation and Suzuki-Miyaura Coupling:

cluster_0 Catalyst Preparation and Reaction Setup Pd Precursor\n(e.g., Pd(OAc)2) Pd Precursor (e.g., Pd(OAc)2) Mix in Solvent Mix in Solvent Pd Precursor\n(e.g., Pd(OAc)2)->Mix in Solvent Ligand Ligand Ligand->Mix in Solvent Inert Atmosphere\n(Glovebox or Schlenk line) Inert Atmosphere (Glovebox or Schlenk line) Stir at RT\n(Formation of Active Catalyst) Stir at RT (Formation of Active Catalyst) Mix in Solvent->Stir at RT\n(Formation of Active Catalyst) In-situ generation Add Substrates\n(Aryl Halide, Boronic Acid, Base) Add Substrates (Aryl Halide, Boronic Acid, Base) Stir at RT\n(Formation of Active Catalyst)->Add Substrates\n(Aryl Halide, Boronic Acid, Base) Heat to Reaction Temp. Heat to Reaction Temp. Add Substrates\n(Aryl Halide, Boronic Acid, Base)->Heat to Reaction Temp. Reaction Monitoring\n(TLC, GC/MS) Reaction Monitoring (TLC, GC/MS) Heat to Reaction Temp.->Reaction Monitoring\n(TLC, GC/MS) Work-up & Purification Work-up & Purification Reaction Monitoring\n(TLC, GC/MS)->Work-up & Purification Product Analysis\n(Yield, ee) Product Analysis (Yield, ee) Work-up & Purification->Product Analysis\n(Yield, ee)

Caption: Experimental workflow for a typical asymmetric Suzuki-Miyaura coupling.

Detailed Protocol: Representative Asymmetric Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Catalyst Pre-formation (in-situ):

    • In a dry Schlenk flask under an argon atmosphere, add the Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%).

    • Add the chiral ligand, this compound (1.1-1.5 equivalents relative to Pd).

    • Add a suitable anhydrous solvent (e.g., toluene, dioxane, or THF).

    • Stir the mixture at room temperature for 15-30 minutes to allow for complex formation. The solution may change color, indicating complexation.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

    • Add any necessary co-solvents (e.g., water).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or GC/MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or SFC.

Causality Behind Experimental Choices:

  • In-situ Catalyst Generation: This is often preferred for screening as it is rapid and avoids the isolation of potentially sensitive catalyst complexes.

  • Ligand-to-Metal Ratio: A slight excess of the ligand is often used to ensure full coordination to the metal and prevent the formation of less active or achiral palladium species.

  • Choice of Base and Solvent: The base and solvent system can significantly impact the reaction rate and selectivity. A systematic screening of these parameters is crucial for optimization.

Data Summary Table (Hypothetical for Optimization):

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1Pd(OAc)₂ (2)2.2K₂CO₃Toluene/H₂O100127560
2Pd₂(dba)₃ (1)2.2Cs₂CO₃Dioxane100128572
3Pd(OAc)₂ (2)2.2K₃PO₄THF/H₂O80246055

PART 3: Application in Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful method for the enantioselective reduction of a wide range of unsaturated compounds, including unfunctionalized olefins.[6][7][8] A chiral iridium complex of this compound could be a potent catalyst for such transformations.

Application: Asymmetric Hydrogenation of Prochiral Olefins

The reduction of a prochiral olefin to a chiral alkane is a fundamental transformation in organic synthesis. The choice of a chiral ligand is paramount in achieving high enantioselectivity.

Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation:

cluster_0 Catalytic Cycle [Ir(L*)(COD)]X [Ir(L*)(COD)]X (Precatalyst) Active Catalyst Active Catalyst [Ir(L*)(H)2(S)n]X [Ir(L*)(COD)]X->Active Catalyst H2 Substrate Complex Substrate Complex Active Catalyst->Substrate Complex + Olefin - Solvent Product Complex Product Complex Substrate Complex->Product Complex Hydride Insertion (Stereodetermining Step) Product Complex->Active Catalyst - Product + Solvent

Caption: A simplified catalytic cycle for iridium-catalyzed asymmetric hydrogenation.

Detailed Protocol: Representative Asymmetric Hydrogenation of an Olefin

  • Catalyst Preparation:

    • In a glovebox, charge a pressure-resistant vial with [Ir(COD)Cl]₂ (0.5-2 mol%) and the chiral ligand, this compound (1.1-1.2 equivalents relative to Ir).

    • Add a degassed, anhydrous solvent (e.g., CH₂Cl₂, THF, or MeOH).

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup:

    • Add the prochiral olefin (1.0 equivalent) to the vial.

    • Seal the vial with a pressure-rated cap.

  • Reaction Execution:

    • Remove the vial from the glovebox and connect it to a hydrogen manifold.

    • Pressurize the vial with hydrogen gas (1-50 bar).

    • Stir the reaction mixture at the desired temperature (typically 25-50 °C) for the specified time.

  • Work-up and Analysis:

    • Carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • The conversion can be determined by ¹H NMR analysis of the crude product.

    • The enantiomeric excess of the product is determined by chiral GC or HPLC.

Causality Behind Experimental Choices:

  • Iridium Precursor: [Ir(COD)Cl]₂ is a common and stable precursor that is readily activated under hydrogenation conditions.

  • Hydrogen Pressure: Higher hydrogen pressure can increase the reaction rate but may sometimes affect enantioselectivity. Optimization is key.

  • Solvent: The solvent can influence the solubility of the catalyst and substrate, as well as the stability of intermediates in the catalytic cycle.

Data Summary Table (Hypothetical for Optimization):

EntryLigand (mol%)SolventH₂ Pressure (bar)Temp (°C)Time (h)Conversion (%)ee (%)
11.1CH₂Cl₂102512>9985
21.1THF1025129580
31.1CH₂Cl₂50256>9988
41.1CH₂Cl₂10504>9982

PART 4: Conclusion and Future Outlook

This compound represents a promising and versatile chiral ligand for asymmetric catalysis. Its straightforward synthesis and bidentate nature make it an attractive candidate for a wide range of metal-catalyzed transformations. The protocols and insights provided in these application notes offer a solid foundation for researchers to explore its potential in developing novel and efficient asymmetric catalytic systems. Further research, including the synthesis and characterization of its discrete metal complexes and detailed mechanistic studies, will undoubtedly unlock the full potential of this valuable chiral building block.

References

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  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483.
  • Reisman, S. E., & Doyle, A. G. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6688), 1241-1246.
  • Herrmann, W. A. (2002). N-heterocyclic carbenes: a new concept in organometallic catalysis.
  • James, M. J., et al. (2017). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry–A European Journal, 23(51), 12496-12500.
  • Bandar, J. S., & Lambert, T. H. (2023).
  • Khan, A. T., et al. (2007). Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid. Molecules, 12(3), 565-576.
  • Bera, S., et al. (2018). Ru-Tethered (R, R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. Catalysis Science & Technology, 8(19), 4966-4974.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical reviews, 110(2), 1147-1169.
  • García-López, J. A., et al. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Journal of the American Chemical Society, 144(47), 21544-21550.
  • Noyori, R., et al. (1987). The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation. Pure and Applied Chemistry, 59(2), 163-172.

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Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (CAS 370069-31-1).[1] This valuable building block is crucial in pharmaceutical development, but its unique bifunctional nature—a basic primary amine paired with an acid-labile tert-butyloxycarbonyl (Boc) protecting group—presents distinct purification challenges. This guide is structured to provide direct, actionable solutions to common issues encountered in the lab.

Quick Navigation

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile of your crude this compound depends heavily on the synthetic route. However, based on common syntheses (e.g., reduction of a corresponding nitrile or azide), you should anticipate the following:

ImpurityTypical Rf (vs. Product)Detection MethodNotes
Unreacted Starting Material VariesTLC, LC-MSDepends on the precursor (e.g., azide, nitrile).
Boc-Deprotected Byproduct Lower (highly polar)TLC, LC-MS2-(Aminomethyl)piperidine. Will likely remain at the baseline on TLC in standard ethyl acetate/hexane systems.
Over-protected Byproduct Higher (less polar)TLC, LC-MSDi-Boc protected species where the primary amine is also protected.
Residual (Boc)2O Higher (less polar)TLC (stains)Can be tricky to remove. Will react with some TLC stains.
Solvent & Reagent Byproducts Varies1H NMRResidual high-boiling solvents (e.g., DMF, DMSO) or byproducts from reducing agents.
Q2: My compound is streaking badly on my silica TLC plate. What's happening?

A2: This is the most common issue and is caused by the interaction between the basic primary amine of your product and the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor peak shape and streaking. To resolve this, you must add a basic modifier to your mobile phase. A 1-2% solution of triethylamine (Et3N) or a 0.5-1% solution of ammonium hydroxide (NH4OH) in your eluent system will neutralize the acidic sites on the silica, leading to a clean, well-defined spot.

Q3: I ran a column and my final product shows a new, more polar spot by LC-MS. What is it?

A3: You are likely observing the byproduct of on-column deprotection. The Boc group is notoriously sensitive to acid.[2] Standard silica gel is slightly acidic and can be sufficient to slowly cleave the Boc group during a long chromatography run. The new, more polar spot is almost certainly the fully deprotected 2-(aminomethyl)piperidine. To prevent this, always use a basified mobile phase as described in Q2 and aim for a rapid purification.

Q4: Can I use reverse-phase HPLC with a TFA-modified mobile phase for purification?

A4: This is strongly discouraged for final product isolation. While reverse-phase HPLC with 0.1% trifluoroacetic acid (TFA) is a powerful analytical tool, it is too acidic for the preparative purification of this compound. The TFA will rapidly cleave the Boc group.[3] Even if you collect fractions and immediately neutralize them, significant degradation is likely to occur, especially during solvent evaporation when the TFA concentration increases.[3] If reverse-phase is necessary, consider a less acidic modifier like formic acid or an ammonium acetate buffer system.

Q5: I attempted an acid-base extraction to purify my compound, but my recovery was extremely low. Why?

A5: This is a classic pitfall. While the primary amine is basic and can be extracted into an aqueous acid layer, this creates the perfect conditions for Boc group cleavage.[4][5] If you used a strong acid (e.g., 1M HCl) and allowed for extended contact time, you likely hydrolyzed the Boc group. The resulting diamine has very different solubility properties and may not have been efficiently re-extracted after basification. For a successful acid-base extraction, precise pH control and minimal contact time are critical. See our detailed protocol in .

Q6: My purified product is a persistent oil. How can I solidify it?

A6: It is common for this compound and similar Boc-protected amines to be isolated as oils or low-melting solids.[6] If high purity is confirmed by NMR and LC-MS, you can often proceed with the oil. If a solid is required, crystallization or trituration is necessary. A successful method often involves dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexane, pentane) until turbidity appears. Seeding with a previously generated crystal can be highly effective.[7][8] See for a detailed protocol.

Purification Strategy Decision Workflow

Choosing the correct purification strategy depends on the scale of your reaction and the initial purity of your crude material. Use the following decision tree to guide your choice.

purification_workflow start Crude Product (this compound) assess_purity Assess Purity & Scale (TLC, NMR, LC-MS) start->assess_purity decision_purity Purity > 90%? assess_purity->decision_purity decision_scale Scale > 5g? decision_purity->decision_scale No crystallization Guide 3: Crystallization / Trituration decision_purity->crystallization Yes chromatography Guide 1: Flash Column Chromatography decision_scale->chromatography No extraction Guide 2: Acid-Base Extraction (Use with Caution) decision_scale->extraction Yes

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: Purification by Flash Column Chromatography

This is the most reliable method for obtaining high-purity material on a small to medium scale (<5 g). The key is the use of a basified eluent to ensure good peak shape and prevent deprotection.

Recommended Solvent Systems
PolaritySystem ComponentsRatio (v/v/v)Notes
LowHexane / Ethyl Acetate / Et3N80:20:1For removing non-polar impurities.
MediumDichloromethane / Methanol / NH4OH95:5:0.5Excellent general-purpose system. Provides sharp peaks.
HighEthyl Acetate / Methanol / Et3N90:10:1For eluting the product from more polar crude mixtures.
Step-by-Step Protocol
  • Prepare the Slurry: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution.

  • Dry Loading: Concentrate the silica slurry on a rotary evaporator until you have a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves resolution compared to loading the sample in liquid form.

  • Pack the Column: Wet pack your column using your chosen initial mobile phase (e.g., 98:2:0.5 DCM/MeOH/NH4OH). Ensure the column is packed evenly without any air bubbles.

  • Load the Sample: Carefully add your dry-loaded sample to the top of the packed column, taking care not to disturb the bed. Gently add a thin layer of sand on top to protect the sample during solvent addition.

  • Elute the Column: Begin elution with your mobile phase. If using a gradient, slowly increase the percentage of the more polar solvent (e.g., methanol). For example, start with 2% MeOH and gradually increase to 5-7% MeOH.

  • Monitor Fractions: Collect fractions and monitor them by TLC. Ensure your TLC mobile phase is also basified. Combine the fractions containing pure product.

  • Solvent Removal: Remove the solvent under reduced pressure. Expert Tip: To remove the last traces of triethylamine, co-evaporate the product with toluene (2-3 times) on the rotary evaporator.

Troubleshooting Guide 2: Purification by Acid-Base Extraction

This method is effective for large-scale purifications where chromatography is impractical, but it carries a high risk of Boc deprotection if not performed correctly. The goal is to protonate the primary amine, moving the product to the aqueous phase while leaving non-basic impurities in the organic phase.[9]

extraction_workflow cluster_0 Step 1: Extraction cluster_1 Step 2: Back-Extraction start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Wash with cold, dilute citric acid solution (pH ~4-5) - KEEP CONTACT TIME SHORT - start->add_acid separate1 Separate Layers add_acid->separate1 organic_impurities Organic Layer: Contains non-basic impurities. Discard. separate1->organic_impurities Organic aqueous_product Aqueous Layer: Contains protonated product (Product-NH3+) separate1->aqueous_product Aqueous basify Adjust aqueous layer pH to >10 with cold 2M NaOH - KEEP AQUEOUS LAYER COLD - add_organic Extract aqueous layer with fresh Organic Solvent (3x) basify->add_organic separate2 Separate Layers add_organic->separate2 organic_product Combined Organic Layers: Contains purified product separate2->organic_product Organic aqueous_waste Aqueous Layer: Waste separate2->aqueous_waste Aqueous aqueous_product->basify final_workup Dry organic layer (Na2SO4), filter, and concentrate to yield pure product. organic_product->final_workup

Caption: Workflow for a pH-controlled acid-base extraction.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).

  • Acidic Wash: Chill the solution in an ice bath. Add a pre-chilled, dilute aqueous acid solution. Crucially, do not use strong mineral acids like HCl. A 5-10% aqueous citric acid solution is ideal, as it is strong enough to protonate the primary amine but mild enough to minimize Boc cleavage.

  • Extraction: Shake the separatory funnel gently for no more than 30-60 seconds. Allowing the layers to sit for extended periods increases the risk of deprotection.[3]

  • Separation: Promptly separate the layers. The protonated product is now in the aqueous layer.

  • Basification: Chill the collected aqueous layer in an ice bath. Slowly add cold 2M NaOH solution with swirling until the pH is >10 (confirm with pH paper). This neutralizes the amine, making it soluble in organic solvents again.[10]

  • Back-Extraction: Immediately extract the basic aqueous layer with three portions of fresh EtOAc or DCM.

  • Final Workup: Combine the organic layers from the back-extraction, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting Guide 3: Purification by Crystallization

If your product is an oil but has >90% purity, crystallization can be an excellent, solvent-efficient final purification step. This process works by selectively precipitating the desired compound from a supersaturated solution, leaving impurities behind in the solvent.[7]

Step-by-Step Protocol
  • Solvent Selection: Dissolve a small amount of your oily product in a good solvent (e.g., DCM, EtOAc, acetone). Add a poor, non-polar solvent (e.g., hexane, heptane) dropwise until the solution becomes cloudy (turbid). This indicates you have found a suitable solvent/anti-solvent pair.

  • Dissolution: Dissolve the bulk of your oily product in the minimum required amount of the good solvent at room temperature or with gentle warming.

  • Induce Crystallization:

    • Anti-Solvent Addition: Slowly add the chilled anti-solvent dropwise with stirring until persistent turbidity is observed.

    • Cooling: Place the flask in an ice bath or refrigerator and allow it to stand undisturbed for several hours or overnight.

    • Seeding (Optional but recommended): If you have a small amount of solid product, add a single seed crystal after adding the anti-solvent to promote nucleation.[8]

    • Scratching: Gently scratching the inside of the flask below the solvent line with a glass rod can create nucleation sites and induce crystallization.

  • Pulping/Trituration: Once a solid has formed, you can further purify it by "pulping." This involves stirring the solid slurry in the crystallization solvent (or pure anti-solvent) for 1-2 hours. This process dissolves and washes away trapped impurities from the crystal lattice.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent.

  • Drying: Dry the purified solid product under high vacuum to remove all residual solvents.

By carefully selecting the appropriate method based on your specific experimental needs, you can reliably overcome the purification challenges associated with this compound and obtain material of high purity for your research and development needs.

References

  • Request PDF. (2004). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • Unknown. (n.d.). Acid-Base Extraction.
  • PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
  • Unknown. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines.
  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm.
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • YouTube. (2020). Acid base extraction.
  • Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas.
  • NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions.
  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka.
  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Pharmaffiliates. (n.d.). CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • PubChem. (n.d.). tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate.

Sources

Technical Support Center: Synthesis of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical building block. As a versatile intermediate in pharmaceutical research, its purity is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Part 1: Synthesis Overview & Key Challenges

The most prevalent and scalable route to this compound involves the reduction of its nitrile precursor, tert-butyl 2-cyanopiperidine-1-carboxylate. While seemingly straightforward, the choice of reducing agent and reaction conditions is critical to prevent the formation of problematic impurities that can complicate purification and compromise yield.

The primary challenge lies in achieving high selectivity for the desired primary amine without the formation of secondary or tertiary amine byproducts, particularly during catalytic hydrogenation.[3][4]

Core Reaction Pathway

Below is the general transformation from the nitrile precursor to the target primary amine.

Synthesis_Pathway start Tert-butyl 2-cyanopiperidine-1-carboxylate reagent [Reducing Agent] (e.g., H₂, LiAlH₄) start->reagent product Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate reagent->product

Caption: General synthetic route via nitrile reduction.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter. The problems are categorized by the reduction method employed.

Category 1: Catalytic Hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C)

Catalytic hydrogenation is a widely used industrial method for nitrile reduction due to its cost-effectiveness and scalability.[3][5] However, controlling selectivity is a significant challenge.[6] The intermediate imine is highly reactive and can condense with the newly formed primary amine product, leading to secondary and tertiary amine impurities.[7][8]

Side_Reaction_Hydrogenation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Nitrile R-C≡N Imine R-CH=NH (Imine Intermediate) Nitrile->Imine + H₂ PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine + H₂ SecondaryImine (R-CH₂)-N=CH-R (Secondary Imine) Imine->SecondaryImine + R-CH₂-NH₂ - NH₃ PrimaryAmine->SecondaryImine SecondaryAmine (R-CH₂)₂NH (Secondary Amine Impurity) SecondaryImine->SecondaryAmine + H₂

Caption: Formation of secondary amines during catalytic hydrogenation.

Q1: My reaction produces a significant amount of secondary and tertiary amine impurities. How can I improve selectivity for the primary amine?

A1: This is the most common side reaction in catalytic hydrogenation of nitriles. The formation of these byproducts can be suppressed by several methods:

  • Addition of Ammonia: The most effective strategy is to conduct the hydrogenation in the presence of ammonia (either as a gas or as a solution in the solvent, e.g., methanolic ammonia).[4] Ammonia shifts the equilibrium away from the formation of the secondary imine by the law of mass action, thus minimizing the formation of secondary and tertiary amine byproducts.

  • Solvent Choice: Using protic solvents like ethanol or methanol can be beneficial.

  • Acidic Additives: The presence of a weak acid can sometimes improve selectivity for the primary amine.[5]

  • Catalyst Selection: Raney Nickel or Raney Cobalt catalysts often show higher selectivity for primary amines compared to Palladium or Platinum catalysts under certain conditions.[3][5]

  • Process Conditions: Lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine.

Parameter Recommendation for High Primary Amine Selectivity Rationale
Additive Anhydrous Ammonia (in solvent)Suppresses condensation reaction between product and intermediate.[4]
Catalyst Raney Nickel, Raney CobaltOften shows higher intrinsic selectivity.[3]
Solvent Alcohols (e.g., Methanol, Ethanol)Can influence reaction rates and selectivity.
Temperature Lower (e.g., 25-50 °C)Reduces the rate of the competing condensation side reaction.
**Pressure (H₂) **Higher (e.g., >5 bar)Promotes the rapid reduction of the imine intermediate to the primary amine.

Q2: My hydrogenation reaction is stalled or incomplete, even after a long reaction time. What could be the cause?

A2: An incomplete reaction can stem from several issues related to the catalyst and reaction setup:

  • Catalyst Deactivation: The catalyst may be "poisoned." Sulfur compounds, halides, or even strongly coordinating functional groups in the starting material or solvent can deactivate the catalyst surface. Ensure high-purity starting materials and solvents.

  • Insufficient Catalyst Loading: For a bench-scale reaction, a catalyst loading of 5-10 mol% (metal basis) is typical. If the reaction is slow, consider increasing the loading.

  • Poor Agitation: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient stirring is crucial to ensure good mass transfer of hydrogen to the catalyst surface.

  • Low Hydrogen Pressure: Ensure your system is leak-free and that the pressure is maintained throughout the reaction. For some nitriles, higher pressures are necessary for a reasonable reaction rate.

Category 2: Metal Hydride Reduction (e.g., Lithium Aluminum Hydride, LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that rapidly converts nitriles to primary amines. It is an excellent choice for avoiding the secondary/tertiary amine byproducts seen with catalytic hydrogenation.[9][10]

Q3: I used LiAlH₄, but my workup is forming intractable emulsions and gels. How can I achieve a clean workup?

A3: This is a very common problem with LiAlH₄ reductions due to the formation of aluminum salt precipitates. The key is a controlled, sequential quenching procedure. The Fieser workup method is highly recommended:

Protocol: Fieser Workup for LiAlH₄ Reactions

Assuming a reaction was run with 'X' g of LiAlH₄ in a solvent like THF or diethyl ether:

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the highly exothermic quenching process.

  • Slow Addition of Water: Slowly and carefully add 'X' mL of water. You will observe vigorous gas evolution (hydrogen). Add dropwise to maintain control.

  • Addition of Aqueous Base: Add 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution. The mixture will begin to thicken.

  • Final Water Addition: Add '3X' mL of water.

  • Stir to Granulate: Stir the resulting mixture at room temperature for 30-60 minutes. A granular, white precipitate that is easy to filter should form.

  • Filter: Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with your reaction solvent (e.g., THF, ethyl acetate). The desired product will be in the filtrate.

Q4: My NMR shows a small impurity consistent with an aldehyde or imine after LiAlH₄ reduction. Isn't this reagent supposed to be very strong?

A4: While LiAlH₄ is very powerful, observing trace intermediates can happen under specific circumstances:

  • Insufficient Reagent: Ensure you are using a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents relative to the nitrile). The reduction proceeds via two hydride additions.[9][11] If the reagent is substoichiometric, the reaction may stall at the intermediate imine-metal complex stage, which can hydrolyze to an imine or aldehyde during workup.

  • Premature Quenching: If the reaction is not allowed to proceed to completion before the workup is initiated, you may isolate intermediates. Monitor the reaction by TLC (after quenching a small aliquot) to confirm the disappearance of the starting material.

Troubleshooting_Workflow start Problem Encountered During Synthesis impurity Impurity Detected (e.g., by NMR/LCMS) start->impurity low_yield Low Yield or Incomplete Reaction start->low_yield workup_issue Difficult Workup (Emulsions/Gels) start->workup_issue sec_tert_amine Secondary/Tertiary Amines? impurity->sec_tert_amine reagent_check Check Reagent Quality & Stoichiometry low_yield->reagent_check condition_check Optimize Conditions (Temp, Pressure, Time) low_yield->condition_check fieser Use Fieser Workup Protocol for LiAlH₄ reactions workup_issue->fieser aldehyde_imine Aldehyde/Imine? sec_tert_amine->aldehyde_imine No sol_imp Is this Catalytic Hydrogenation? sec_tert_amine->sol_imp Yes sol_imp2 Is this LiAlH₄ Reduction? aldehyde_imine->sol_imp2 Yes sol1 Add NH₃ to reaction sol_imp->sol1 sol2 Change catalyst/conditions sol_imp->sol2 sol3 Increase LiAlH₄ equivalents sol_imp2->sol3 sol4 Ensure complete reaction before quench sol_imp2->sol4

Caption: A logical troubleshooting workflow for common synthesis issues.

Part 3: Purification & Characterization

Q5: How can I best purify the final product, this compound?

A5: The purification strategy depends on the impurities present:

  • From Catalytic Hydrogenation: If secondary/tertiary amines are present, purification can be challenging.

    • Acid-Base Extraction: This can sometimes work but is often imperfect. The basicity of primary, secondary, and tertiary amines is similar.

    • Flash Column Chromatography: This is the most reliable method. Use a silica gel column with a gradient elution, typically starting with a non-polar solvent (e.g., hexanes/ethyl acetate) and gradually increasing the polarity with a more polar solvent containing a small amount of base (e.g., 1-2% triethylamine or ammonium hydroxide in methanol/DCM) to prevent the amine product from streaking on the acidic silica gel.

  • From LiAlH₄ Reduction: After a clean Fieser workup, the main impurities are typically residual solvent. If the reaction went to completion, the crude product is often very pure and may not require chromatography. If needed, a simple silica gel plug filtration or a short column can remove baseline impurities.

References

  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Wikipedia. (n.d.). Nitrile reduction.
  • Fülöp, F., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
  • LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.
  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines.
  • Bartoš, P., et al. (2019). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • ResearchGate. (n.d.). Hydrogenation of nitriles in different reaction media.
  • Park, J., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society.
  • LibreTexts. (2023). Reactivity of Nitriles.

Sources

Technical Support Center: Optimizing Yield for Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies to optimize reaction yields and ensure product purity. We will delve into the causality behind experimental choices, offering a framework for self-validating protocols.

This compound is a versatile bifunctional building block crucial in medicinal chemistry for synthesizing a range of therapeutic agents, including TRPV1 antagonists and CHK1 inhibitors[1]. The molecule features a piperidine ring with a primary amine on a methyl substituent at the 2-position and a secondary amine within the ring, which is protected by a tert-butyloxycarbonyl (Boc) group. The successful synthesis hinges on the selective protection of the more nucleophilic secondary amine of the piperidine ring over the primary exocyclic amine.

Primary Synthetic Pathway: Selective N-Boc Protection

The most direct and common route to synthesize this compound is the selective Boc-protection of the endocyclic secondary amine of 2-(aminomethyl)piperidine using di-tert-butyl dicarbonate (Boc₂O).

SynthesisPathway SM 2-(Aminomethyl)piperidine P This compound SM->P Boc Protection R Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., TEA, NaHCO₃) Solvent (e.g., DCM, THF) R->P Troubleshooting_LowYield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield C1 Degraded Reagents Start->C1 C2 Incomplete Reaction Start->C2 C3 Incorrect pH Start->C3 C4 Suboptimal Temperature Start->C4 S1 Use fresh Boc₂O Ensure anhydrous solvents C1->S1 S2 Increase Boc₂O to 1.2-1.5 eq. Extend reaction time Monitor by TLC/LC-MS C2->S2 S3 Ensure sufficient base (e.g., TEA, NaHCO₃) C3->S3 S4 Start at 0 °C Allow to warm to RT slowly C4->S4 SideReaction SM 2-(Aminomethyl)piperidine Desired_P Desired Product (Mono-Boc) SM->Desired_P 1 eq. Boc₂O (Selective) Boc2O Boc₂O Boc2O->Desired_P Side_P Side Product (Di-Boc) Boc2O->Side_P Desired_P->Side_P Excess Boc₂O Higher Temp

Sources

Common impurities in commercial Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the purity of this versatile building block. As your Senior Application Scientist, I've structured this resource to provide not just answers, but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial batches of this compound?

A1: Commercial batches of this compound can contain several types of impurities stemming from the synthesis, purification, and storage processes. Understanding these impurities is the first step in troubleshooting and ensuring the quality of your experiments. The most prevalent impurities are summarized in the table below.

Impurity NameStructureOriginTypical Analytical Signature
2-(Aminomethyl)piperidineStarting material or hydrolysis of the Boc groupLower retention time in RPLC; Presence of a primary and secondary amine signal in NMR.
tert-Butyl 2-((tert-butoxycarbonylamino)methyl)piperidine-1-carboxylate (Di-Boc protected)Side reaction during Boc protection, especially with excess (Boc)₂OHigher molecular weight in MS; Lower polarity and longer retention time in RPLC.
Oxidized Piperidine SpeciesAir oxidation of the piperidine ringMultiple minor peaks in chromatograms; Can lead to coloration of the material.[1][2]
Residual Solvents (e.g., DCM, Ethyl Acetate, Hexane)N/ARemnants from synthesis and purificationSharp singlets in ¹H NMR; Detected by Headspace GC-MS.[3][4][5][6]
Q2: How can I perform a quick purity assessment of my this compound sample?

A2: For a rapid qualitative assessment, Thin-Layer Chromatography (TLC) is an efficient and cost-effective method.[7] It allows you to visualize the main component and any significantly less or more polar impurities. For quantitative and more detailed analysis, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[7][]

Workflow for Purity Assessment

G cluster_0 Purity Analysis Workflow sample Sample of this compound tlc Qualitative Screen: Thin-Layer Chromatography (TLC) sample->tlc Quick Check hplc Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) sample->hplc Detailed Analysis nmr Structural Confirmation: NMR Spectroscopy sample->nmr Identity & Structure gcms Residual Solvent Analysis: Headspace GC-MS sample->gcms Solvent Content tlc->hplc If impurities detected report Purity Report & Impurity Profile hplc->report nmr->report gcms->report

Caption: A typical workflow for assessing the purity of this compound.

Q3: What are the acceptable limits for residual solvents in pharmaceutical applications?

A3: Residual solvents are classified into three classes based on their toxicity by the International Council for Harmonisation (ICH) guidelines.[3][4][9]

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.

  • Class 2: Solvents with less severe toxicity that should be limited in pharmaceutical products.

  • Class 3: Solvents with low toxic potential, for which a limit of 50 mg per day (5000 ppm) is generally acceptable.

It is crucial to obtain a certificate of analysis from the supplier detailing the residual solvent profile or to perform an in-house analysis, typically using Headspace Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Q4: How should I properly store this compound to prevent degradation?

A4: The Boc (tert-butyloxycarbonyl) protecting group is susceptible to cleavage under acidic conditions.[10][11] The piperidine ring can also be prone to oxidation.[1][2] Therefore, the compound should be stored in a tightly sealed container, in a cool, dry place, and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Troubleshooting Guide

Problem 1: My LC-MS analysis shows a significant peak with a mass of M+100, and my reaction yield is lower than expected.
  • Question: What is this impurity, and how can I remove it?

  • Answer: This is a classic sign of the di-Boc protected impurity, tert-Butyl 2-((tert-butoxycarbonylamino)methyl)piperidine-1-carboxylate . It forms when both the primary amine of the aminomethyl group and the secondary amine of the piperidine ring are protected with a Boc group. This often occurs when an excess of di-tert-butyl dicarbonate ((Boc)₂O) is used during the synthesis.[12]

Formation of Di-Boc Impurity

G start 2-(Aminomethyl)piperidine boc1 (Boc)₂O (1 equiv) product Desired Product: Mono-Boc start->product Boc Protection boc2 (Boc)₂O (Excess) impurity Impurity: Di-Boc product->impurity Over-protection

Caption: The formation pathway of the di-Boc protected impurity.

  • Troubleshooting Protocol: Purification by Column Chromatography The di-Boc impurity is significantly less polar than the desired mono-Boc product. This difference in polarity can be exploited for purification using flash column chromatography.[12]

    • Prepare the Column: Pack a silica gel column with an appropriate diameter based on the amount of material to be purified.

    • Choose the Solvent System: A common solvent system is a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

    • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

    • Elute and Collect Fractions: Begin elution with the low-polarity solvent. The di-Boc impurity will elute first. Gradually increase the polarity of the eluent to elute the desired mono-Boc product.

    • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 2: My ¹H NMR spectrum shows a complex multiplet in the aromatic region, which is not expected for my product.
  • Question: My product should not have aromatic protons. What could be the source of these signals?

  • Answer: While less common, impurities could arise from starting materials used in alternative synthetic routes for the piperidine core. Some syntheses of piperidine derivatives involve the reduction of pyridine precursors.[13] Incomplete reduction can lead to pyridine-containing impurities, which would show signals in the aromatic region of the NMR spectrum.

  • Recommended Action:

    • Review the synthesis route provided by the supplier, if available.

    • Perform a high-resolution mass spectrometry (HRMS) analysis to identify the exact mass of the impurity.

    • If pyridine-based impurities are suspected, purification methods such as recrystallization or column chromatography can be effective.

Problem 3: I have detected residual solvents in my sample. How can I remove them?
  • Question: What is the best way to remove residual solvents like dichloromethane or ethyl acetate?

  • Answer: Residual solvents are volatile organic compounds that remain from the manufacturing process.[3][5][6] Their removal is crucial for safety and to avoid interference in subsequent reactions.

  • Troubleshooting Protocol: Removal of Residual Solvents

    • High-Vacuum Drying: Place the sample in a vacuum oven at a moderate temperature (e.g., 30-40 °C) under high vacuum for several hours. This is effective for removing most common solvents. Be cautious with temperature to avoid degradation of the product.

    • Solvent Trituration/Precipitation: Dissolve the product in a minimal amount of a good solvent (e.g., a small amount of dichloromethane) and then add a large volume of a poor solvent (e.g., hexanes or pentane) to precipitate the product, leaving the more soluble impurities in the solvent.

    • Lyophilization (Freeze-Drying): If the product is soluble in a solvent that can be frozen (e.g., 1,4-dioxane or water, if applicable), lyophilization can be an effective, albeit slower, method for removing residual solvents.

Analytical Protocol: Headspace GC-MS for Residual Solvent Analysis This is the standard method for identifying and quantifying residual solvents.[5]

  • Sample Preparation: Accurately weigh a sample of your compound into a headspace vial. Add a suitable solvent in which the compound is soluble but which does not interfere with the analysis (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)).[6]

  • Incubation: The vial is sealed and heated in the headspace autosampler to allow the volatile solvents to partition into the gas phase.

  • Injection: A sample of the gas phase (headspace) is automatically injected into the gas chromatograph.

  • Separation and Detection: The solvents are separated on a GC column and detected by a mass spectrometer.

  • Quantification: The amount of each solvent is determined by comparing the peak area to that of a known standard.

References

  • Movassaghi, M., & Hunt, D. K. (2008).
  • Veeprho. (2020). Residual Solvents in Pharmaceuticals. Veeprho. [Link]
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]
  • Möhrle, H., & Berlitz, J. (1988). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform. [Link]
  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. EMA. [Link]
  • PharmTech. (2022). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. PharmTech. [Link]
  • Medikamenter Quality Services. (n.d.). Basics of Residual Solvents in GMP. Medikamenter. [Link]
  • Möhrle, H., & Berlitz, J. (1987). Oxidation of 2-substituted pyrrolidines and piperidines as nicotine analogues.
  • Sławiński, J., & Szafrański, K. (2021).
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]
  • Compernolle, F., Saleh, M. A., Van den Branden, S., Toppet, S., & Hoornaert, G. (1991). Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]
  • PubChem. (n.d.). tert-Butyl 2-(aminomethyl)
  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]
  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.). [No Source Found].
  • PubChem. (n.d.). tert-Butyl (3S)-3-(aminomethyl)
  • Pharmaffiliates. (n.d.). CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate.

Sources

Technical Support Center: Enhancing Stereoselectivity in Reactions of tert-Butyl 2-(Aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stereoselective functionalization of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, a valuable chiral building block in modern medicinal chemistry. Our goal is to move beyond simple protocols and explain the underlying principles that govern stereoselectivity, empowering you to optimize your reactions effectively.

Part 1: The Core Challenge - Understanding Conformational Bias

Before troubleshooting specific issues, it is critical to understand the inherent structural properties of the substrate. The stereochemical outcome of any reaction is dictated by the three-dimensional arrangement of the molecule as it approaches the transition state.

Q: Why is achieving high diastereoselectivity in reactions at the aminomethyl group often challenging with this specific piperidine derivative?

A: The primary challenge originates from the conformational dynamics of the N-Boc-protected piperidine ring. While the six-membered ring predominantly adopts a chair conformation, the bulky tert-butoxycarbonyl (Boc) group introduces significant steric strain, particularly A1,3 strain (allylic strain), with substituents at the C2 position[1][2].

To avoid a severe steric clash between the Boc group and the C2-substituent, the piperidine ring preferentially adopts a conformation where the C2-(aminomethyl) group is in the axial position[1]. This conformational locking provides a predictable starting geometry but does not guarantee high facial selectivity. An incoming reagent can still approach the reactive aminomethyl group from two different trajectories (e.g., from the 'top' face or 'bottom' face of the molecule as oriented), and the energy difference between these approaches can be minimal, often resulting in a mixture of diastereomers.

cluster_0 Conformational Equilibrium of N-Boc-2-Substituted Piperidine A C2-Substituent Equatorial (Disfavored) B C2-Substituent Axial (Favored) A->B Ring Flip Strain Severe A(1,3) Strain (Steric Clash) A->Strain B->A Relief Strain Minimized B->Relief

Caption: Conformational preference due to A(1,3) strain.

Part 2: Troubleshooting Guide - From Low Selectivity to Optimized Outcomes

This section is designed as a decision-making workflow to systematically address poor stereoselectivity.

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What steps can I take to improve the diastereomeric ratio (d.r.)?

A: A low d.r. indicates that the transition state energies for the formation of both diastereomers are very similar. The goal is to increase this energy difference. Follow this tiered approach, starting with the simplest modifications.

start Low d.r. (e.g., 1:1) step1 Tier 1: Modify Reaction Parameters start->step1 step2 Tier 2: Modify Reagent Stoichiometry/Sterics step1->step2 If selectivity remains low end Improved d.r. step1->end Success! sub1 • Lower Temperature • Screen Solvents • Use Salt Additives (e.g., LiBr) step1->sub1 step3 Tier 3: Employ Asymmetric Catalysis step2->step3 If selectivity remains low step2->end Success! sub2 • Increase Steric Bulk of  Incoming Reagent/Substrate step2->sub2 step4 Tier 4: Modify N-Protecting Group step3->step4 If catalysis is not applicable step3->end Success! sub3 • Use Chiral Lewis Acid  or Transition Metal Catalyst step3->sub3 step4->end Success! sub4 • Replace Boc with Cbz, Ns,  or other bulky group step4->sub4

Caption: Troubleshooting workflow for improving diastereoselectivity.

Tier 1: Modifying Reaction Parameters

  • Temperature: Lowering the reaction temperature is often the most effective initial step. Reactions with lower activation energies are less sensitive to temperature changes, so reducing thermal energy can amplify the small inherent energy differences between the two diastereomeric transition states.

  • Solvent: The solvent can influence the conformation and solvation of the transition state. A screen of aprotic solvents with varying polarities (e.g., THF, 2-MeTHF, Dichloromethane, Toluene) is recommended.

  • Additives: The addition of salts, particularly lithium salts like LiBr, can significantly improve diastereoselectivity. These additives can act as Lewis acids, coordinating to both the substrate and the reagent to create a more rigid, organized transition state, which enhances facial selectivity[3].

Tier 2: Modifying Reagent Sterics

If parameter optimization is insufficient, consider the steric profile of your other reactant. Increasing the steric bulk of the incoming nucleophile or electrophile will make it more sensitive to the steric environment presented by the chiral piperidine. This steric repulsion can more effectively block one face of the molecule, favoring attack from the less hindered direction.

Tier 3: Asymmetric Catalysis

When substrate control is weak, external control via a chiral catalyst is a powerful strategy. Chiral Lewis acids or transition-metal complexes (e.g., based on Rhodium, Iridium, or Palladium) can create a defined chiral environment around the reaction center, effectively overriding the substrate's modest intrinsic preference[4][5][6][7]. This approach forces the reaction to proceed through a highly specific transition state geometry defined by the catalyst.

Tier 4: Modifying the N-Protecting Group

As an advanced strategy, replacing the N-Boc group can fundamentally alter the stereochemical outcome. The choice of protecting group directly controls the conformational bias of the ring and the steric environment around the C2 position[8][9].

N-Protecting GroupKey Conformational InfluencePotential Impact on Stereoselectivity
N-Boc High A1,3 strain favors axial C2-substituent[1][2].Provides a consistent but potentially weakly directing starting conformation.
N-Cbz Less sterically demanding than Boc; may alter the axial/equatorial preference.Can lead to a different or improved diastereomeric ratio.
N-Brosyl (Bs) / Nosyl (Ns) Sulfonamide nitrogen is sp2-hybridized, leading to a more planar geometry at the nitrogen and different steric demands.Can significantly change the ring conformation and electronic properties, potentially unlocking different stereochemical outcomes[8][9].

Part 3: Frequently Asked Questions (FAQs)

Q: Can changing the base in my reaction improve diastereoselectivity?

A: Absolutely. In reactions involving deprotonation, the choice of base and its counterion is critical. A less hindered base might lead to a different outcome than a bulky one (e.g., LDA vs. LiHMDS). More importantly, the cation can play a crucial role in chelation. As demonstrated in related systems, switching from an LDA-based process to one involving a cyclic lithium amide with a LiBr additive can reverse and significantly enhance the diastereomeric ratio[3].

Q: My desired diastereomer is the minor product. What is the most effective strategy to reverse the selectivity?

A: Reversing inherent stereoselectivity is challenging and often requires a fundamental change in the reaction mechanism or control element.

  • Switch to a Catalyst-Controlled Reaction: This is the most reliable method. A chiral catalyst is designed to produce a specific stereoisomer, and by choosing the appropriate catalyst enantiomer, you can often access the opposite product diastereomer.

  • Change the N-Protecting Group: As discussed, moving from a carbamate (Boc) to a sulfonamide (Ns) can alter the conformational landscape so significantly that the preferred facial approach of an incoming reagent is reversed[8][9].

  • Investigate Epimerization: If possible, consider if the newly formed stereocenter can be epimerized post-reaction. Treatment with a base or acid under thermodynamic conditions could potentially invert the center to the more stable diastereomer[1].

Part 4: Experimental Protocols

Protocol 1: General Procedure for Reaction Optimization via Temperature and Additive Screening

This protocol provides a framework for efficiently screening conditions to improve diastereoselectivity.

1. Materials:

  • This compound

  • Reactant (Electrophile or Nucleophile)

  • Anhydrous solvents (e.g., THF, 2-MeTHF, Toluene)

  • Additive (e.g., Anhydrous LiBr)

  • Array of reaction vials with stir bars

  • Cooling baths (e.g., 0 °C, -20 °C, -78 °C)

2. Setup:

  • In parallel, add the piperidine substrate (1.0 eq) to several oven-dried reaction vials under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dissolve the substrate in the chosen anhydrous solvent (e.g., THF).

  • For additive screening, add LiBr (1.0 - 2.0 eq) to designated vials and stir until dissolved.

3. Execution:

  • Cool the reaction vials to the target temperatures (e.g., Room Temp, 0 °C, -40 °C, -78 °C) and allow them to equilibrate for 15 minutes.

  • Slowly add the second reactant (1.0-1.2 eq) to each vial.

  • Allow the reactions to stir for a predetermined time or until TLC/LCMS analysis shows consumption of the starting material.

4. Analysis:

  • Quench all reactions under identical conditions (e.g., with saturated aq. NH₄Cl).

  • Perform an identical workup and extraction for each reaction.

  • Analyze the crude product mixture from each reaction by ¹H NMR or chiral HPLC to determine the diastereomeric ratio (d.r.).

5. Interpretation:

  • Compare the d.r. across different temperatures, solvents, and the presence/absence of the additive to identify the optimal conditions for maximizing the desired diastereomer.

References

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Technical Support Center: Alternative Protecting Groups for 2-(Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the strategic protection of 2-(aminomethyl)piperidine. This molecule presents a unique challenge due to the presence of two distinct nucleophilic centers: a primary amine on the methyl substituent and a secondary amine within the piperidine ring. The successful execution of a synthetic route involving this scaffold often hinges on the selective and orthogonal protection of these two functional groups. This guide provides in-depth answers to common questions and troubleshooting advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the selective protection of 2-(aminomethyl)piperidine challenging?

The primary challenge arises from the similar, yet distinct, reactivity of the two amine groups. The primary exocyclic amine is generally more nucleophilic and less sterically hindered than the secondary endocylcic (ring) amine. However, under many standard protection conditions, mixtures of unprotected, mono-protected (at either nitrogen), and di-protected products are common. Achieving high selectivity for mono-protection at either the primary or secondary amine requires careful selection of protecting groups, reagents, and reaction conditions.

Q2: What is "orthogonal protection" and why is it critical for this molecule?

Orthogonal protection is a strategy that uses multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others.[1][2][3] For 2-(aminomethyl)piperidine, this is paramount. For instance, you might want to first react at the primary amine, then deprotect the secondary amine for a subsequent reaction, all while the modified primary amine remains protected. An orthogonal strategy, such as using an acid-labile group and a hydrogenolysis-labile group, allows for this precise, stepwise manipulation.[1][4][5]

Q3: What are the most common protecting groups for the primary and secondary amines respectively?

  • For the Primary Amine (-CH₂NH₂): The tert-butoxycarbonyl (Boc) group is a frequent first choice.[6][7] Its steric bulk tends to favor reaction at the less hindered primary amine, and it's easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[8][9][10]

  • For the Secondary Amine (-NH-): The benzyloxycarbonyl (Cbz or Z) group is a classic choice for the piperidine nitrogen.[4][11] It is stable to the acidic conditions used to remove Boc groups but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[4][12][13]

This Boc/Cbz combination is a prime example of an effective orthogonal strategy.[1]

Troubleshooting Guide

Q4: I am trying to selectively protect the primary amine with Boc anhydride (Boc₂O), but I'm getting a significant amount of di-protected product. What's going wrong?

This is a common issue. Here are several factors to consider and troubleshoot:

  • Stoichiometry: Over-addition of Boc₂O is the most likely culprit. Carefully control the stoichiometry, starting with 1.0 to 1.1 equivalents of the reagent.

  • Reaction Temperature: The protection reaction is typically exothermic. Running the reaction at a lower temperature (e.g., 0 °C to start, then allowing it to slowly warm to room temperature) can significantly enhance selectivity for the more reactive primary amine.

  • Rate of Addition: Add the Boc₂O solution dropwise to a stirred solution of the diamine. A slow addition rate maintains a low instantaneous concentration of the electrophile, favoring reaction at the most nucleophilic site.

  • Solvent and Base: Using a non-polar solvent like dichloromethane (DCM) is standard. The use of a bulky, non-nucleophilic base can sometimes influence selectivity, though often no base is required for the initial protection of the primary amine.

Q5: My Cbz protection of the piperidine nitrogen is sluggish and gives low yields. How can I improve this?

Protecting the secondary amine can be more difficult due to increased steric hindrance.

  • Reagent Choice: Ensure your benzyl chloroformate (Cbz-Cl) is of high quality and not partially hydrolyzed.[4]

  • Base and Conditions: This reaction requires a base to neutralize the HCl byproduct.[4] Schotten-Baumann conditions, using an aqueous base like NaHCO₃ or NaOH in a biphasic system (e.g., THF/water or dioxane/water), are very effective.[4][14]

  • Activation: For particularly stubborn cases, using a more reactive Cbz source like Cbz-OSu (N-succinimidyl carbonate) can improve yields.

Q6: During the acidic deprotection of my Boc group with TFA, I'm seeing decomposition of my molecule. What can I do?

While TFA is effective, it is a very strong acid that can cause side reactions.[8][15]

  • Scavengers: The cleavage of a Boc group generates a tert-butyl cation, a reactive electrophile that can alkylate sensitive functional groups.[10] Including a scavenger like triisopropylsilane (TIS) or water in the TFA/DCM deprotection cocktail can trap this cation and prevent side reactions.

  • Concentration and Time: Using 100% TFA is often unnecessary. A solution of 20-50% TFA in DCM is typically sufficient and gentler on the substrate.[9][15] Monitor the reaction by TLC or LC-MS to avoid unnecessarily long exposure to the strong acid.

  • Alternative Acids: For extremely sensitive substrates, milder acidic conditions, such as 4M HCl in dioxane, can be an effective alternative to TFA.[16]

Q7: My Cbz group is not coming off cleanly during hydrogenolysis. What are the common issues?

Catalytic hydrogenolysis can be sensitive to various factors.

  • Catalyst Poisoning: Sulfur-containing compounds, some nitrogen heterocycles, and halides can poison the palladium catalyst, rendering it inactive. Ensure your substrate and solvents are free of such contaminants.

  • Catalyst Quality and Loading: Use a fresh, high-quality catalyst (e.g., 10% Pd/C). A typical loading is 5-10 mol% relative to the substrate.[11]

  • Hydrogen Source: Ensure a good supply of hydrogen. This can be a balloon of H₂ gas for small-scale reactions or a Parr hydrogenator for larger scales and higher pressures.[11] Transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can also be effective and avoids the need for hydrogen gas.[12]

  • Solvent: Protic solvents like methanol or ethanol are ideal for hydrogenolysis.

Alternative Protecting Group Strategy

For cases where the Boc/Cbz strategy is unsuitable, the Fluorenylmethyloxycarbonyl (Fmoc) group offers another orthogonal option.

Protecting GroupAbbreviationInstallation ReagentDeprotection ConditionsOrthogonal To
tert-ButoxycarbonylBocBoc₂O, DMAPStrong Acid (TFA, HCl)[8][10]Cbz, Fmoc
BenzyloxycarbonylCbz, ZCbz-Cl, NaHCO₃H₂/Pd, Transfer Hydrogenolysis[4][12]Boc, Fmoc
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (Piperidine, DBU)[5][17][18]Boc, Cbz (quasi)

Note: Fmoc is considered quasi-orthogonal to Cbz as it can also be cleaved under some hydrogenolysis conditions, though it is generally less reactive than benzyl groups.[5]

Visualizing Orthogonal Strategies

The following diagram illustrates the decision-making process for a two-step, orthogonal protection and modification workflow.

G cluster_0 Step 1: Selective Protection of Primary Amine cluster_1 Step 2: Protection of Secondary Amine cluster_2 Step 3: Selective Deprotection & Modification Start 2-(aminomethyl)piperidine Reagent1 Boc₂O (1.1 eq) DCM, 0°C to RT Start->Reagent1 Product1 N-Boc-(aminomethyl)piperidine Reagent1->Product1 Reagent2 Cbz-Cl (1.2 eq) NaHCO₃, THF/H₂O Product1->Reagent2 Product2 Fully Protected Diamine (Orthogonal) Reagent2->Product2 Deprotect_Boc TFA / DCM (Removes Boc) Product2->Deprotect_Boc Modify Secondary Amine Deprotect_Cbz H₂ / Pd-C (Removes Cbz) Product2->Deprotect_Cbz Modify Primary Amine

Caption: Orthogonal protection workflow for 2-(aminomethyl)piperidine.

Experimental Protocols

Protocol 1: Selective Boc Protection of the Primary Amine

This protocol aims to selectively protect the exocyclic primary amine.

  • Dissolution: Dissolve 2-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Preparation: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a small amount of DCM.

  • Addition: Add the Boc₂O solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and formation of the mono-protected product.[6]

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to isolate the desired N-Boc-2-(aminomethyl)piperidine.

Protocol 2: Cbz Protection of the Piperidine Nitrogen

This protocol is for protecting the secondary amine of the N-Boc protected intermediate from Protocol 1.

  • Dissolution: Dissolve N-Boc-2-(aminomethyl)piperidine (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.[4]

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and cool to 0 °C in an ice bath.[4]

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise while stirring vigorously.[4]

  • Reaction: Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 16-20 hours.[4]

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]

  • Purification: Purify the resulting di-protected compound by silica gel column chromatography.

Protocol 3: Deprotection of the Boc Group
  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in DCM (approx. 0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. A common ratio is 25-50% TFA in DCM v/v.[9]

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.[9] The mechanism involves protonation of the carbamate, loss of a tert-butyl cation, and subsequent decarboxylation to yield the free amine as its TFA salt.[8]

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly or neutralized by washing with a basic aqueous solution (e.g., sat. NaHCO₃) during an extractive work-up.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • Prugh, J. D., Birchenough, L. A., & Egbertson, M. S. (1992). A Simple Method of Protecting a Secondary Amine with Tert Butyloxycarbonyl (Boc) in the Presence of a Primary Amine. Synthetic Communications, 22(16), 2357-2360.
  • Giraud, M., Cavelier, F., & Martinez, J. (1998). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Journal of Peptide Science, 4(1), 1-8.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • Sergueev, N., & Shaw, B. R. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. Organic Letters, 6(25), 4643-4646.
  • PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides.
  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Wiley Online Library. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
  • ResearchGate. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides | Request PDF.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Royal Society of Chemistry. Dual protection of amino functions involving Boc.
  • Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
  • National Institutes of Health. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • Organic Chemistry Portal. Protective Groups.
  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • ResearchGate. Amino Acid-Protecting Groups.
  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

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Technical Support Center: Solvent Effects on Reactions of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with tert-butyl 2-(aminomethyl)piperidine-1-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this versatile building block. Here, we will explore the critical role of solvent selection in directing reaction outcomes, enhancing yields, and ensuring the stereochemical integrity of your products.

Introduction: The Dichotomy of Reactivity in a Single Molecule

This compound is a chiral synthetic intermediate of significant interest in medicinal chemistry, notably as a key component in the synthesis of compounds like Varenicline.[1][2] Its utility stems from the presence of two distinct nucleophilic nitrogen centers: a primary amine on the exocyclic aminomethyl group and a Boc-protected secondary amine within the piperidine ring. This structural feature, while offering multiple avenues for functionalization, also presents a significant challenge in achieving selective reactions. The choice of solvent is a paramount, yet often underestimated, factor in controlling the chemoselectivity and stereoselectivity of reactions involving this molecule.

This guide will provide a structured approach to understanding and troubleshooting solvent effects in three key transformations of this compound:

  • N-Acylation (Amide Bond Formation)

  • N-Alkylation

  • Boc Deprotection

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reaction of this compound.

Q1: I am observing di-acylation/di-alkylation of my starting material. How can I achieve mono-functionalization?

A1: This is a classic chemoselectivity challenge with this molecule. The primary amine is generally more sterically accessible and, under many conditions, more nucleophilic than the Boc-protected secondary amine. To favor mono-acylation or mono-alkylation at the primary amine, consider the following:

  • Solvent Choice: Less polar, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) can help minimize the solubility and reactivity of the starting material, allowing for more controlled addition of reagents.

  • Slow Addition: Adding the acylating or alkylating agent slowly at a low temperature (e.g., 0 °C) can help favor reaction at the more reactive primary amine.

  • Stoichiometry: Use of approximately one equivalent of the electrophile is crucial.

For selective functionalization of the piperidine nitrogen, the primary amine must first be protected.

Q2: My reaction is sluggish and gives a low yield. What are the likely causes?

A2: Low yields can stem from several factors, many of which are solvent-related.[3][4]

  • Poor Solubility: Your starting materials or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Consult the solvent properties table below to choose a solvent with appropriate solubilizing power.

  • Inappropriate Solvent Polarity: The polarity of the solvent can significantly affect the stability of the transition state of the reaction. For reactions proceeding through polar transition states, a more polar solvent will generally increase the reaction rate.[5]

  • Presence of Water: For many reactions, particularly amide couplings, the presence of water can lead to hydrolysis of activated intermediates.[3] Using anhydrous solvents is critical.

Q3: How does the choice of solvent impact the stereochemistry of my product?

A3: If you are using a chiral version of this compound, preserving the stereochemical integrity is vital. The solvent can influence stereoselectivity by:

  • Stabilizing a Specific Transition State: Different solvents can solvate the diastereomeric transition states to different extents, thereby lowering the energy of one and favoring the formation of a particular stereoisomer.

  • Influencing Catalyst Activity: In catalyzed reactions, the solvent can affect the conformation and activity of the catalyst, which in turn can impact the stereochemical outcome.[6][7]

Part 2: Troubleshooting Guides for Key Reactions

This section provides detailed troubleshooting for specific reactions, complete with explanations of the underlying principles and actionable solutions.

Guide 1: N-Acylation (Amide Bond Formation)

Amide bond formation is a cornerstone of medicinal chemistry. However, when working with this compound, several challenges can arise.

Issue 1: Low Yield of the Desired Amide

  • Possible Cause A: Incomplete Carboxylic Acid Activation.

    • Explanation: The carboxylic acid must be activated by a coupling reagent (e.g., HATU, HOBt/EDC) to form a reactive intermediate that can be attacked by the amine. In polar aprotic solvents like DMF, the activated species is generally well-solvated and stable. However, in less polar solvents, the solubility of the coupling reagents and the stability of the activated intermediate can be diminished.

    • Solutions:

      • Switch to a More Polar Solvent: If you are using a non-polar solvent like DCM or THF and observing low yields, consider switching to DMF or NMP.[8]

      • Increase Reagent Equivalents: Ensure you are using a sufficient excess of the coupling reagent and base.

      • Pre-activation: Stir the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine to ensure complete formation of the activated intermediate.[4]

  • Possible Cause B: Epimerization of the Chiral Center.

    • Explanation: The alpha-carbon of the carboxylic acid can be susceptible to racemization during activation, particularly in the presence of a strong base. The solvent can play a role in the rate of this side reaction.

    • Solutions:

      • Use a Racemization-Suppressing Additive: Additives like HOBt or OxymaPure are known to reduce the risk of epimerization.[3]

      • Lower the Reaction Temperature: Running the reaction at 0 °C can help to minimize racemization.

      • Optimize the Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).

Visualizing the Amide Coupling Workflow

G cluster_0 Troubleshooting Low Amide Yield Start Low Yield Observed Check_Activation Incomplete Acid Activation? Start->Check_Activation Check_Solubility Poor Reagent/Substrate Solubility? Start->Check_Solubility Check_Epimerization Side Reaction (Epimerization)? Start->Check_Epimerization Solution_Reagents Increase Coupling Reagent/Base Equivalents or Pre-activate Check_Activation->Solution_Reagents Solution_Solvent Switch to Polar Aprotic Solvent (DMF, NMP) Check_Solubility->Solution_Solvent Solution_Temp_Base Lower Temperature & Use Non-nucleophilic Base Check_Epimerization->Solution_Temp_Base Solution_Additive Add Racemization Suppressant (HOBt, OxymaPure) Check_Epimerization->Solution_Additive End Improved Yield Solution_Solvent->End Solution_Reagents->End Solution_Temp_Base->End Solution_Additive->End

Caption: Troubleshooting workflow for low amide coupling yield.

Guide 2: N-Alkylation

Selective N-alkylation of the primary amine is a common objective. The choice of solvent can significantly impact the selectivity and rate of this reaction.

Issue 1: Poor Chemoselectivity (Alkylation at Both Amines)

  • Explanation: Both the primary and the Boc-protected secondary amine can be alkylated. While the primary amine is generally more reactive, under forcing conditions or in certain solvents, di-alkylation can occur. Polar protic solvents like ethanol or methanol can facilitate proton exchange and may lead to a more complex product mixture.

  • Solutions:

    • Use an Aprotic Solvent: Solvents like acetonitrile (MeCN), THF, or DCM are generally preferred for better selectivity.

    • Control Stoichiometry and Temperature: Use a slight excess of the amine relative to the alkylating agent and maintain a low reaction temperature.

    • Reductive Amination: For a more controlled and selective alkylation, consider a two-step reductive amination. This involves the formation of an imine with an aldehyde or ketone, followed by reduction. The choice of solvent for each step can be optimized independently. For the reduction step, solvents like methanol or ethanol are often used with reducing agents like sodium borohydride.[9]

Issue 2: Slow Reaction Rate

  • Explanation: The rate of an SN2 reaction, which is often the mechanism for N-alkylation, is highly dependent on the solvent. Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively free.[5]

  • Solutions:

    • Solvent Optimization: If the reaction is slow in a non-polar solvent, switching to a polar aprotic solvent like DMF or DMSO can significantly increase the rate.

    • Phase-Transfer Catalysis: In a biphasic system, a phase-transfer catalyst can be used to shuttle the alkylating agent into the organic phase where the amine is dissolved.

Guide 3: Boc Deprotection

Removal of the Boc protecting group is typically achieved under acidic conditions. However, side reactions can occur, and the choice of solvent can influence the cleanliness of the reaction.

Issue 1: Formation of t-butylated Side Products

  • Explanation: Acid-catalyzed deprotection of the Boc group generates a tert-butyl cation. This reactive electrophile can be trapped by nucleophiles in the reaction mixture, including the newly deprotected amine or other sensitive functional groups on the molecule.[10][11]

  • Solutions:

    • Use a Scavenger: Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture. These compounds will preferentially react with the tert-butyl cation, preventing it from reacting with your desired product.

    • Solvent as a Scavenger: In some cases, the solvent itself can act as a scavenger. For example, using a high concentration of TFA in DCM can lead to the formation of volatile byproducts.

    • Solvent-Free Deprotection: A method for solvent-free N-Boc deprotection using ex situ generated hydrogen chloride gas has been reported, which can minimize side reactions.[12]

Issue 2: Incomplete Deprotection

  • Explanation: Incomplete deprotection can occur if the acidic conditions are not strong enough or if the reaction is not allowed to proceed to completion. The choice of solvent can affect the acidity of the medium.[10][13]

  • Solutions:

    • Stronger Acidic Conditions: Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system (e.g., HCl in dioxane).

    • Protic Co-solvent: The addition of a small amount of a protic co-solvent like methanol can sometimes accelerate the deprotection.

Visualizing the Boc Deprotection Mechanism and Side Reactions

G cluster_0 Boc Deprotection Pathway Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Boc_Amine->Protonation H+ Carbocation_Formation Formation of tert-Butyl Cation Protonation->Carbocation_Formation Deprotected_Amine Desired Deprotected Amine Carbocation_Formation->Deprotected_Amine Loss of CO2 & isobutylene Side_Reaction t-Butylation Side Reaction Carbocation_Formation->Side_Reaction Attack by Nucleophile Scavenger Scavenger Traps Cation Carbocation_Formation->Scavenger

Caption: Mechanism of Boc deprotection and the competing t-butylation side reaction.

Part 3: Data Presentation and Experimental Protocols

Table 1: Physicochemical Properties of Common Solvents

A judicious choice of solvent begins with an understanding of their physical properties. This table provides a quick reference for commonly used solvents in organic synthesis.

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantPolarity Index
Dichloromethane (DCM)CH₂Cl₂401.339.13.1
Tetrahydrofuran (THF)C₄H₈O660.897.54.0
Acetonitrile (MeCN)C₂H₃N820.7937.55.8
N,N-Dimethylformamide (DMF)C₃H₇NO1530.9436.76.4
Dimethyl sulfoxide (DMSO)C₂H₆OS1891.1046.77.2
Ethanol (EtOH)C₂H₅OH780.7924.64.3
Methanol (MeOH)CH₃OH650.7932.75.1
TolueneC₇H₈1110.872.42.4

Data compiled from various sources.[3][4][8][10]

Experimental Protocols

The following are general, starting-point protocols. Optimization of concentrations, temperatures, and reaction times will be necessary for specific substrates.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (concentration ~0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Reductive Amination

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in 1,2-dichloroethane (DCE) or methanol.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.[9]

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Boc Deprotection with TFA

  • Dissolve the Boc-protected substrate in DCM (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents, often as a 20-50% solution in DCM) dropwise.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA. The product is typically isolated as the TFA salt.[10]

References

  • Asian Journal of Green Chemistry. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. [Link]
  • Royal Society of Chemistry. (2013).
  • Royal Society of Chemistry. (2018).
  • Google Patents. (2012). US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
  • Google Patents. (2010). WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
  • Google Patents. (2023). US20230285407A1 - Vareniciline compound and process of manufacture thereof.
  • European Patent Office. (2023).
  • European Patent Office. (2009).
  • ResearchGate. (2015).
  • Reddit. (2021).
  • ResearchGate. (2016). The effect of solvent on the reaction. [a]. [Link]
  • PubChem. (2024). tert-Butyl 2-(aminomethyl)
  • precisionFDA. (2023). TERT-BUTYL 4-(AMINOMETHYL)
  • ResearchGate. (2013).
  • Royal Society of Chemistry. (2018). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. [Link]
  • California Institute for Regenerative Medicine. (2023). Stereoselective synthesis of mexiletine and structural analogs with chiral tert-butanesulfinamide. [Link]
  • PubMed Central. (2016). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • PubChem. (2024). tert-Butyl (2R)-2-(aminomethyl)
  • ResearchGate. (2008). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. [Link]
  • PubMed. (2022).
  • ResearchGate. (2022).
  • PubMed Central. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
  • ResearchGate. (2015). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. [Link]
  • Royal Society of Chemistry. (2008). Supporting Information Kinetic Solvent Effects on Peroxyl Radical Reactions. [Link]

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Technical Support Center: Managing Racemization in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing racemization. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with stereochemical integrity during synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose, control, and prevent racemization in your reactions. Our focus is on providing not just procedural steps, but the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a critical issue in my synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] In the context of pharmaceutical and biological applications, this is a significant problem. The different enantiomers of a chiral molecule can exhibit vastly different biological activities, potencies, and toxicities.[1][2][3][4] For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even harmful. Therefore, maintaining the stereochemical integrity of your target molecule is paramount for ensuring its efficacy and safety. Uncontrolled racemization compromises the purity of your product, leading to reduced biological activity and potentially complicating downstream purification processes.[5]

Q2: What are the most common chemical mechanisms that cause racemization?

A2: Racemization can be initiated through several common mechanisms, often facilitated by acidic or basic conditions, or heat.[6] Understanding these pathways is the first step in diagnosing and preventing the loss of stereochemical purity.

  • Enolization/Enolate Formation: For chiral centers alpha (α) to a carbonyl group (like ketones, esters, or amides), the α-proton is acidic. In the presence of a base, this proton can be removed to form a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers.[7][8] Acid-catalyzed enolization can also occur, proceeding through a planar enol intermediate.[9]

  • Oxazolone (Azlactone) Formation: This is a particularly prevalent issue in peptide synthesis.[10][11] When the carboxyl group of an N-protected amino acid is activated for coupling, it can undergo intramolecular cyclization to form a planar oxazolone intermediate. The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base. The resulting achiral intermediate can then be attacked by the amine nucleophile from either side, leading to a significant loss of stereochemical integrity in the newly formed peptide bond.[8][10]

  • Carbocation Formation (SN1-type reactions): In nucleophilic substitution reactions proceeding through an SN1 mechanism, the leaving group departs to form a planar carbocation intermediate. The incoming nucleophile can then attack this flat intermediate from either the top or bottom face with roughly equal probability, resulting in a racemic mixture of the product.[12][13][14][15]

Q3: Which factors in my experimental setup are most likely to promote racemization?

A3: Several experimental parameters can significantly influence the rate of racemization. Careful control of these factors is essential for preserving the stereochemistry of your molecules.

  • Temperature: Higher reaction temperatures accelerate most chemical reactions, including the pathways that lead to racemization.[1][6] Kinetic studies have shown that the rate of racemization often increases disproportionately with temperature compared to the desired reaction.[1]

  • Base: The choice and stoichiometry of the base are critical. Stronger, less sterically hindered bases (like triethylamine, TEA) are more likely to cause racemization by readily abstracting the α-proton.[16] Sterically hindered bases (e.g., diisopropylethylamine, DIPEA) can sometimes be better, but even these can promote racemization. Weaker bases like N-methylmorpholine (NMM) or highly hindered bases like 2,4,6-collidine are often preferred.[17][18]

  • Solvent: The polarity of the solvent can play a role by stabilizing the charged intermediates involved in racemization pathways.[19][20][21][22] While the effect can be complex and substrate-dependent, sometimes less polar solvents like dichloromethane (DCM) can reduce racemization compared to more polar solvents like dimethylformamide (DMF).[8][18]

  • Reaction Time: Prolonged exposure to conditions that favor racemization will naturally lead to a greater loss of optical purity.[1]

Troubleshooting Guide: Addressing Racemization in Your Reactions

This section provides a structured approach to diagnosing and solving racemization problems encountered during synthesis.

Scenario 1: Significant Epimerization Detected in Peptide Coupling

You've just analyzed your newly synthesized dipeptide by chiral HPLC and discovered a significant peak for the undesired D-L diastereomer. What should you investigate first?

G start High Epimerization Detected in Peptide Coupling reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Scrutinize Base Selection reagent->base If problem persists sub1 Using carbodiimide (DCC, EDC)? Add HOBt, HOAt, or Oxyma. reagent->sub1 sub2 Consider modern uronium/phosphonium reagents: HATU, HBTU, COMU, PyAOP. reagent->sub2 conditions Step 3: Optimize Reaction Conditions base->conditions If problem persists sub3 Using strong/bulky base (TEA, DIPEA)? Switch to NMM or 2,4,6-collidine. base->sub3 solution Problem Mitigated conditions->solution sub4 High reaction temperature? Run at 0°C or lower. conditions->sub4 sub5 Long pre-activation time? Minimize to <5 mins or add reagents in situ. conditions->sub5

Caption: Decision workflow for troubleshooting peptide coupling epimerization.

  • Evaluate Your Coupling Reagent and Additives:

    • The Problem: Standard carbodiimide reagents like DCC and EDC, when used alone, are notorious for causing racemization by forming a highly reactive O-acylisourea intermediate that readily cyclizes to the problematic oxazolone.[23]

    • The Solution: The most effective countermeasure is the use of additives. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) intercept the O-acylisourea to form an active ester. This new intermediate is more stable towards racemization but still sufficiently reactive for aminolysis.[7][23][24] Modern coupling reagents, such as HATU, HBTU, and COMU, are uronium/aminium salts that already incorporate a HOAt or Oxyma-like structure, making them highly efficient and low-racemizing options from the outset.[7][17]

  • Scrutinize Your Choice of Base:

    • The Problem: The base is necessary to deprotonate the incoming amine's salt and to neutralize acids formed during the reaction. However, excess or overly strong base will accelerate the abstraction of the α-proton from the activated amino acid, promoting racemization.[16][18]

    • The Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is often a good first choice.[17] For particularly sensitive couplings, the highly hindered base 2,4,6-collidine can be even more effective at suppressing racemization.[17] Always use the minimum stoichiometry of base required, typically 1-2 equivalents.

  • Optimize Reaction Conditions:

    • The Problem: High temperatures and extended pre-activation times give the activated amino acid more opportunity to racemize before it couples with the amine.[18][25]

    • The Solution:

      • Temperature Control: Perform the coupling at a lower temperature. Starting the reaction at 0°C and allowing it to warm slowly to room temperature is a very effective strategy.[18][25]

      • Minimize Pre-activation: Avoid long pre-activation times where the carboxylic acid is mixed with the coupling reagent and base before the amine is introduced. A pre-activation of 1-5 minutes is usually sufficient.[25] Better yet, employ an in situ activation protocol where the coupling reagent is added to a mixture of the acid, amine, and additive, with the base added last to initiate the reaction.[25]

The choice of coupling reagent and additive has a quantifiable impact on stereochemical purity. The following table, compiled from literature data, illustrates the effectiveness of different combinations in a model peptide synthesis.

Coupling ReagentAdditiveBaseSolvent% D-Isomer (Epimerization)Reference
DCCNone-THF19.9[23]
DCC HOBt - AcOEt <0.1 [23]
HATU -DIPEADMFLow[7]
COMU -DIPEADMFVery Low[7][17]
DIC Oxyma NMM DMF Very Low [12][17]

Note: Absolute values can vary based on the specific amino acid sequence, but the trends are generally consistent.

Scenario 2: Loss of Stereochemical Purity During an Enolate Alkylation using a Chiral Auxiliary

You are performing an asymmetric alkylation on a substrate attached to an Evans oxazolidinone auxiliary. After cleavage, you find that the enantiomeric excess (ee) of your product is lower than expected.

  • Verify the Diastereoselectivity of the Alkylation:

    • The Problem: The low ee might not be due to racemization, but rather poor diastereoselectivity in the key bond-forming step.

    • How to Check: Before cleaving the auxiliary, analyze the crude reaction mixture by ¹H NMR or LC-MS. The two diastereomeric products should be distinguishable. If you see a significant amount of the undesired diastereomer at this stage, the issue is with the alkylation itself, not subsequent racemization.

    • The Solution: Re-optimize the alkylation conditions. Ensure your base (e.g., LDA, NaHMDS) is of high quality, the reaction is performed at a sufficiently low temperature (typically -78°C), and that your solvent is rigorously anhydrous.

  • Examine the Auxiliary Cleavage Step:

    • The Problem: The conditions used to remove the chiral auxiliary can themselves induce racemization, particularly if they are too harsh. The α-proton of the product (now often an ester or carboxylic acid) can still be acidic.

    • The Solution: Use the mildest possible conditions for cleavage. For Evans auxiliaries, hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at 0°C is a standard, mild protocol that is less likely to cause epimerization compared to stronger, non-peroxide-based hydroxide reagents.

  • Assess Product Stability During Purification:

    • The Problem: The purified product might be racemizing during workup or chromatography. Silica gel, for example, is acidic and can catalyze epimerization of sensitive compounds.

    • The Solution: If you suspect this is an issue, neutralize your silica gel by pre-treating it with a solution of triethylamine in your eluent system. Also, avoid prolonged exposure of the purified compound to acidic or basic conditions during workup.

Key Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling using HATU

This protocol describes a robust method for amide bond formation designed to minimize racemization.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-protected amino acid (1.05 equivalents) and the amine component (1.0 equivalent) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.

  • Initiation: Add a sterically hindered or weak base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (2.0 equivalents), dropwise to the mixture.[25]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting acid is consumed (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol details a typical diastereoselective alkylation, a common source of racemization if not performed correctly.

  • Preparation: To a solution of the N-acyloxazolidinone (1.0 equivalent) in anhydrous THF in a flame-dried flask under argon, cool the solution to -78°C (acetone/dry ice bath).

  • Enolate Formation: Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equivalents) dropwise. Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78°C. Stir at this temperature for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quenching: Quench the reaction at -78°C by adding saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to separate the desired diastereomer.

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Accurate determination of the enantiomeric excess is crucial for assessing the success of your strategy.

  • Sample Preparation: Prepare a stock solution of your analyte (the final product after cleavage of any auxiliary) at a concentration of approximately 1 mg/mL in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.

  • Column and Mobile Phase Selection: Select a suitable Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® series) are versatile and widely used. The mobile phase is typically a mixture of hexane/isopropanol or an alcohol/acetonitrile system.[14]

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-10 µL) of your sample.

    • Run the analysis isocratically.

    • Monitor the elution using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • The two enantiomers should appear as two separate peaks.

    • Integrate the peak area for each enantiomer (Area₁ and Area₂).

    • Calculate the enantiomeric excess using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Visualizing the Core Problem: The Oxazolone Mechanism

The formation of an oxazolone intermediate is a primary culprit in the racemization of N-acyl amino acids, particularly during peptide synthesis. Understanding this mechanism is key to preventing it.

G cluster_0 Racemization via Oxazolone Intermediate A N-Acyl Amino Acid (Chiral) B Activated Intermediate (e.g., O-acylisourea) A->B Activation (e.g., DCC) C Oxazolone (Planar, Achiral Intermediate) B->C Intramolecular Cyclization D Enolate Form (Achiral) C->D Base -H⁺ E Racemized Product (Mixture of Enantiomers) C->E Nucleophilic Attack (e.g., R-NH₂) D->C +H⁺ (from either face)

Caption: The oxazolone mechanism, a common pathway for racemization in peptide synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • MDPI. (2022).
  • BenchChem. (2025). How to avoid racemization during N-Boc-piperazine-C3-COOH coupling.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). A Head-to-Head Battle of Peptide Coupling Reagents: DCC vs. Triazine-Based Counterparts.
  • BenchChem. (2025). Preventing racemization of N-Tosyl-L-alanine during reactions.
  • National Center for Biotechnology Information. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
  • BenchChem. (2025). Preventing racemization during coupling with 2-(3-Mercaptophenyl)acetic acid.
  • National Center for Biotechnology Information. (2021).
  • BenchChem. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
  • SciSpace. (n.d.).
  • BenchChem. (2025). Troubleshooting racemization in chiral 2-Hydroxybutanamide synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (2008). Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid.
  • YAKHAK HOEJI. (2021).
  • Semantic Scholar. (2006). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • ResearchGate. (1994). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis.
  • PubMed. (1990). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method.
  • University of Wisconsin-Madison. (n.d.).
  • ResearchGate. (2018).
  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • National Center for Biotechnology Information. (2017). Practical N-to-C peptide synthesis with minimal protecting groups.
  • Pearson. (n.d.). Epimerization Explained: Definition, Examples, Practice & Video Lessons.
  • Journal of Advances in Chemistry. (2025).
  • ResearchGate. (2020). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions.
  • Research in Molecular Medicine. (2021). PCR Optimization for Beginners: A Step by Step Guide.
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  • PubMed. (2019). The problem of racemization in drug discovery and tools to predict it.
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Technical Support Center: Synthesis and Purification of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges with the removal of unreacted starting materials during the synthesis of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate. Our focus is on providing practical, chemically-sound solutions to ensure the highest possible purity of your final product.

Synthesis Overview: The Boc Protection of 2-(Aminomethyl)piperidine

The synthesis of this compound is a standard and robust nucleophilic acyl substitution reaction.[1] It involves the protection of the secondary amine of the piperidine ring in 2-(aminomethyl)piperidine using di-tert-butyl dicarbonate ((Boc)₂O). The primary amine is significantly less nucleophilic and sterically hindered, leading to selective protection at the ring nitrogen under controlled conditions.

The reaction generates the desired product alongside byproducts such as tert-butanol and carbon dioxide.[1] The primary purification challenge arises from the need to remove unreacted starting materials: the highly basic 2-(aminomethyl)piperidine and the electrophilic di-tert-butyl dicarbonate.

cluster_reactants Starting Materials cluster_products Reaction Mixture SM1 2-(Aminomethyl)piperidine Product This compound (Desired Product) SM1->Product Impurity1 Unreacted 2-(Aminomethyl)piperidine SM1->Impurity1 Excess SM2 Di-tert-butyl dicarbonate ((Boc)₂O) SM2->Product Impurity2 Unreacted (Boc)₂O & Byproducts SM2->Impurity2 Excess

Caption: General reaction scheme and resulting mixture components.

Troubleshooting Guide: Isolating Your Pure Product

This section addresses the most common issues encountered during the workup and purification stages.

Question 1: My crude product is contaminated with unreacted 2-(aminomethyl)piperidine. How do I remove it?

Answer:

Unreacted 2-(aminomethyl)piperidine is a common impurity, especially if the reaction did not go to completion. Its removal is straightforward due to its basic nature. The most effective method is an acidic aqueous wash.

Causality: 2-(aminomethyl)piperidine is a diamine with two basic nitrogen atoms.[2][3] By washing the organic layer containing your crude product with a dilute aqueous acid (e.g., 0.5 M to 1 M HCl), you protonate the basic amine starting material. This forms a water-soluble ammonium salt, which partitions into the aqueous layer, effectively separating it from your less basic, Boc-protected product that remains in the organic phase.[4] It is crucial to avoid strongly acidic conditions, as this can lead to the cleavage of the acid-labile Boc protecting group.[4][5]

Recommended Action:

  • Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer two to three times with a dilute solution of HCl (e.g., 0.5 M).

  • Follow with a wash using saturated aqueous sodium bicarbonate to neutralize any residual acid, and then a final wash with brine.[6]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Verification: The absence of the starting amine can be confirmed by Thin Layer Chromatography (TLC). The starting amine is highly polar and should have a low Rf value; it can be visualized using a ninhydrin stain.

Question 2: I see residual di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts in my NMR. What's the best way to get rid of them?

Answer:

Excess (Boc)₂O is used to drive the reaction to completion. Its removal, along with the tert-butanol byproduct, can be achieved through several methods depending on the scale and the properties of your final product.

Causality & Solutions:

  • Hydrolysis: (Boc)₂O is an anhydride and can be hydrolyzed, although it is relatively stable in neutral water.[7] Washing with a mild base like saturated aqueous sodium bicarbonate will accelerate its decomposition into water-soluble bicarbonate salts and tert-butanol, which can then be removed.[5][7]

  • Volatility: Both (Boc)₂O and tert-butanol are volatile. For non-volatile products, these impurities can often be removed by placing the crude product under a high vacuum for an extended period.[7] Sublimation of (Boc)₂O under high vacuum is also a viable physical removal method.[7]

  • Chemical Quenching: This is a highly effective method where a reagent is added to consume the excess (Boc)₂O before the workup. Adding a small amount of a nucleophilic amine like imidazole to the reaction mixture post-completion is a common strategy.[8] Imidazole reacts with the excess (Boc)₂O to form Boc-imidazole, which is more water-soluble and easily removed with a subsequent dilute acid wash.[7][9]

  • Chromatography: (Boc)₂O is non-polar. During flash column chromatography, it will elute quickly with a non-polar solvent system like hexanes or a low percentage of ethyl acetate in hexanes.[10]

Recommended Action (Chemical Quenching):

  • Once the reaction is complete (monitored by TLC), add imidazole (1.5 equivalents relative to the excess (Boc)₂O) to the reaction mixture.[7]

  • Stir at room temperature for 1-2 hours.[7]

  • Proceed with a standard aqueous workup as described in the previous question. The acidic wash will remove both the unreacted starting amine and the imidazole/Boc-imidazole adduct.[7]

Question 3: After a standard aqueous workup, my product is still impure. What should I do next?

Answer:

If extractive workup is insufficient, flash column chromatography is the definitive next step for obtaining a highly pure product.[11] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in the mobile phase.

Causality: Your Boc-protected product has a different polarity compared to the starting materials and any side products. By selecting an appropriate solvent system (mobile phase), you can selectively elute your desired compound from the silica gel column, leaving impurities behind.

Recommended Action:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation between your product spot and any impurity spots, with an Rf value for your product of approximately 0.2-0.4. For Boc-protected amines, a common mobile phase is a gradient of ethyl acetate in hexanes or DCM/methanol.

  • Column Preparation: Prepare a silica gel column. The amount of silica should be about 50-100 times the weight of your crude product.

  • Loading and Elution: Dissolve your crude product in a minimal amount of the elution solvent (or DCM) and load it onto the column. Elute with the solvent system determined from your TLC analysis.[11]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.

  • Concentration: Evaporate the solvent from the pure fractions to yield the final product.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider for separation? A: Understanding the differences in polarity, basicity (pKa), and volatility is crucial. These differences are what allow for effective separation via extraction, chromatography, or evaporation.

CompoundMolecular Weight ( g/mol )Key PropertiesSeparation Principle
2-(Aminomethyl)piperidine114.19Highly basic, water-soluble[2][3]Forms a salt with acid, making it water-soluble for extraction.
Di-tert-butyl dicarbonate218.25Electrophilic anhydride, volatile, non-polar[7]Can be hydrolyzed by base, removed under vacuum, or eluted first in chromatography.
Product (Boc-protected) 214.30 Moderately polar, less basic, organic soluble[12]Remains in the organic layer during acid wash; has a distinct Rf on silica gel.

Q2: How can I monitor the purification process effectively? A: Thin Layer Chromatography (TLC) is your most valuable tool. Use it to monitor the reaction progress and to check the purity of fractions from extractions and column chromatography. For Boc-protected amines and the starting amine, using a ninhydrin stain is effective as it visualizes primary and secondary amines. A UV lamp can be used if your compounds are UV-active, and a permanganate or p-anisaldehyde stain can visualize a broader range of organic compounds.

Q3: Is it better to remove the starting amine or the excess (Boc)₂O first? A: A well-designed aqueous workup removes them simultaneously in different steps. The standard sequence is:

  • Acid Wash: Removes the basic starting amine.

  • Base Wash (NaHCO₃): Neutralizes the acid and hydrolyzes/removes excess (Boc)₂O. This sequence is efficient and addresses both key impurities systematically.

Q4: Can I avoid column chromatography? A: In many cases, yes. If the reaction proceeds cleanly and to completion, a carefully performed aqueous workup followed by removal of volatile residues under high vacuum can yield a product of sufficient purity (>95%) for many applications. However, for the highest purity, especially if side products have formed or if starting materials are stubbornly present, chromatography is the most reliable method.[11] Crystallization is another alternative to chromatography if your product is a solid and a suitable solvent system can be found.[11]

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup

  • After the reaction is deemed complete, concentrate the mixture under reduced pressure to remove the bulk of the reaction solvent.

  • Dissolve the residue in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash with 1 M HCl (2 x 1/3 of the organic volume).

  • Wash with saturated aqueous NaHCO₃ solution (2 x 1/3 of the organic volume). Be cautious of CO₂ evolution.

  • Wash with brine (1 x 1/3 of the organic volume).

  • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product, now free of ionic impurities and excess reagents.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc). Pour this into a column to pack it.

  • Dissolve the crude product from the workup in a minimal amount of DCM or the mobile phase.

  • Carefully load the sample onto the top of the silica bed.[11]

  • Begin elution with the low-polarity mobile phase, which will elute non-polar impurities like residual (Boc)₂O.[10]

  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of EtOAc).

  • Collect fractions (10-20 mL each for a medium-sized column) and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

G start Crude Reaction Mixture workup Perform Aqueous Workup (Acid & Bicarbonate Washes) start->workup tlc_check1 Analyze by TLC. Is it pure? workup->tlc_check1 vacuum Place under High Vacuum (Removes volatile (Boc)₂O/t-BuOH) tlc_check1->vacuum No end Pure Product tlc_check1->end Yes tlc_check2 Analyze by TLC. Is it pure now? vacuum->tlc_check2 chromatography Purify by Flash Column Chromatography tlc_check2->chromatography No tlc_check2->end Yes chromatography->end

Caption: Recommended workflow for the purification of the target compound.

References

  • BenchChem. (n.d.). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
  • BenchChem. (n.d.). Technical Support Center: Removal of Di-tert-butyl Dicarbonate Byproducts.
  • BenchChem. (n.d.). Experimental procedure for Boc protection of amines with tert-butyl carbazate.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry.
  • Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)₂O]. Synthesis, 2001(04), 550-552. DOI: 10.1055/s-2001-12350.
  • ResearchGate. (n.d.). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].
  • Chemtips. (2012). Reactions that Work: Boc Protection.
  • Sciforum. (2005). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide.
  • Barrow, J. C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Jubilant Ingrevia. (n.d.). 2-(Aminomethyl)piperidine Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-(Aminomethyl)piperidine.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: Crystallization of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to tackle even the most stubborn crystallization challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.

Issue 1: My compound "oils out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[3] For this compound, which has a relatively low molecular weight and flexible side chains, this can be a frequent issue, often exacerbated by the presence of impurities that depress the melting point.[3][4] The resulting oil is often a good solvent for these impurities, leading to poor purification if it solidifies.[2][3]

Causality and Solutions:

  • Cause: The rate of cooling is too rapid, causing the solution to become supersaturated at a temperature where the compound's liquid state is more stable than its solid state.

    • Solution 1: Slow Down the Cooling Rate. Allow the heated solution to cool to room temperature undisturbed on the benchtop, insulated with glass wool or a towel. Once at room temperature, gradually cool it further in a refrigerator, and then a freezer. Slow cooling is crucial for allowing molecules to orient themselves into a crystal lattice.[4]

    • Solution 2: Use a Seed Crystal. If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth to occur in an orderly fashion.[5]

  • Cause: The chosen solvent is too nonpolar, leading to a very high solubility of the compound even at lower temperatures.

    • Solution 3: Modify the Solvent System. A mixed solvent system can be highly effective.[6] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane, ethyl acetate) and then slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble, e.g., hexanes, heptane) at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Then, allow it to cool slowly.[7]

    • Solution 4: Re-dissolve and Add More Solvent. If oiling out has already occurred, gently reheat the mixture to redissolve the oil. Add a small amount of additional solvent to decrease the saturation concentration and then attempt to cool slowly again.[3]

  • Cause: Significant impurities are present, leading to freezing-point depression.[4]

    • Solution 5: Pre-purification/Charcoal Treatment. If your crude material is colored or known to have significant impurities, consider pre-treating the solution. After dissolving the compound in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[1][3]

Issue 2: My compound remains dissolved in the solvent even after cooling, or the yield is very low.

Answer:

This issue typically arises from using an excessive amount of solvent or choosing a solvent in which the compound is too soluble, even at low temperatures.[3] The goal of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[8]

Causality and Solutions:

  • Cause: Too much solvent was used to dissolve the compound initially.

    • Solution 1: Reduce Solvent Volume. Carefully evaporate some of the solvent under a gentle stream of nitrogen or using a rotary evaporator to re-establish a supersaturated solution. Once cloudiness is observed, allow the solution to cool slowly.[9]

    • Solution 2: Induce Crystallization. If the solution is supersaturated but nucleation is slow, try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide nucleation sites for crystal growth.[4][9]

  • Cause: The solvent is not optimal for this compound.

    • Solution 3: Employ an Anti-Solvent. As mentioned for "oiling out," adding an anti-solvent to a solution of your compound in a good solvent can effectively reduce its solubility and induce crystallization.[10]

    • Solution 4: Test Different Solvents. If yields remain low, it is best to perform small-scale solvent screening with a few milligrams of your crude product to identify a more suitable solvent or solvent mixture.[9]

Issue 3: The product crashes out of solution as a fine powder or an amorphous solid, not as distinct crystals.

Answer:

The rapid formation of a solid, often as a fine powder or an amorphous mass, indicates that the solution became supersaturated too quickly. While this may result in a high yield, the purification is often poor because impurities get trapped within the rapidly forming solid.[2]

Causality and Solutions:

  • Cause: The solution was cooled too quickly (e.g., by placing it directly in an ice bath).

    • Solution 1: Slow, Stepwise Cooling. Reheat the solution to redissolve the solid. Allow it to cool slowly to room temperature first, then move it to a refrigerator, and finally to a freezer. This stepwise approach provides the necessary time for well-ordered crystals to form.

  • Cause: The concentration of the solute is too high.

    • Solution 2: Adjust the Concentration. Reheat the mixture to dissolve the solid and add a small amount of additional hot solvent to slightly dilute the solution. Then, proceed with slow cooling.

The following diagram illustrates a general troubleshooting workflow for crystallization issues.

G start Start Crystallization (Dissolve in hot solvent) cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Well-defined Crystals Formed observe->crystals Success oil Compound Oils Out observe->oil Problem no_solid No Solid Forms observe->no_solid Problem amorphous Amorphous Solid Forms observe->amorphous Problem finish Filter, Wash, and Dry Crystals crystals->finish reheat_add_solvent Reheat, Add More Solvent oil->reheat_add_solvent Try First add_antisolvent Add Anti-Solvent oil->add_antisolvent If persists seed Add Seed Crystal oil->seed If persists no_solid->add_antisolvent If persists scratch Scratch Flask no_solid->scratch If persists evaporate Reduce Solvent Volume no_solid->evaporate Try First amorphous->reheat_add_solvent If persists reheat_slow_cool Reheat, Cool Slower amorphous->reheat_slow_cool Try First reheat_add_solvent->cool reheat_slow_cool->cool add_antisolvent->cool seed->cool scratch->cool evaporate->cool

Caption: Troubleshooting workflow for common crystallization problems.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of this compound that I should be aware of?

A1: this compound has a molecular weight of 214.30 g/mol .[11][12] While its melting point is not widely reported and can vary with purity, similar Boc-protected piperidines are often low-melting solids or oils at room temperature. Its structure contains both a hydrogen bond donor (the primary amine) and acceptors (the carbamate and amine nitrogens), giving it moderate polarity. It has a predicted pKa of around 10.32, indicating the primary amine is basic.[11]

Q2: Which solvents are a good starting point for the crystallization of this compound?

A2: A good starting point is a mixed solvent system. Given the compound's structure, it is likely soluble in moderately polar solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and tetrahydrofuran (THF). Nonpolar solvents like hexanes or heptane would be good anti-solvents. You could try dissolving the compound in warm EtOAc and then adding heptane dropwise until turbidity persists, followed by slow cooling.

Solvent Selection Guide

Solvent SystemRoleRationale
Ethyl Acetate / Heptane Good Solvent / Anti-SolventBalances polarity; good for compounds with moderate polarity.
DCM / Hexanes Good Solvent / Anti-SolventDCM is a strong solvent; hexanes effectively reduce solubility.
Acetone / Water Good Solvent / Anti-SolventUseful if the compound has some water solubility; water acts as a potent anti-solvent for many organics.
Isopropanol Single SolventCan sometimes provide the right solubility profile across a temperature range.

Q3: My compound is an oil, but I need a solid for my next reaction. What can I do?

A3: If all crystallization attempts fail and you are left with a persistent oil, you can try trituration. This involves stirring the oil with a solvent in which it is insoluble (like cold hexanes or diethyl ether). The mechanical action can sometimes induce solidification. Alternatively, if the next step involves a reaction with the primary amine, you could consider forming a salt (e.g., the hydrochloride salt) by treating a solution of the amine with HCl in a suitable solvent like ether. Salts are generally crystalline and much easier to handle than the free base.

Experimental Protocol: Crystallization via Anti-Solvent Addition

This protocol describes a robust method for crystallizing this compound that has proven difficult to solidify.

Materials:

  • Crude this compound

  • Ethyl Acetate (EtOAc)

  • Heptane

  • Erlenmeyer flask

  • Stir bar or boiling chips

  • Hot plate

  • Pipettes

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of warm ethyl acetate (e.g., start with 3-5 mL) and stir until the solid is fully dissolved. Gentle heating (40-50 °C) may be required.

  • Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot EtOAc, and perform a hot gravity filtration into a clean, pre-warmed flask. Reduce the solvent volume by gentle heating to return to a minimal amount.

  • Anti-Solvent Addition: While gently warming and stirring the EtOAc solution, add heptane dropwise using a pipette. Continue adding heptane until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of warm EtOAc to make the solution clear again. This ensures you are at the exact point of saturation.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass or loosely with foil), and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin.

  • Further Cooling: Once the flask has reached room temperature, place it in a refrigerator (4 °C) for several hours, and then in a freezer (-20 °C) for at least an hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane (or a 1:1 mixture of EtOAc/heptane) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum oven at a low temperature.

The following diagram illustrates the anti-solvent crystallization workflow.

G start Dissolve Crude Product in Minimal Hot 'Good' Solvent (e.g., Ethyl Acetate) add_anti Add 'Anti-Solvent' (e.g., Heptane) Dropwise Until Cloudy start->add_anti clarify Add 1-2 Drops of 'Good' Solvent to Re-clarify Solution add_anti->clarify cool_rt Slowly Cool to Room Temperature clarify->cool_rt cool_cold Cool in Refrigerator, then Freezer cool_rt->cool_cold filtrate Collect Crystals by Vacuum Filtration cool_cold->filtrate wash Wash Crystals with Cold Anti-Solvent filtrate->wash dry Dry Crystals Under Vacuum wash->dry

Sources

Technical Support Center: Navigating Catalyst Poisoning by Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Catalyst Poisoning by Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate.

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation, specifically caused by the presence of this compound. This molecule, while a valuable building block, contains structural motifs—a primary amine and a Boc-protected secondary amine within a piperidine ring—that are known to be potent poisons for many common heterogeneous hydrogenation catalysts.[1][2]

This guide is structured to provide not just solutions, but a foundational understanding of the poisoning mechanisms, enabling you to diagnose issues, troubleshoot effectively, and implement preventative strategies in your workflow.

Part 1: The Mechanism of Poisoning - Why Does This Happen?

Catalyst poisoning is the chemical deactivation of a catalyst's active sites.[2] In the case of this compound, the primary culprit is the Lewis basic nitrogen atom of the aminomethyl group. Nitrogen-containing compounds are well-documented inhibitors for precious metal catalysts due to the non-bonding electron pairs on the nitrogen atom.[3]

These lone-pair electrons strongly adsorb onto the electron-deficient active sites of metal catalysts like Palladium (Pd), Platinum (Pt), or Rhodium (Rh).[3][4] This process involves the formation of a stable coordination complex between the nitrogen atom and the metal surface, which effectively blocks these sites and prevents the intended substrate from accessing them.[2][5] The result is a significant drop in reaction rate and, in severe cases, complete cessation of catalytic activity.[5][6]

Caption: Mechanism of catalyst deactivation by amine coordination.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses common symptoms observed during experiments where this compound may be present as an impurity or reactant.

Troubleshooting_Workflow Start Symptom: Reaction Stalled or Sluggish? Q_Poison Is the amine poison a known contaminant? Start->Q_Poison A_Purify Action: Purify starting material. (See Protocol 3) Q_Poison->A_Purify Yes Q_Conditions Check Reaction Conditions: - H₂ Pressure - Temperature - Agitation Q_Poison->Q_Conditions No / Unsure End_Success Problem Resolved A_Purify->End_Success A_Optimize Action: Optimize conditions. (e.g., Increase pressure/temp) Q_Conditions->A_Optimize Suboptimal Q_Catalyst Review Catalyst Choice: - Loading % - Catalyst Type Q_Conditions->Q_Catalyst Optimal A_Optimize->End_Success A_IncreaseLoad Action: Increase catalyst loading. Q_Catalyst->A_IncreaseLoad Loading too low A_ChangeCatalyst Action: Switch to a more robust catalyst (e.g., Pd(OH)₂/C) or use acidic medium. Q_Catalyst->A_ChangeCatalyst Standard catalyst fails Q_Regen Is regeneration feasible? Q_Catalyst->Q_Regen All else fails A_IncreaseLoad->End_Success A_ChangeCatalyst->End_Success A_Regen Action: Attempt catalyst regeneration. (See Protocol 2) Q_Regen->A_Regen Yes End_Fail Issue Persists: Consider catalyst replacement and rigorous purification. Q_Regen->End_Fail No A_Regen->End_Success Successful A_Regen->End_Fail Fails

Caption: Troubleshooting workflow for amine-induced catalyst deactivation.

Q1: My hydrogenation reaction started well but has now completely stopped. What's the likely cause?

A: This is a classic sign of catalyst poisoning. The initial activity occurs on the readily available surface sites. As the reaction proceeds, the poison (this compound) progressively adsorbs onto and blocks these active sites, leading to a sharp decline and eventual cessation of the reaction.[7]

  • Diagnostic Step: Analyze a sample of your reaction mixture using LC-MS or GC-MS to confirm the presence of the suspected poison. Compare the current conversion rate to the initial rate to quantify the deactivation.

  • Suggested Solution: If the reaction is critical, you can try adding a fresh charge of catalyst. However, the most robust solution is to address the source of the poison. If it's an impurity, the starting material must be purified.

Q2: I'm observing very slow conversion from the beginning, even with standard catalyst loading (e.g., 5-10 mol% Pd/C). What should I do?

A: This indicates that the catalyst is being inhibited immediately upon introduction to the reaction mixture. The concentration of the poison may be high enough to saturate a significant portion of the active sites from the outset.

  • Diagnostic Step: Perform a small-scale control experiment with a substrate known to be clean and reactive to verify the activity of your catalyst batch and the reaction setup (hydrogen delivery, stirring, etc.).[8]

  • Suggested Solutions:

    • Increase Catalyst Loading: Doubling the catalyst loading may provide enough unblocked active sites to drive the reaction to completion, although this is not an economically ideal solution.[8]

    • Change Solvent/Add Acid: Performing the reaction in an acidic solvent like acetic acid, or with an additive like acetic acid, can protonate the basic nitrogen of the poison. The resulting ammonium salt has a much lower affinity for the catalyst surface, mitigating the poisoning effect.[9]

    • Purify Feedstock: The most effective solution is to remove the poison from the feedstock before the reaction.[10][11] See Protocol 3 for a potential method.

Q3: Can I regenerate and reuse a catalyst that has been poisoned by this amine?

A: Regeneration is sometimes possible but its success depends on the strength of the poison-catalyst bond. For strongly chemisorbed amines, regeneration can be challenging.

  • Suggested Solution: An acid wash is the most common method for attempting to remove basic poisons. This involves filtering the catalyst and washing it with a dilute acidic solution to protonate and desorb the amine, followed by thorough washing with a neutral solvent and drying.[12] See Protocol 2 for a general procedure. Note that aggressive acid treatment can also strip the metal from the support, so this should be done carefully.

Part 3: Frequently Asked Questions (FAQs)

Q: Which catalysts are most susceptible to poisoning by this compound? A: Precious metal catalysts are highly susceptible, particularly those used in hydrogenation. The general order of sensitivity can vary, but typically follows: Palladium (Pd) > Rhodium (Rh) ≈ Platinum (Pt) > Nickel (Ni) . Standard catalysts like Pd/C (Palladium on Carbon) and Raney Nickel are known to be strongly inhibited by nitrogen-containing compounds.[8][13][14]

Q: Are there any "poison-resistant" catalyst alternatives? A: While no catalyst is completely immune, some formulations show greater tolerance.

  • Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more robust in the presence of amines and can sometimes remain active where Pd/C fails.[8]

  • Acidic Conditions: As mentioned, running the reaction under acidic conditions (e.g., in acetic acid) is a highly effective strategy that makes the choice of catalyst less sensitive to the poison.[9]

Q: What is the best way to remove this impurity from my starting material? A: The optimal purification method depends on the chemical properties of your desired compound versus the impurity.

  • Acid-Base Extraction: If your desired product is neutral, you can dissolve the mixture in an organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic amine poison will be protonated and move to the aqueous layer.

  • Chromatography: Silica gel column chromatography can be effective, but care must be taken as the basic amine may streak on standard silica. Using a mobile phase containing a small amount of a basic modifier (e.g., 1-2% triethylamine) can improve separation.

Q: How can I confirm that my catalyst has been poisoned? A: Post-reaction catalyst characterization can provide definitive proof.

  • Elemental Analysis: Analysis of the used catalyst via CHN analysis can show an elevated nitrogen content compared to a fresh sample.[15]

  • Spectroscopy: Techniques like X-ray Photoelectron Spectroscopy (XPS) can detect changes in the chemical state of the catalyst surface and identify the presence of adsorbed nitrogen species.[5][16]

  • Temperature-Programmed Desorption (TPD): This technique can identify the presence and measure the binding strength of adsorbed species on the catalyst surface.[16]

Table 1: Catalyst Susceptibility and Mitigation Summary
Catalyst TypeSusceptibility to Amine PoisoningPrimary Mitigation StrategySecondary Mitigation Strategy
Pd/C HighPurify feedstock before reactionUse acidic solvent (e.g., AcOH)
PtO₂ (Adams') HighUse acidic solvent (e.g., AcOH)Increase catalyst loading
Raney® Nickel HighRigorous feedstock purificationNot suitable for acidic conditions
Pd(OH)₂/C ModeratePurify feedstock before reactionOften effective without additives
Rh/C HighPurify feedstock before reactionUse acidic solvent (e.g., AcOH)

Part 4: Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Activity

Objective: To determine if a fresh batch of catalyst is active and if the reaction solvent/substrate is contaminated.

  • Setup: In a clean flask suitable for hydrogenation, add a known "clean" substrate (e.g., cyclohexene) at a standard concentration in the reaction solvent.

  • Inerting: Purge the flask with an inert gas (N₂ or Ar).

  • Catalyst Addition: Add the standard loading of the catalyst (e.g., 1-5 mol%).

  • Hydrogenation: Introduce hydrogen gas (e.g., via balloon or Parr apparatus) and begin vigorous stirring.

  • Monitoring: Monitor the reaction via TLC, GC, or hydrogen uptake. A rapid and complete reaction confirms the catalyst, solvent, and setup are functioning correctly. A sluggish reaction points to an issue with one of these components.

Protocol 2: Regeneration of Poisoned Catalyst via Acid Wash

Objective: To attempt the removal of an adsorbed amine poison from a catalyst surface.

  • Filtration: After the reaction, carefully filter the catalyst from the reaction mixture. Wash it with a clean, anhydrous solvent (e.g., ethanol, THF) to remove residual substrate and product. Caution: Pyrophoric catalysts like Pd/C should not be allowed to dry in the air.[8] Keep the catalyst cake wet with solvent.

  • Acid Wash: Suspend the catalyst cake in a dilute solution of an organic acid (e.g., 5% acetic acid in ethanol). Stir the slurry for 30-60 minutes at room temperature.

  • Neutralization Wash: Filter the catalyst again and wash it thoroughly with a neutral solvent (e.g., ethanol) until the washings are neutral (test with pH paper).

  • Final Wash & Dry: Wash the catalyst with a low-boiling-point solvent (e.g., diethyl ether or hexanes) and dry carefully under high vacuum.

  • Activity Test: Before reusing in a large-scale reaction, test the regenerated catalyst's activity using Protocol 1.

Protocol 3: Purification of a Neutral Compound from Amine Poison

Objective: To remove this compound from a neutral organic compound via liquid-liquid extraction.

  • Dissolution: Dissolve the crude mixture containing your neutral product and the amine impurity in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acid Extraction: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (3 x 1 volume). The amine poison will react to form its hydrochloride salt and be extracted into the aqueous layer.

  • Neutral Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified neutral product.

  • Purity Check: Confirm the absence of the amine impurity via TLC, LC-MS, or NMR.

References

  • ACS Publications. (2024). Enhancing Pd Catalytic Activity by Amine Group Modification for Efficient Direct Synthesis of H2O2.
  • G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons.
  • ACS Publications. (2022). Amines as Activating Ligands for Phosphine Palladium(II)
  • BenchChem. (n.d.). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
  • Patsnap. (2025). How to detect catalyst poisoning in hydrotreaters.
  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Strategies.
  • Unknown Publisher. (2024).
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Intertek. (n.d.). Catalyst Poisoning Testing.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • YouTube. (2025). What Is Catalyst Poisoning In Chemical Reactions?. Chemistry For Everyone.
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • Unknown Publisher. (2024).
  • YouTube. (2025). How Can You Prevent Catalyst Poisoning?. Chemistry For Everyone.
  • Unknown Publisher. (2025). Catalyst deactivation mechanisms and how to prevent them.
  • MDPI. (n.d.).

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Navigating the Nuances: A Technical Support Guide for Reactions Involving Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the work-up and purification of reactions involving this versatile building block. By understanding the chemical properties of this reagent, we can anticipate and mitigate potential issues, ensuring a smoother path to your target molecule.

Understanding the Molecule: Key Physicochemical Properties

Before diving into specific troubleshooting scenarios, it's crucial to appreciate the key structural features of this compound and how they influence its behavior during reaction work-ups.

PropertyValueImplication for Work-up
Molecular Formula C₁₁H₂₂N₂O₂-
Molecular Weight 214.30 g/mol [1][2]Moderate molecular weight, generally good solubility in common organic solvents.
XLogP3 1.1[1]Indicates a degree of lipophilicity, suggesting good partitioning into organic solvents, but the primary amine can lead to aqueous solubility under acidic conditions.
Key Functional Groups Boc-protected secondary amine, Primary alkyl amineThe basic primary amine allows for extraction into aqueous acid. The bulky, lipophilic Boc group influences solubility and can be sensitive to strongly acidic conditions.

The presence of both a basic primary amine and a lipophilic tert-butyloxycarbonyl (Boc) protecting group dictates its solubility and reactivity. The primary amine is nucleophilic and basic, while the Boc group offers steric bulk and can be cleaved under acidic conditions.[3][4][5] This duality is central to the challenges and solutions discussed below.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues in a practical, question-and-answer format.

Section 1: General Work-up Procedures

Question 1: What is a standard aqueous work-up procedure for a reaction involving this compound where the product is neutral?

Answer:

A standard work-up aims to remove water-soluble impurities, such as salts and polar starting materials. Given the basic nature of the primary amine in your starting material, a dilute acid wash is often beneficial to remove any unreacted amine.

Recommended Protocol:

  • Quenching: If your reaction involves reactive reagents, quench the reaction mixture appropriately (e.g., with water, saturated aqueous NH₄Cl, or sodium bicarbonate solution).

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or methyl tert-butyl ether (MTBE).

  • Aqueous Washes:

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid) to remove unreacted this compound. The protonated amine will partition into the aqueous layer.[6]

    • Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove acidic byproducts.

    • Finally, wash with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

G cluster_0 General Aqueous Work-up Workflow A Reaction Mixture B Dilute with Organic Solvent (e.g., EtOAc, DCM) A->B C Wash with Dilute Acid (e.g., 1M HCl) B->C D Wash with Sat. NaHCO₃ C->D E Wash with Brine D->E F Dry Organic Layer (e.g., Na₂SO₄) E->F G Filter and Concentrate F->G H Crude Product G->H

Caption: General aqueous work-up for neutral products.

Section 2: Troubleshooting Common Issues

Question 2: I'm observing a persistent emulsion during my aqueous work-up. How can I resolve this?

Answer:

Emulsion formation is common when dealing with amine-containing compounds, which can act as surfactants. The presence of fine solid particulates can also stabilize emulsions.

Troubleshooting Steps:

  • Patience and Brine: Allow the separatory funnel to stand undisturbed for a longer period. Adding a significant amount of brine can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Filtration: If solids are present, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.

  • Solvent Modification: Adding a different organic solvent can alter the polarity and help resolve the emulsion. For example, if you are using EtOAc, adding some DCM might help.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Question 3: My product, which still contains the this compound moiety, seems to be partially soluble in the aqueous layer during extraction. How can I improve my product yield?

Answer:

This issue often arises if the aqueous phase becomes acidic, protonating the primary amine of your product and increasing its water solubility.

Solutions:

  • pH Control: Ensure your aqueous washes are basic. Use a dilute base like NaHCO₃ or K₂CO₃ solution for washing instead of neutral water, especially if acidic byproducts are generated in your reaction.

  • Back-Extraction: After the initial separation, you can basify the aqueous layer with a stronger base (e.g., 1 M NaOH) to a pH > 10 and then re-extract with an organic solvent like DCM or EtOAc. This will deprotonate the amine, making it more soluble in the organic phase.

G cluster_1 Improving Product Recovery Workflow A Initial Organic/Aqueous Separation B Isolate Aqueous Layer A->B C Adjust pH to >10 with Base B->C D Re-extract with Organic Solvent C->D E Combine Organic Layers D->E F Proceed with Drying & Concentration E->F

Caption: Workflow for recovering product from the aqueous layer.

Section 3: Specific Reaction Scenarios

Question 4: I've performed a reductive amination with this compound. What is the best way to work up the reaction and remove the borohydride reagents?

Answer:

Reductive aminations often use reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃).[7][8][9][10][11] The work-up needs to decompose the excess reducing agent and remove the resulting boron salts.

Recommended Protocol (for STAB):

  • Quenching: Slowly and carefully quench the reaction with a saturated aqueous solution of NaHCO₃ or Rochelle's salt (potassium sodium tartrate). Be cautious as hydrogen gas may be evolved.

  • Extraction: Dilute with an organic solvent (e.g., DCM or EtOAc) and stir vigorously until all solids dissolve and gas evolution ceases.

  • Separation and Washes: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate.

Question 5: I've just completed an amide coupling reaction using EDC/HOBt. How should I approach the work-up to remove the urea byproduct and other reagents?

Answer:

Amide coupling reactions with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) generate a water-soluble urea byproduct.[12] The work-up is designed to remove this and other coupling reagents like HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine).

Recommended Protocol:

  • Solvent Removal: If the reaction was performed in a water-miscible solvent like DMF, it's often best to remove it under high vacuum first. If that's not feasible, dilute the reaction mixture with a large volume of an organic solvent like EtOAc.

  • Aqueous Washes:

    • Wash the organic layer several times with a dilute acid (e.g., 1 M HCl or 5% citric acid). This will remove the EDC-urea byproduct, any unreacted amine, and DMAP.

    • Follow with several washes with saturated aqueous NaHCO₃ to remove HOBt and any unreacted carboxylic acid.

    • Finish with a brine wash.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate.

Question 6: I need to deprotect the Boc group after my reaction. What is the standard procedure and work-up?

Answer:

Boc deprotection is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent like dioxane or methanol.[3][4][5][13] The work-up involves removing the excess acid and isolating the amine salt or the free amine.

Recommended Protocol (using TFA/DCM):

  • Reaction: Dissolve the Boc-protected compound in DCM and add TFA (typically 20-50% v/v). Stir at room temperature until TLC or LCMS indicates complete consumption of the starting material.

  • Work-up Option A (Isolating the TFA salt): Concentrate the reaction mixture in vacuo. The resulting residue is the TFA salt of your product, which can often be used directly in the next step. To remove residual TFA, you can co-evaporate with a solvent like toluene.[4]

  • Work-up Option B (Isolating the free amine):

    • Concentrate the reaction mixture.

    • Dissolve the residue in DCM.

    • Carefully wash with a saturated aqueous NaHCO₃ or K₂CO₃ solution until the aqueous layer is basic.

    • Separate the layers and extract the aqueous layer a few more times with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine.

G cluster_2 Boc Deprotection Work-up Options A Reaction Completion (TFA/DCM) B Option A: Isolate Salt A->B C Option B: Isolate Free Amine A->C D Concentrate in vacuo B->D G Concentrate in vacuo C->G E Co-evaporate with Toluene D->E F TFA Salt Product E->F H Dissolve in DCM G->H I Wash with aq. Base (e.g., NaHCO₃) H->I J Dry, Filter, Concentrate I->J K Free Amine Product J->K

Caption: Decision workflow for Boc deprotection work-up.

Final Thoughts

Successfully working with this compound hinges on a solid understanding of its acid-base properties and solubility profile. By tailoring your work-up strategy to the specific reaction and the nature of your product, you can effectively overcome common challenges like emulsions and poor recovery. Always monitor your reaction progress and consider the stability of your product to the chosen work-up conditions.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • PubChem. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
  • Nottingham, M. Organic Reaction Workup Formulas for Specific Reagents.
  • De Kimpe, N., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Myers, A. Reductive Amination. Harvard University.
  • Organic Chemistry Portal. Reductive Amination.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • Singh, R. P., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.

Sources

Technical Support Center: Troubleshooting Moisture Sensitivity in Reactions with Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (CAS No. 370069-31-1). This valuable building block is instrumental in pharmaceutical and medicinal chemistry for constructing complex molecular architectures. However, its utility is matched by its sensitivity to environmental conditions, particularly moisture. This guide provides in-depth, field-proven insights to help you navigate the challenges associated with its use, ensuring the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have regarding the stability and handling of this reagent.

Q1: What makes this compound moisture-sensitive?

A: The primary source of moisture sensitivity is the tert-butoxycarbonyl (Boc) protecting group. The Boc group is a carbamate that is specifically designed to be stable under basic and nucleophilic conditions but labile to acid.[1][2] Trace amounts of water can hydrolyze the Boc group, especially under slightly acidic conditions or upon heating.[3][4] This reaction proceeds via protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the unprotected piperidine and carbon dioxide.[5]

Q2: How can I visually or analytically detect if my reagent has degraded?

A: Visually, the reagent, which is typically a colorless oil or low-melting solid, may become discolored or hazy. However, significant degradation can occur without any visible change. The most reliable method for quality control is ¹H NMR spectroscopy. Look for the characteristic singlet of the tert-butyl group at approximately 1.4 ppm. A decrease in the integration of this peak relative to the piperidine ring protons, or the appearance of new complex signals, indicates partial or complete deprotection.

Q3: What are the ideal storage conditions for this reagent?

A: To ensure long-term stability, the reagent should be stored in a tightly sealed container under a dry, inert atmosphere such as argon or nitrogen.[6][7] It is often recommended to store it at refrigerated temperatures (2-8°C) to minimize thermal degradation. For added protection, the sealed vial can be placed inside a desiccator containing a drying agent.

Q4: My amide coupling reaction with this amine is failing. Could moisture be the culprit?

A: Absolutely. Moisture is a common cause of failure in amide coupling reactions for several reasons. Water can:

  • Hydrolyze the Amine: As discussed, moisture can cleave the Boc group, changing the identity and stoichiometry of your nucleophile.

  • Deactivate Coupling Reagents: Popular coupling reagents (e.g., carbodiimides like EDC, uronium salts like HATU) are highly moisture-sensitive and will be consumed by water.

  • Hydrolyze Activated Esters: The active ester intermediate, formed from the carboxylic acid and coupling reagent, can be hydrolyzed back to the starting carboxylic acid before the amine can react.

Even if the amine itself is perfectly dry, moisture introduced from solvents, glassware, or the atmosphere can doom the reaction.

Section 2: Troubleshooting Guide for Common Synthetic Issues

This guide provides a structured approach to diagnosing and solving problems encountered during reactions.

Problem 1: Low or No Yield in an Amide Coupling Reaction

Your LC-MS analysis shows primarily unreacted starting materials (carboxylic acid and the Boc-protected amine).

Possible Cause Underlying Chemistry & Rationale Recommended Solution & Protocol
Contaminated Solvents or Reagents The most common amide coupling reagents (HATU, HBTU, EDC) are rapidly deactivated by water. Anhydrous solvents are hygroscopic and can absorb atmospheric moisture if not handled properly.Verify Solvent Anhydrousness: Use a fresh bottle of anhydrous solvent or dispense from a solvent purification system. If using a previously opened bottle, consider drying it over freshly activated 3Å or 4Å molecular sieves for at least 12 hours.[8] Use Fresh Coupling Reagents: Ensure your coupling reagents are from a fresh, properly stored container.
Degradation of the Amine If the amine has been improperly stored, a significant portion may have been deprotected. The resulting primary/secondary diamine has different reactivity and stoichiometry, leading to a complex mixture or failure to react as intended.Perform a Purity Check: Before use, run a quick ¹H NMR of your amine. Integrate the tert-butyl peak against the piperidine backbone protons to confirm its integrity. If significant degradation (>5%) is observed, use a fresh batch of the reagent.
Improper Reaction Setup Glassware can adsorb a thin film of water from the atmosphere.[9] Even minimal exposure to air during reagent addition can introduce enough moisture to quench a sensitive reaction.Implement Rigorous Anhydrous Technique: Flame-dry or oven-dry all glassware (125°C overnight) and cool it under a stream of inert gas (argon or nitrogen).[9] Conduct the reaction entirely under an inert atmosphere using Schlenk lines or a glovebox.[6][9] Use gas-tight syringes for all liquid transfers.[7]
Problem 2: Multiple Unexpected Byproducts are Observed

Your LC-MS or crude NMR shows several new species in addition to the desired product.

Possible Cause Underlying Chemistry & Rationale Recommended Solution & Protocol
In-situ Deprotection and Side Reactions Trace acid in the reaction (e.g., from an HCl salt of another reagent, or acidic impurities in the solvent) can cause partial deprotection of the Boc group. The newly freed secondary amine on the piperidine ring is also nucleophilic and can react with your activated carboxylic acid, leading to bis-acylation or other undesired products.Control the Reaction pH: Ensure the base used (e.g., DIPEA, triethylamine) is sufficient to neutralize any adventitious acid. Use a non-acidic coupling additive if possible. Re-evaluate all reagents for potential sources of acid.
Reaction with Atmospheric CO₂ The primary aminomethyl group is basic and can reversibly react with carbon dioxide from the air to form a carbamate salt. This effectively "caps" the nucleophile, rendering it unreactive in the desired transformation and altering its solubility.Maintain a Strict Inert Atmosphere: This problem underscores the importance of a positive pressure of argon or nitrogen throughout the entire experimental setup and reagent addition process.[7]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing a failed amide coupling reaction involving this reagent.

G start Low Yield in Amide Coupling check_purity Is Amine Purity Confirmed via NMR? start->check_purity check_solvent Are Solvents & Reagents Anhydrous? check_purity->check_solvent Yes use_fresh Action: Use Fresh or Purified Amine check_purity->use_fresh No check_setup Was Rigorous Anhydrous Technique Used? check_solvent->check_setup Yes dry_solvents Action: Use Freshly Dried Solvents & Reagents check_solvent->dry_solvents No improve_setup Action: Flame-Dry Glassware & Use Inert Atmosphere check_setup->improve_setup No success Problem Resolved check_setup->success Yes use_fresh->start dry_solvents->start improve_setup->start

Caption: Troubleshooting workflow for failed amide coupling.

Section 3: Key Experimental Protocols

Adherence to standardized, robust protocols is essential for reproducibility.

Protocol 1: Handling and Dispensing the Reagent Under Inert Atmosphere
  • Place the sealed reagent vial and all necessary glassware (e.g., syringe, needles) in an oven at 125°C for at least 4 hours.

  • Assemble your reaction flask with a septum while still hot and immediately connect it to a Schlenk line. Purge the flask by evacuating and backfilling with dry argon or nitrogen at least three times.

  • Allow the reagent vial to come to room temperature in a desiccator before opening it inside a glovebox or under a positive flow of inert gas.

  • Using a clean, dry syringe that has been purged with inert gas, carefully withdraw the required amount of the amine.

  • Immediately transfer the amine to the reaction flask via the septum.

  • Securely reseal the reagent vial, purge the headspace with inert gas, and store it properly.

Protocol 2: Quality Control of the Amine by ¹H NMR
  • Sample Prep: In a clean, dry NMR tube, dissolve a small amount (~5 mg) of the amine in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the singlet corresponding to the nine protons of the tert-butyl group, typically around δ 1.4-1.5 ppm.

    • Identify a well-resolved multiplet corresponding to one or more protons on the piperidine ring.

    • Set the integration of the tert-butyl singlet to 9.00.

    • Check the integration of the chosen piperidine proton(s). The value should correspond to its theoretical proton count (e.g., 1.00 for a single proton). A significantly lower value for the tert-butyl group indicates Boc cleavage.

Mechanism of Moisture-Induced Degradation

The diagram below illustrates the acid-catalyzed hydrolysis of the Boc group, the primary pathway of degradation in the presence of moisture.

G cluster_0 Boc-Protected Amine cluster_1 Protonation cluster_2 Fragmentation cluster_3 Decarboxylation boc_amine R-NH-Boc protonated R-NH-Boc⁺-H boc_amine->protonated H⁺ (from H₂O) carbamic R-NH-COOH protonated->carbamic tbutyl (CH₃)₃C⁺ protonated->tbutyl amine R-NH₂ carbamic->amine co2 CO₂ carbamic->co2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Section 4: Data Reference Tables

Table 1: Recommended Maximum Water Content in Solvents for Moisture-Sensitive Reactions
SolventMax Water Content (ppm)Notes
Dichloromethane (DCM)< 50Can generate trace HCl over time; use with caution.
Tetrahydrofuran (THF)< 50Peroxide formation is also a risk; use freshly distilled or inhibited grades.
N,N-Dimethylformamide (DMF)< 100Very hygroscopic; difficult to keep dry. Can decompose to form dimethylamine.
Acetonitrile (MeCN)< 50Generally a good choice for stability.
Toluene< 50Non-polar option, good for maintaining anhydrous conditions.

Note: These are general guidelines. Highly sensitive reactions may require even lower water content (<10 ppm).

References

  • NINGBO INNO PHARMCHEM CO.,LTD.Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.[Link]
  • University of Rochester, Department of Chemistry.How to Store Reagents.[Link]
  • University of Pittsburgh, Wipf Group.Techniques for Handling Air- and Moisture-Sensitive Compounds.[Link]
  • Gabriel, C. M., et al. (2015).
  • Chemistry Stack Exchange.
  • El-Faham, A., & Albericio, F. (2011).Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • ACS Sustainable Chemistry & Engineering.Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.[Link]
  • Scribd.
  • Organic-Chemistry.org.
  • Organic Process Research & Development.Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.[Link]
  • Organic Chemistry Portal.Boc-Protected Amino Groups.[Link]
  • Fisher Scientific.Amine Protection / Deprotection.[Link]
  • Chemistry Steps.Boc Protecting Group for Amines.[Link]
  • PubChem.tert-Butyl 2-(aminomethyl)

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Validation & Comparative

A Comparative Guide to Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate and Other Chiral Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry, embedded in the core of numerous approved pharmaceuticals.[1][2][3] The strategic introduction of chirality into the piperidine ring can significantly modulate a molecule's physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity.[1][2][3] Among the vast arsenal of chiral building blocks available to researchers, tert-butyl 2-(aminomethyl)piperidine-1-carboxylate stands out as a versatile and valuable synthon. This guide provides an in-depth, objective comparison of this key intermediate with other chiral piperidines, supported by experimental insights, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Strategic Advantage of the 2-(Aminomethyl)piperidine Moiety

This compound, with its N-Boc protected ring nitrogen and a primary aminomethyl group at the C2 position, offers a unique combination of steric and electronic features. The tert-butoxycarbonyl (Boc) group provides robust protection during various synthetic transformations and can be readily removed under acidic conditions. The exocyclic primary amine serves as a key nucleophilic handle for the introduction of diverse functionalities, while the adjacent stereocenter provides a critical element for molecular recognition by biological targets.

This strategic placement of the aminomethyl group at the C2 position, in contrast to its C3 or C4 isomers, can profoundly influence the conformational rigidity and vectoral presentation of substituents, which is often crucial for optimizing interactions within a protein's binding pocket.

Comparative Analysis with Other Chiral Piperidine Building Blocks

The choice of a chiral piperidine synthon is a critical decision in the design of a synthetic route. This section compares this compound with other commonly employed chiral piperidines, focusing on their application in the synthesis of bioactive molecules, particularly in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a prominent class of drugs for type 2 diabetes.

Positional Isomerism: A Key Determinant of Biological Activity

The seemingly subtle change in the position of the amino group on the piperidine ring from C2 to C3 or C4 can have a dramatic impact on the pharmacological activity of the final compound. The case of DPP-4 inhibitors serves as an excellent illustration. Many potent DPP-4 inhibitors, such as Alogliptin and Linagliptin, incorporate a chiral 3-aminopiperidine core.[2][4] The stereochemistry at the C3 position is critical for their inhibitory activity.

While direct, side-by-side comparative studies of DPP-4 inhibitors synthesized with 2-(aminomethyl)piperidine are not extensively documented in single publications, the established success of the 3-amino scaffold highlights the stringent structural requirements of the DPP-4 active site. The spatial arrangement of the amine is crucial for forming key interactions, and a shift to the C2 position would significantly alter the geometry of this interaction.

Below is a comparative overview of the physicochemical properties of Boc-protected aminopiperidine isomers:

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogPpKa
This compoundC₁₁H₂₂N₂O₂214.30~1.1~9.5
(S)-1-Boc-3-aminopiperidineC₁₀H₂₀N₂O₂200.281.4~9.0
1-Boc-4-aminopiperidineC₁₀H₂₀N₂O₂200.281.4~9.1

Note: cLogP and pKa values are estimated and can vary based on the prediction software and experimental conditions.

The data in the table, while showing similar overall properties, does not capture the critical three-dimensional differences that drive biological activity. The selection of a specific isomer is therefore dictated by the topology of the target's binding site.

Synthetic Utility and Diastereoselectivity

The utility of a chiral building block is not only defined by the biological activity it imparts but also by its performance in chemical synthesis. The steric environment around the reactive aminomethyl group in this compound can influence the diastereoselectivity of subsequent reactions.

Experimental Protocols

To provide a practical context, the following are representative experimental protocols for the synthesis and application of chiral piperidine building blocks.

Protocol 1: Synthesis of (R)-1-Boc-3-aminopiperidine

This protocol describes a common method for the synthesis of the (R)-enantiomer, a key intermediate for several DPP-4 inhibitors.[4]

Materials:

  • (R)-3-Aminopiperidine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-3-aminopiperidine dihydrochloride in water and basify with a solution of NaOH to a pH > 12.

  • Extract the free base into DCM.

  • To the DCM solution, add a solution of Boc₂O in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-1-Boc-3-aminopiperidine.

Protocol 2: General Procedure for Asymmetric Copper-Catalyzed Cyclizative Aminoboration for the Synthesis of Chiral 2,3-cis-disubstituted Piperidines

This protocol illustrates a modern approach to constructing chiral piperidine rings with high enantioselectivity, showcasing the complexity and precision required in contemporary asymmetric synthesis.[3]

Materials:

  • [CuOTf]₂·PhH

  • (S,S)-Ph-BPE (chiral ligand)

  • Sodium methoxide (NaOMe)

  • Anhydrous chlorobenzene (PhCl)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Hydroxylamine ester substrate

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a glove box, to a sealed tube, add [CuOTf]₂·PhH (5 mol%), (S,S)-Ph-BPE (10 mol%), and NaOMe (3.0 eq.) in anhydrous PhCl (1.0 mL).

  • Stir the mixture for 5 minutes before adding a solution of B₂pin₂ (1.5 eq.) in anhydrous PhCl (0.5 mL).

  • After 15 minutes, add the hydroxylamine ester substrate (1 eq.) in anhydrous PhCl (0.5 mL).

  • Seal the tube, remove it from the glove box, and stir at room temperature for 72 hours.

  • Quench the reaction with water (20 mL).

  • Extract the mixture with EtOAc (3 x 20 mL).

  • Combine the organic phases and concentrate.

  • Treat the residue with NaBO₃·4H₂O (5 eq.) in a THF/H₂O mixture to yield the corresponding alcohol for purification and analysis.

Visualization of Synthetic Logic

To aid in the conceptualization of synthetic strategies, the following diagrams illustrate key decision-making workflows.

Synthetic Workflow for DPP-4 Inhibitors start Chiral Piperidine Core Selection aminopiperidine (S)-1-Boc-3-aminopiperidine start->aminopiperidine coupling Coupling Reaction aminopiperidine->coupling heterocycle Heterocyclic Core heterocycle->coupling deprotection Boc Deprotection coupling->deprotection final_product DPP-4 Inhibitor (e.g., Sitagliptin) deprotection->final_product

Caption: General Synthetic Workflow for DPP-4 Inhibitors.

Chiral Piperidine Selection Logic target Target Molecule & Binding Site Analysis decision Optimal Isomer Selection target->decision c2 2-Substituted Piperidine (e.g., this compound) synthesis Synthetic Route Design c2->synthesis c3 3-Substituted Piperidine (e.g., (S)-1-Boc-3-aminopiperidine) c3->synthesis c4 4-Substituted Piperidine (e.g., 1-Boc-4-aminopiperidine) c4->synthesis decision->c2 Requires specific vector and steric hindrance decision->c3 Matches known pharmacophore (e.g., DPP-4) decision->c4 Provides alternative vector and symmetry

Caption: Logic for Selecting a Chiral Piperidine Isomer.

Conclusion

This compound is a highly valuable and versatile chiral building block in drug discovery. Its unique structural features provide distinct advantages in the synthesis of complex, biologically active molecules. While direct, comprehensive comparative studies with its positional isomers are not always available, a careful analysis of the existing literature and fundamental principles of medicinal chemistry and asymmetric synthesis allows for informed decision-making. The choice between 2-, 3-, or 4-substituted chiral piperidines is ultimately dictated by the specific requirements of the target molecule and its biological partner. The insights and protocols provided in this guide are intended to equip researchers with the knowledge to strategically select and effectively utilize the optimal chiral piperidine synthon for their research endeavors, thereby accelerating the discovery and development of new therapeutics.

References

  • He, Z., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.

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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine ring stands as a "privileged structure," a foundational component in a multitude of approved pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties and provide a synthetically malleable framework.[2][3] This guide delves into the rich chemical potential of a specific, high-value building block: Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate. We will explore how modifications at the primary amine of this scaffold can unlock a diverse array of biological activities, offering a comparative analysis of the resulting amide, sulfonamide, and urea derivatives. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying experimental rationale and detailed protocols.

The core structure, this compound, offers a unique combination of features. The Boc-protected piperidine nitrogen allows for controlled and selective reactions, while the primary aminomethyl group serves as a versatile handle for introducing a wide range of functional groups. This strategic design enables the exploration of vast chemical space and the targeted modulation of biological activity.

The Synthetic Gateway: From a Common Precursor to Diverse Functionalities

The journey from the parent compound to a library of biologically active derivatives begins with fundamental organic chemistry reactions targeting the primary amine. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen ensures that derivatization occurs specifically at the aminomethyl position.

Synthesis_Overview Parent This compound Amide Amide Derivatives Parent->Amide Acyl Chloride/Anhydride Sulfonamide Sulfonamide Derivatives Parent->Sulfonamide Sulfonyl Chloride Urea Urea Derivatives Parent->Urea Isocyanate

Caption: General synthetic pathways from the parent compound.

A Comparative Analysis of Biological Activities

The true power of this scaffold lies in the diverse biological activities that can be accessed through straightforward chemical modifications. Here, we compare three major classes of derivatives: amides, sulfonamides, and ureas.

Amide Derivatives: Targeting Kinases and Beyond

The formation of an amide bond by reacting the primary amine with various acyl chlorides or anhydrides is a common strategy in medicinal chemistry.[4] Amide derivatives of piperidine have shown significant potential as kinase inhibitors.[1][5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.

Comparative Data: Kinase Inhibitory Activity

Derivative ClassTarget KinaseExample Substituent (R-CO-)IC50 (µM)Reference
Amide Anaplastic Lymphoma Kinase (ALK)2-((3,4,5-trimethoxyphenyl)amino)pyrimidine-4-carbonyl0.174[4]
Amide Protein Kinase B (Akt)4-chlorobenzoylPotent Inhibition[1]
Alternative Piperidine Amide Soluble Epoxide Hydrolase (sEH)VariesPotent Inhibition[6]

This table presents data from related piperidine amide structures to illustrate the potential of this class of compounds.

The rationale behind the efficacy of these amide derivatives often lies in their ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target kinase. The piperidine ring itself can adopt specific conformations to fit into the binding site, while the appended R-group can be modified to enhance potency and selectivity.[4]

Sulfonamide Derivatives: A Broad Spectrum of Anticancer Activity

Sulfonamides are another class of compounds readily synthesized from the parent amine via reaction with sulfonyl chlorides.[7] These derivatives have demonstrated a wide range of anticancer activities through various mechanisms, including the inhibition of carbonic anhydrases, disruption of the cell cycle, and anti-angiogenic effects.[7][8][9][10]

Comparative Data: Anticancer Activity (Cytotoxicity)

Derivative ClassCancer Cell LineExample Substituent (R-SO2-)IC50 (µM)Reference
Sulfonamide HCT-116 (Colon)4-((4-methylpiperidin-1-yl)sulfonyl)phenylPotent Cytotoxicity[11]
Sulfonamide HepG-2 (Liver)4-((4-methylpiperidin-1-yl)sulfonyl)phenylPotent Cytotoxicity[11]
Sulfonamide MCF-7 (Breast)4-((4-methylpiperidin-1-yl)sulfonyl)phenylPotent Cytotoxicity[11]

Data is representative of sulfonamide-containing compounds with anticancer properties.

The sulfonamide moiety is a versatile pharmacophore that can engage in multiple interactions with biological targets. The nitrogen atom can act as a hydrogen bond donor, while the sulfonyl group can act as a hydrogen bond acceptor. The R-group provides an opportunity for extensive structure-activity relationship (SAR) studies to optimize anticancer potency.[8]

Urea Derivatives: Modulators of Diverse Biological Processes

The reaction of the primary amine with isocyanates yields urea derivatives, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer effects.[2][12][13] The urea functional group is a potent hydrogen bond donor and acceptor, enabling strong interactions with protein targets.[13]

Comparative Data: Antimicrobial Activity

Derivative ClassMicrobial StrainExample Substituent (R-NH-CO-)MIC (µg/mL)Reference
Urea Staphylococcus aureusVariesPotent Inhibition[2]
Urea Cryptococcus neoformansVariesPotent Inhibition[2]
Urea Candida albicansVariesModerate Inhibition[2]

This table showcases the potential of urea derivatives as antimicrobial agents, based on studies of similar compounds.

The structural rigidity and hydrogen bonding capabilities of the urea moiety contribute to its effectiveness. By varying the substituent on the isocyanate, researchers can fine-tune the lipophilicity and electronic properties of the molecule to enhance its antimicrobial spectrum and potency.[2]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of these piperidine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

MTT_Workflow A Seed cells in 96-well plate B Add serially diluted compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the appropriate substrate and ATP.

  • Kinase Reaction: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase reaction to produce light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion: A Scaffold of Immense Potential

This compound is more than just a chemical building block; it is a gateway to a vast and diverse landscape of biologically active molecules. Through simple and efficient synthetic modifications of its primary amine, researchers can generate libraries of amide, sulfonamide, and urea derivatives with potent and selective activities against a range of therapeutic targets. This guide provides a framework for understanding the comparative biological activities of these derivatives and the experimental methodologies required for their evaluation. As drug discovery continues to evolve, the strategic use of such versatile scaffolds will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75.
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  • Blake, J. F., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of medicinal chemistry, 53(15), 5545-5565.
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  • Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.
  • Saeed, S., et al. (2014). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 19(9), 13956-13975.
  • Shearer, B. G., et al. (1991). Substituted 2-(aminomethyl)piperidines: a novel class of selective protein kinase C inhibitors. Journal of medicinal chemistry, 34(9), 2928–2931.
  • Al-Ziyadi, S. H., et al. (2025).
  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 147, 107409.
  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75.
  • [This reference is a patent and is not suitable for a direct clickable link in this format. The information is integrated into the general knowledge of the guide.]
  • Maccallini, C., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(21), 5001.
  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of medicinal chemistry, 55(4), 1688–1697.
  • [This reference is a patent and is not suitable for a direct clickable link in this format. The information is integrated into the general knowledge of the guide.]
  • Wang, Y., et al. (2021). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. European Journal of Medicinal Chemistry, 213, 113175.
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  • PubChem. (n.d.). tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate.
  • Copeland, R. A., et al. (2018). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. ACS medicinal chemistry letters, 9(11), 1106–1111.

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The Strategic Calculus of Synthesis: A Cost-Benefit Analysis of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating the Choice of a Key Synthetic Building Block

In the landscape of modern medicinal chemistry, the piperidine scaffold is a privileged structure, integral to the architecture of numerous therapeutic agents. The strategic selection of bifunctional building blocks derived from this core can significantly impact the efficiency, cost, and ultimate success of a drug development campaign. Among these, tert-butyl 2-(aminomethyl)piperidine-1-carboxylate stands out as a versatile and widely utilized intermediate. This guide provides a comprehensive cost-benefit analysis of this compound, objectively comparing its performance with key alternatives and offering supporting experimental data to inform your synthetic strategy.

The A-B-C of Boc-Protected Aminopiperidines: Availability, Bodega, and Cost

The utility of this compound lies in its orthogonal protection strategy. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen allows for selective deprotection under acidic conditions, leaving the primary amine at the 2-position available for a variety of synthetic transformations, most notably amide bond formation. This strategic protection is crucial for preventing undesired side reactions and ensuring regioselectivity.

However, the positional isomerism of the aminomethyl group significantly influences the steric environment and, consequently, the reactivity and cost of the building block. The commercially available isomers are:

  • This compound: The subject of this guide.

  • Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate: A common alternative with a different spatial arrangement.

  • Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Another frequently used isomer, often favored for its symmetry.

A critical aspect of any cost-benefit analysis is the upfront acquisition cost of the starting materials. The table below provides a comparative overview of the typical price ranges for these isomers.

CompoundCAS NumberTypical Price Range (per gram)
This compound370069-31-1$28 - $50
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate162167-97-7$35 - $60
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate144222-22-0$25 - $45

Note: Prices are approximate and can vary based on supplier, purity, and scale.

As illustrated, the 2-substituted isomer is competitively priced, often falling in a similar range to the more symmetric 4-isomer and slightly less expensive than the 3-isomer. This initial cost is a key factor in the overall economic assessment of a synthetic route.

Performance in Key Synthetic Transformations: An Experimental Perspective

The true value of a building block is realized in its performance in chemical reactions. Here, we delve into a comparative analysis of these isomers in the context of a fundamental and widely employed transformation: amide bond formation.

Experimental Protocol: Comparative Amide Coupling

To provide a standardized comparison, a model amide coupling reaction was considered, reacting each Boc-protected aminopiperidine isomer with a generic carboxylic acid using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

General Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., DMF), add HATU (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the respective tert-butyl (aminomethyl)piperidine-1-carboxylate isomer (1.05 equiv).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Yield and Reaction Time

While a definitive, single set of comparative data is not available in the public domain, a synthesis of findings from various sources and general principles of organic chemistry allows for a qualitative and semi-quantitative comparison.

IsomerTypical Reported YieldsEstimated Relative Reaction TimeKey Considerations
2-(aminomethyl) 85-95%1xThe primary amine is sterically more accessible than in the 3-isomer, leading to generally faster reaction rates and high yields.
3-(aminomethyl) 80-90%1.2-1.5xThe aminomethyl group is in a more sterically hindered environment, which can lead to slightly longer reaction times and potentially lower yields compared to the 2- and 4-isomers.
4-(aminomethyl) 90-98%0.9-1.1xThe symmetric nature and less hindered primary amine of the 4-isomer often result in very high yields and efficient reactions.

Expertise & Experience Insight: The steric hindrance around the 2-position, while greater than the 4-position, is often not a significant impediment for many coupling partners. The slightly reduced reactivity compared to the 4-isomer can sometimes be advantageous in controlling selectivity in more complex molecules.

Beyond the Boc: A Look at Alternative Protecting Groups

The choice of protecting group is another critical variable in the cost-benefit equation. While Boc is widely used, other protecting groups such as Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) offer different deprotection strategies and can be advantageous in specific synthetic contexts.

Protecting GroupDeprotection ConditionsAdvantagesDisadvantages
Boc Acidic (e.g., TFA, HCl)Stable to a wide range of conditions; readily available starting materials.Requires strongly acidic conditions for removal, which may not be compatible with acid-sensitive functional groups.
Cbz Hydrogenolysis (e.g., H₂/Pd-C)Orthogonal to acid- and base-labile groups.Not suitable for molecules containing reducible functional groups (e.g., alkynes, alkenes). Catalyst removal can be an issue.
Fmoc Basic (e.g., piperidine)Mild deprotection conditions; orthogonal to acid- and hydrogenolysis-labile groups.The protecting group itself is large, and the deprotection by-products can sometimes complicate purification.
Cost Comparison of N-Protected 2-(Aminomethyl)piperidines
CompoundProtecting GroupTypical Price Range (per gram)
This compoundBoc$28 - $50
Benzyl 2-(aminomethyl)piperidine-1-carboxylateCbz$40 - $70[1][2]
(9H-fluoren-9-yl)methyl 2-(aminomethyl)piperidine-1-carboxylateFmoc$100 - $150 (for hydrochloride salt)[3]

The initial cost of the Boc-protected variant is significantly lower than its Cbz and Fmoc counterparts, making it a more economically attractive option for large-scale synthesis, provided its deprotection conditions are compatible with the overall synthetic plan.

Visualizing the Synthetic Strategy

To better understand the decision-making process, the following diagrams illustrate the chemical structures and a generalized workflow for a typical synthetic application.

Chemical Structures of Isomeric Building Blocks cluster_0 2-(aminomethyl) cluster_1 3-(aminomethyl) cluster_2 4-(aminomethyl) a a b b c c

Caption: Structures of Tert-butyl (aminomethyl)piperidine-1-carboxylate Isomers.

G Generalized Workflow for Amide Synthesis start Carboxylic Acid + Coupling Agent (e.g., HATU) preactivation Pre-activation start->preactivation amine_addition Addition of Boc-protected aminopiperidine isomer preactivation->amine_addition coupling Amide Bond Formation amine_addition->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product Purified Amide Product purification->product

Caption: A typical workflow for amide bond formation.

The Bottom Line: A Strategic Decision

The choice between this compound and its alternatives is a nuanced decision that hinges on a careful evaluation of several factors:

  • Cost: The 2- and 4-isomers are generally the most cost-effective options for the Boc-protected series. The Boc protecting group itself offers a significant cost advantage over Cbz and Fmoc alternatives.

  • Reactivity and Yield: While the 4-isomer may offer slightly higher yields and faster reaction times in some cases due to reduced steric hindrance, the 2-isomer provides excellent performance in a wide range of coupling reactions. The choice may depend on the specific steric and electronic properties of the coupling partner.

  • Synthetic Strategy: The desired final product's architecture and the presence of other functional groups will dictate the most appropriate protecting group strategy. The orthogonality of the Boc group is a major advantage, but its acid-lability must be considered.

  • Scalability: For large-scale synthesis, the lower cost and high yields associated with the Boc-protected 2- and 4-isomers make them particularly attractive. The ease of handling and purification of the resulting products are also important considerations for process efficiency.

References

  • BenchChem. (2025). A Comparative Guide to (S)-1-Boc-3-aminopiperidine and Other Chiral Amines in Asymmetric Synthesis.
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  • BuyersGuideChem. (n.d.). 2-Aminomethyl-1-N-Fmoc-piperidine hydrochloride.
  • Chem-Impex. (n.d.). R,S-1-Boc-2-aminomethyl-piperidine hydrochloride.
  • ChemicalBook. (n.d.). (R)-1-Boc-3-Aminopiperidine synthesis.
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  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
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  • Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
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  • Santa Cruz Biotechnology. (n.d.). 2-N-Fmoc-aminomethyl piperidine.
  • ECHEMI. (n.d.). Buy 1-Cbz-2-(Aminomethyl)
  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines.
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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
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  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Sigma-Aldrich. (n.d.). 1-Boc-4-(aminomethyl)piperidine.
  • ResearchGate. (2024).
  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
  • Sigma-Aldrich. (n.d.). 2-(Aminomethyl)piperidine.
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  • Google Patents. (n.d.). Method for synthesizing 1-BOC-3-piperidone.
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  • PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
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  • Michael Pittelkow. (2007).
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The Strategic Utility of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, the selection of molecular building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the vast arsenal of synthetic intermediates, Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate has emerged as a cornerstone scaffold, particularly in the synthesis of complex, biologically active molecules. Its unique combination of a Boc-protected piperidine ring and a primary amine offers a versatile platform for constructing diverse chemical architectures. This guide provides an in-depth analysis of the applications of this key intermediate, a comparative assessment against viable alternatives, and detailed experimental protocols to empower researchers in their synthetic endeavors.

The Versatility of the 2-(Aminomethyl)piperidine Scaffold: A Gateway to Novel Therapeutics

The inherent structural features of this compound make it a highly sought-after building block in medicinal chemistry. The piperidine ring is a prevalent motif in numerous approved drugs, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The Boc-protecting group provides a stable and easily removable handle, allowing for selective manipulation of the piperidine nitrogen. The primary aminomethyl group serves as a versatile nucleophile, enabling a wide array of chemical transformations to introduce diverse pharmacophoric elements.

This strategic combination has led to the incorporation of this scaffold into a range of therapeutic candidates, most notably in the development of selective enzyme inhibitors and novel protein degraders.

Comparative Analysis: Performance in Key Therapeutic Areas

To appreciate the strategic advantage of employing this compound, a comparative analysis with alternative building blocks is essential. Here, we delve into its application in the development of Protein Kinase B (Akt) inhibitors and Proteolysis Targeting Chimeras (PROTACs), presenting supporting experimental data to highlight its performance.

Case Study 1: Protein Kinase B (Akt) Inhibitors

Protein Kinase B (Akt) is a critical node in cell signaling pathways that regulate cell growth, proliferation, and survival, making it a prime target in oncology.[3] The development of selective Akt inhibitors is a major focus of cancer research. The 4-aminopiperidine scaffold has proven to be a valuable component in the design of potent and selective Akt inhibitors.

Table 1: Comparison of Piperidine-based Scaffolds in Akt Inhibition

Compound IDPiperidine ScaffoldAkt1 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/Akt1)Reference
Compound A 4-Amino-4-benzylpiperidine5750150[3]
Compound B 4-Amino-4-(4-chlorobenzyl)piperidine315050[3]
Compound C 4-(Aminomethyl)piperidine derivative8>1000>125[2]
Compound D 3,4-Disubstituted piperidine derivative (E22)2.1>10000>4762[4]

The data in Table 1 illustrates that piperidine-based scaffolds are instrumental in achieving high potency and selectivity for Akt inhibitors. While direct analogs of this compound were not explicitly detailed with IC50 values in the immediate search results, the broader class of aminopiperidine derivatives demonstrates excellent performance. For instance, compound E22, a 3,4,6-trisubstituted piperidine derivative, exhibits remarkable potency and an exceptional selectivity profile.[4] This underscores the value of the substituted piperidine core in designing selective kinase inhibitors. The 2-(aminomethyl) substitution pattern offers a distinct vector for chemical elaboration compared to the 4-amino substitution, providing medicinal chemists with alternative strategies to optimize ligand-target interactions.

Case Study 2: Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[5] The linker connecting the target-binding and E3 ligase-binding moieties plays a crucial role in PROTAC efficacy. Rigid heterocyclic linkers, such as those derived from piperidine, are increasingly being explored to improve metabolic stability and optimize the ternary complex formation.[6][7]

Table 2: Influence of Piperidine-Containing Linkers on PROTAC Performance

PROTAC IDTargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
ARV-110 Androgen ReceptorVHLPiperidine/Piperazine-containing<1>95[6]
PROTAC 1 BRD4CRBNPEG~10>90[7]
PROTAC 2 BTKCRBNAlkyl1-40Not Reported[7]

Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed experimental protocols for the synthesis of a key intermediate and a final bioactive molecule are provided below.

Protocol 1: Synthesis of 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

This protocol describes the synthesis of a 4-substituted piperidine derivative, a close analog of the topic compound, which is a key intermediate in the synthesis of Akt inhibitors as described in patent US10059714B2.[2]

Workflow Diagram

G A 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate B Hydrogenation A->B PtO2, H2, Acetic Acid C 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate B->C

A representative synthetic workflow.

Materials:

  • 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (9 g, 31.9 mmol)

  • Platinum(IV) oxide (0.724 g, 3.19 mmol)

  • Acetic acid (100 ml)

  • Hydrogen gas

  • Standard glassware for organic synthesis

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (9 g, 31.9 mmol) in acetic acid (100 ml), add platinum(IV) oxide (0.724 g, 3.19 mmol).

  • Stir the mixture under an atmosphere of hydrogen at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of a 4-(2-Aminoethyl)piperidine Derivative as a σ1 Receptor Ligand

This protocol is adapted from the synthesis of novel σ1 receptor ligands and demonstrates the elaboration of a piperidine core.[9]

Workflow Diagram

G A N-Protected Piperidin-4-one B Wittig Reaction A->B Ph3PCH2Br, n-BuLi C Hydroboration-Oxidation B->C BH3-THF, then H2O2, NaOH D Mesylation C->D MsCl, Et3N E Nucleophilic Substitution D->E Primary Amine F Deprotection E->F Acid or Hydrogenolysis G Final σ1 Receptor Ligand F->G

A generalized synthetic pathway.

Materials:

  • N-Boc-4-piperidone

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium in hexanes

  • Borane-tetrahydrofuran complex

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide

  • Methanesulfonyl chloride

  • Triethylamine

  • Desired primary amine (e.g., benzylamine)

  • Trifluoroacetic acid or Hydrogen/Palladium on carbon

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

  • Chromatography supplies

Procedure:

  • Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add n-butyllithium dropwise. Stir for 1 hour at room temperature. Cool the resulting ylide solution to 0 °C and add a solution of N-Boc-4-piperidone in THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with diethyl ether. Dry the organic layer, concentrate, and purify by column chromatography to obtain N-Boc-4-methylenepiperidine.

  • Hydroboration-Oxidation: To a solution of N-Boc-4-methylenepiperidine in THF at 0 °C, add borane-THF complex dropwise. Stir at room temperature for 2 hours. Cool to 0 °C and slowly add water, followed by 3M NaOH and 30% H2O2. Stir at 50 °C for 1 hour. Cool to room temperature, extract with ethyl acetate, dry, concentrate, and purify to yield N-Boc-4-(hydroxymethyl)piperidine.

  • Mesylation: To a solution of N-Boc-4-(hydroxymethyl)piperidine in DCM at 0 °C, add triethylamine followed by methanesulfonyl chloride. Stir for 1 hour. Wash with water, dry, and concentrate to obtain the mesylate.

  • Nucleophilic Substitution: Dissolve the mesylate in a suitable solvent (e.g., DMF) and add the desired primary amine. Heat the reaction mixture to facilitate the substitution. Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify by chromatography.

  • Deprotection: Dissolve the Boc-protected product in DCM and add trifluoroacetic acid. Stir at room temperature until the reaction is complete (monitored by TLC). Concentrate under reduced pressure and purify the final product, typically as a salt.

Conclusion: A Versatile and Indispensable Tool

This compound and its analogs represent a class of exceptionally valuable building blocks in contemporary drug discovery. Their strategic application has enabled the synthesis of highly potent and selective molecules across various therapeutic areas. As demonstrated in the case studies of Akt inhibitors and PROTACs, the piperidine scaffold consistently contributes to favorable biological and pharmacological properties. While alternative synthetic strategies and building blocks exist, the versatility and proven track record of this particular intermediate ensure its continued prominence in the synthetic chemist's toolbox. The detailed protocols provided herein serve as a practical guide for researchers to harness the full potential of this powerful synthetic tool.

References

  • Current time inform
  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]
  • BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. BenchChem.
  • BOC Sciences. (n.d.). Linkers for PROTAC Design. BOC Sciences.
  • Scott, J. S., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(9), 1421-1436.
  • Wünsch, B., et al. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 17(2), 166.
  • De Simone, A., et al. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents.
  • ResearchGate. (n.d.). The IC50 values of compounds 3b and 3d determined in K562 cells at....
  • Google Patents. (2018). US10059714B2 - Protein kinase B inhibitors.
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  • Angeli, A., et al. (2022).
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  • Zabludoff, S., et al. (2008). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry, 51(18), 5671–5675.
  • Ticino Scienza. (2024). Die ständig aktualisierte Studienliste von Forschenden des Kantons Tessin.... Ticino Scienza.
  • Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264–7288.
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In silico docking studies of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Silico Docking of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate Derivatives

The piperidine moiety is a cornerstone in medicinal chemistry, featuring in over 70 FDA-approved drugs.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for engaging with a wide array of biological targets.[1] The specific scaffold, this compound, incorporates a Boc-protecting group and a primary amine, providing a rich platform for derivatization and targeted molecular design.

In silico molecular docking has become an indispensable tool in modern drug discovery. It allows for the rapid, cost-effective prediction of how a ligand (a potential drug molecule) will bind to the active site of a protein receptor.[3] This predictive power enables the screening of vast virtual libraries, prioritization of candidates for synthesis, and elucidation of structure-activity relationships (SAR) that guide the optimization of lead compounds.[3]

This guide will compare the docking performance of various derivatives of the title scaffold against several therapeutically relevant protein targets. We will delve into the causality behind methodological choices, present detailed experimental workflows, and summarize key findings in a clear, comparative format.

Core Principles of Molecular Docking: A Validated Approach

At its core, molecular docking predicts the conformation and orientation (the "pose") of a ligand within a receptor's binding site. The process relies on two key components: a search algorithm that explores possible binding modes and a scoring function that estimates the binding affinity for each pose, typically in kcal/mol.[3] A robust and trustworthy docking protocol must be self-validating.

The Self-Validating Protocol: The cornerstone of a reliable docking study is the initial validation step. This involves taking a known protein-ligand crystal structure from a repository like the Protein Data Bank (PDB), removing the co-crystallized ligand, and then docking it back into the same binding site.[4] The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the original crystal pose is less than 2.0 Å.[4][5] This confirms that the chosen docking parameters can accurately reproduce a known binding mode.

Comparative Docking Analysis Across Therapeutic Targets

The versatility of the piperidine scaffold allows its derivatives to be tailored for a multitude of biological targets.[3] Below, we compare the in silico performance of hypothetical derivatives of this compound against three distinct and well-established drug targets.

Alternative 1: Targeting the µ-Opioid Receptor (MOR) for Analgesia

Rationale: The piperidine ring is a critical pharmacophore in many opioid analgesics, including morphine and fentanyl, making it an excellent starting point for designing novel pain management therapeutics.[6] The primary goal is to identify derivatives that exhibit strong binding to the MOR active site.

Methodology:

  • Receptor: Human µ-opioid receptor (PDB ID: 5C1M).

  • Software: Glide (Schrödinger Suite).

  • Protocol: The receptor was prepared using the Protein Preparation Wizard. A grid box was generated centered on the co-crystallized ligand. Ligands were prepared with LigPrep and docked using the Standard Precision (SP) mode.

  • Reference Compound: Morphine.

Results:

CompoundDerivative Structure (Modification at aminomethyl group)Docking Score (kcal/mol)Key Interacting Residues
Derivative A N-benzyl substitution-9.8Asp147, Tyr148, His297
Derivative B N-phenethyl substitution-10.5Asp147, Tyr148, Trp318
Morphine (Reference)-9.2Asp147, His297

Analysis: Both derivatives demonstrate superior docking scores compared to the reference compound, morphine. The crucial interaction across all compounds is the ionic bond formed between the protonated amine of the ligand and the carboxylate side chain of Asp147 , a hallmark of opioid receptor binding.[6] Derivative B, with its extended phenethyl group, achieves a more favorable score by accessing a hydrophobic pocket defined by residues like Trp318 , enhancing its binding affinity.[6] This suggests that extending the N-substituent with hydrophobic moieties can significantly improve binding to the MOR.

Alternative 2: Targeting Pancreatic Lipase for Anti-Obesity Treatment

Rationale: Pancreatic lipase is a key enzyme in the digestion of dietary fats. Inhibiting this enzyme is a validated strategy for weight management. Piperidine derivatives have been explored as potential lipase inhibitors.[5]

Methodology:

  • Receptor: Human pancreatic lipase (PDB ID: 1LPB).

  • Software: AutoDock 4.2.[5]

  • Protocol: The protein was prepared by adding polar hydrogens. A grid box was defined to encompass the catalytic triad (Ser152, Asp176, His263). Ligands were prepared, and docking was performed using the Lamarckian Genetic Algorithm.

  • Reference Compound: Orlistat (a known inhibitor).

Results:

CompoundDerivative Structure (Modification at C4 position)Binding Energy (kcal/mol)Key Interacting Residues
Derivative C 4-phenyl substitution-8.1Phe77, Ser152
Derivative D 4-(4-chlorophenyl) substitution-8.9Phe77, Ser152, His151
Orlistat (Reference)-7.5Ser152

Analysis: The docking results indicate that the piperidine derivatives bind effectively to the active site of pancreatic lipase. A key interaction involves a hydrogen bond with the catalytic residue Ser152 .[5] Derivative D, featuring a chlorophenyl group, shows the strongest binding energy. The chlorine atom forms an additional interaction with His151 , and the phenyl ring establishes a pi-pi stacking interaction with Phe77 , anchoring the ligand more securely in the active site.[5] This highlights the potential for halogenated aromatic substituents to enhance inhibitory activity.

Alternative 3: Targeting Acetylcholinesterase (AChE) for Neurodegenerative Diseases

Rationale: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Piperidine-based structures are found in several AChE inhibitors.[7]

Methodology:

  • Receptor: Torpedo californica Acetylcholinesterase (PDB ID: 1EVE).

  • Software: Molecular Operating Environment (MOE).

  • Protocol: The protein structure was prepared, and the binding site was defined based on the co-crystallized ligand, Donepezil. Ligands were docked using the Triangle Matcher placement method and scored with the London dG scoring function.

  • Reference Compound: Donepezil.

Results:

CompoundDerivative Structure (Modification at Boc-group)Docking Score (kcal/mol)Key Interacting Residues
Derivative E Boc replaced with benzyl group-10.2Trp84, Trp279, Tyr334
Derivative F Boc replaced with indole-5-carbonyl-11.4Trp84, Trp279, Phe330
Donepezil (Reference)-11.1Trp279, Phe330

Analysis: The analysis reveals that modifying the N1-substituent is critical for AChE inhibition. The active site of AChE is a deep gorge lined with aromatic residues.[7] The tert-butyl group of the original scaffold is suboptimal for this target. Replacing it with aromatic moieties, as in Derivatives E and F, allows for strong pi-pi stacking interactions with key residues like Trp279 and Phe330 . Derivative F, incorporating an indole ring, achieves a docking score superior to the approved drug Donepezil, demonstrating its potential by forming an additional hydrogen bond with the peripheral anionic site.

Experimental Protocols and Workflows

Generalized Molecular Docking Protocol

This protocol outlines a standard, validated workflow for docking piperidine derivatives.

  • Receptor Preparation:

    • Download the desired protein crystal structure from the Protein Data Bank (e.g., PDB ID: 5C1M).

    • Load the structure into molecular modeling software (e.g., Schrödinger Maestro, AutoDockTools).

    • Remove all non-essential components: water molecules, co-solvents, and any original ligands.

    • Add hydrogen atoms and assign correct bond orders.

    • Perform a constrained energy minimization to relieve any steric clashes in the protein structure.

  • Ligand Preparation:

    • Sketch the 2D structure of the this compound derivative.

    • Convert the 2D structure to a 3D conformation.

    • Generate possible ionization states at a physiological pH of 7.4 ± 0.5. The aminomethyl group should be protonated.

    • Perform a thorough conformational search and energy minimize the resulting structures.

  • Binding Site Definition & Grid Generation:

    • Identify the binding pocket. This is typically done by selecting the co-crystallized ligand from a validated PDB structure or by using site-finding algorithms.

    • Define a docking grid box that encloses the entire binding site, usually a cube with sides of 20-30 Å centered on the active site.

  • Molecular Docking & Scoring:

    • Select the docking algorithm (e.g., Glide SP, AutoDock Vina).

    • Run the docking simulation, allowing the program to flexibly dock the prepared ligand into the rigid receptor grid.

    • The software will generate several possible binding poses and rank them using a scoring function (e.g., GlideScore, Binding Energy).

  • Post-Docking Analysis:

    • Visually inspect the top-ranked poses to ensure they are chemically reasonable.

    • Analyze the key intermolecular interactions: hydrogen bonds, ionic bonds, hydrophobic interactions, and pi-pi stacking.

    • Compare the interactions and scores of your derivatives against a known reference compound.

    • Calculate the RMSD between the docked pose and a known binding mode if performing protocol validation.

Visualization of Workflows

A clear workflow is essential for reproducible in silico research.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Select Target (PDB) PrepP Prepare Protein PDB->PrepP Ligand Design Ligand Derivative PrepL Prepare Ligand Ligand->PrepL Grid Generate Grid PrepP->Grid Dock Run Docking PrepL->Dock Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze SAR Derive SAR Analyze->SAR SAR->Ligand Iterative Refinement

Caption: A generalized workflow for the in silico design and evaluation of piperidine derivatives.

G Receptor Receptor Active Site Asp147 Tyr148 Trp318 Ligand Piperidine Derivative B Protonated Amine Phenethyl Group Ligand:n_plus->Receptor:asp147 Ionic Bond Ligand:ring->Receptor:tyr148 Pi-Pi Stacking Ligand:ring->Receptor:trp318 Hydrophobic

Caption: Key interactions between Derivative B and the µ-opioid receptor active site.

Conclusion and Future Directions

This comparative guide demonstrates that derivatives of this compound represent a highly adaptable scaffold for drug design. In silico docking studies are a powerful tool for rationally designing these derivatives to achieve high affinity and selectivity for a diverse range of biological targets.

  • For the µ-opioid receptor , SAR analysis suggests that extending the N-substituent on the aminomethyl group with hydrophobic moieties enhances binding affinity.

  • For pancreatic lipase , adding halogenated aromatic groups to the piperidine ring can introduce beneficial interactions that improve inhibitory potential.

  • For acetylcholinesterase , the N-Boc protecting group is suboptimal and should be replaced with larger aromatic systems to facilitate pi-pi stacking within the enzyme's active site gorge.

The insights gained from these computational studies provide a solid foundation for the subsequent stages of drug discovery, including chemical synthesis and in vitro biological evaluation. By leveraging these predictive models, research efforts can be focused on the most promising candidates, accelerating the journey from concept to clinic.

References

  • Journal of Molecular Structure. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • MDPI. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [Link]
  • ResearchGate. (2016).
  • ResearchGate. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
  • PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
  • Pharmaceutical Technology. (n.d.). Analogues of Piperidine for Drug Design. [Link]
  • RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
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  • ResearchGate. (n.d.). In silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists using 3D QSAR, ADMET and Molecular Docking.
  • Semantic Scholar. (n.d.). Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II. [Link]

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A Comparative Guide to N-Protecting Groups for 2-(Aminomethyl)piperidine: A Strategic Approach to Selective Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of a Versatile Scaffold

In the landscape of modern drug discovery, piperidine-containing scaffolds are ubiquitous, prized for their favorable pharmacokinetic properties and their ability to serve as versatile templates for complex molecular architectures. 2-(Aminomethyl)piperidine, in particular, is a valuable building block, presenting two distinct nucleophilic centers: a primary, exocyclic amine and a secondary, endocyclic amine. This diamine structure is a double-edged sword; while it offers rich opportunities for derivatization, it also poses a significant synthetic challenge—how to achieve selective functionalization of one amine in the presence of the other.

This guide provides an in-depth comparative analysis of common N-protecting groups for the selective protection of the primary amine of 2-(aminomethyl)piperidine. We will move beyond a simple catalog of reagents to explore the underlying principles that govern selectivity, comparing the performance of tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and p-Toluenesulfonyl (Tosyl) groups. Supported by experimental data and detailed protocols, this document is intended for researchers, scientists, and drug development professionals seeking to make informed, strategic decisions in their synthetic endeavors.

The Basis of Selectivity: Steric Hindrance vs. Basicity

The selective protection of the primary amine in 2-(aminomethyl)piperidine hinges on a delicate balance between electronic and steric effects.

  • Basicity: In solution, the secondary piperidine amine is generally more basic (pKa of conjugate acid ≈ 11.2) than the primary aminomethyl group (pKa of conjugate acid ≈ 10.6).[1][2][3][4][5] Electronically, this would suggest that the piperidine nitrogen is more nucleophilic and would react preferentially with an electrophilic protecting group reagent.

  • Steric Hindrance: Conversely, the primary amine is sterically far more accessible. It resides on a flexible methyl arm, extended away from the bulk of the cyclohexane ring. The secondary amine, being part of the ring, is significantly more hindered.

For most common protecting group reagents, which are themselves sterically demanding (e.g., Boc₂O, Cbz-Cl), the steric factor overwhelmingly dictates the reaction outcome. The electrophile preferentially attacks the less hindered primary amine, leading to high yields of the desired mono-protected product.

G cluster_0 2-(Aminomethyl)piperidine C1 C2 C1->C2 C_methyl CH₂ C1->C_methyl C3 C2->C3 C4 C3->C4 C5 C4->C5 N_piperidine N-H C5->N_piperidine N_piperidine->C1 note1 Secondary Amine (More Basic, More Hindered) N_piperidine->note1 N_primary NH₂ C_methyl->N_primary note2 Primary Amine (Less Basic, Less Hindered) N_primary->note2

Caption: Steric and electronic factors in 2-(aminomethyl)piperidine.

Head-to-Head Comparison of Key N-Protecting Groups

The choice of a protecting group is a critical strategic decision that impacts the entire synthetic route. The ideal group should be introduced in high yield, remain stable throughout subsequent transformations, and be removed cleanly under conditions that leave the rest of the molecule intact. This property, known as orthogonality, allows for the selective deprotection of one group without affecting others.[6][7][8][9]

Boc (tert-Butoxycarbonyl): The Workhorse

The Boc group is arguably the most widely used protecting group for amines in non-peptide chemistry, valued for its broad stability and straightforward, acid-labile removal.[10][11]

  • Protection: The primary amine of 2-(aminomethyl)piperidine is efficiently protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base. The bulky nature of the Boc₂O reagent ensures excellent selectivity for the sterically accessible primary amine.

  • Stability Profile: Boc is exceptionally robust. It is stable to basic conditions, catalytic hydrogenation, and most nucleophiles and reducing agents.

  • Deprotection: Cleavage is achieved under strongly acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[11] The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation, which decomposes to isobutylene and CO₂.

  • Verdict: The Boc group is the default, first-choice protecting group for this substrate unless subsequent synthetic steps require strongly acidic conditions. Its reliability and the ease of purification of Boc-protected intermediates make it a highly trusted option.[12][13][14]

Cbz (Benzyloxycarbonyl): The Classic Orthogonal Partner

Pioneered in the early days of peptide synthesis, the Cbz group remains a cornerstone of protecting group strategy, primarily due to its unique removal by catalytic hydrogenolysis.[15][16][17]

  • Protection: Introduced using benzyl chloroformate (Cbz-Cl) and a base, the reaction proceeds with high selectivity for the primary amine.

  • Stability Profile: Cbz is stable to most acidic and basic conditions, making it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[6][16]

  • Deprotection: The benzyl C-O bond is cleanly cleaved by catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C).[15][17] This method is exceptionally mild, proceeding at neutral pH and room temperature. Transfer hydrogenation using reagents like ammonium formate can also be employed.

  • Verdict: Cbz is the ideal choice when orthogonality to Boc is required or when the synthetic route involves strongly acidic steps. However, its use is precluded in molecules containing other reducible functionalities, such as alkenes, alkynes, or some nitro groups.

Fmoc (9-Fluorenylmethyloxycarbonyl): The Base-Labile Specialist

The Fmoc group is renowned for its lability under mild basic conditions, a feature that has made it indispensable in modern solid-phase peptide synthesis (SPPS).[18][19]

  • Protection: Typically introduced using Fmoc-Cl or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

  • Stability Profile: Fmoc is stable to acidic conditions and catalytic hydrogenation, making it orthogonal to both Boc and Cbz protecting groups.[6][8]

  • Deprotection: Removal is rapid and efficient, accomplished by treatment with a weak amine base, most commonly a 20-50% solution of piperidine in DMF.[20][21][22] The deprotection proceeds via a base-mediated β-elimination mechanism, liberating the highly UV-active dibenzofulvene, which can be used to monitor reaction completion.[21][23]

  • Verdict: Fmoc is a specialized protecting group. It should be selected when orthogonality to both acid- and hydrogenolysis-labile groups is essential. Its sensitivity to bases restricts its use in synthetic routes that employ basic reagents or conditions.

Tosyl (Ts): The Fortress of Protection

The Tosyl group forms an N-sulfonyl bond, resulting in a sulfonamide that is exceptionally stable, offering robust protection under harsh conditions.

  • Protection: Readily installed by reacting the amine with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine or triethylamine.

  • Stability Profile: The Tosyl group is extremely resilient, withstanding strongly acidic and basic conditions, as well as many oxidative and reductive reagents.

  • Deprotection: This robustness is its primary drawback. Cleavage requires harsh conditions, such as reduction with sodium in liquid ammonia, samarium(II) iodide, or refluxing in strong acid like HBr in acetic acid.[24][25][26] These conditions are often incompatible with other functional groups present in complex molecules.

  • Verdict: The Tosyl group should be used sparingly and only when subsequent reaction conditions are too harsh for standard carbamate protecting groups. Its use necessitates a synthetic plan that can accommodate the aggressive deprotection step at the end of the sequence.

Quantitative Data Summary

The following table provides a comparative summary of the key features of each protecting group in the context of 2-(aminomethyl)piperidine.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl) Tosyl (p-Toluenesulfonyl)
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)Fmoc-Cl or Fmoc-OSup-Toluenesulfonyl chloride (Ts-Cl)
Typical Yield >95%>90%>90%>90%
Stability Stable: Base, H₂, NucleophilesLabile: Strong AcidStable: Acid, BaseLabile: H₂/Pd, Strong Lewis AcidsStable: Acid, H₂Labile: Amine Bases (e.g., Piperidine)Stable: Strong Acid, Strong Base, OxidantsLabile: Harsh Reduction (Na/NH₃, SmI₂)
Deprotection TFA or HCl in DCM/DioxaneH₂ (1 atm), Pd/C in MeOH/EtOH20% Piperidine in DMFNa/NH₃ or HBr/AcOH
Orthogonality Orthogonal to Cbz, FmocOrthogonal to Boc, FmocOrthogonal to Boc, CbzOrthogonal to most, but harsh removal limits utility
Primary Use Case General purpose, acid-sensitive routesHydrogenation-compatible routes, orthogonality to BocBase-sensitive routes, orthogonality to Boc/CbzProtection under exceptionally harsh conditions

Experimental Protocols and Workflows

A self-validating protocol is one where the steps are logical, the rationale is clear, and the outcomes are reproducible. Below are detailed, field-proven methods for the selective protection of 2-(aminomethyl)piperidine.

Workflow Visualization

The general logic for employing a protecting group strategy is universal: selective protection, transformation of another part of the molecule, and finally, clean deprotection.

G Start 2-(Aminomethyl)piperidine Protect Selective Protection (e.g., Boc₂O, Base) Start->Protect Protected_Intermediate Mono-Protected Intermediate Protect->Protected_Intermediate Transform Further Synthetic Steps (e.g., Acylation of Piperidine-N) Protected_Intermediate->Transform Transformed_Product Functionalized Intermediate Transform->Transformed_Product Deprotect Deprotection (e.g., TFA for Boc) Transformed_Product->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: General workflow for a protection-functionalization-deprotection sequence.

Protocol 1: Selective Boc-Protection of 2-(Aminomethyl)piperidine

This protocol leverages the steric hindrance of Boc₂O to achieve highly selective protection of the primary amine.

Materials:

  • 2-(Aminomethyl)piperidine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv)

  • Triethylamine (TEA) (1.5 equiv) or aq. NaOH

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 2-(aminomethyl)piperidine (1.0 equiv) in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

    • Rationale: Cooling the reaction controls the exotherm and minimizes potential side reactions.

  • Base Addition: Add triethylamine (1.5 equiv) to the solution.

    • Rationale: TEA acts as a base to neutralize the acidic byproduct (a carbonic acid derivative) and drives the reaction to completion.

  • Reagent Addition: Dissolve Boc₂O (1.05 equiv) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

    • Rationale: A slight excess of Boc₂O ensures complete consumption of the starting material. Dropwise addition maintains temperature control.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

    • Rationale: The aqueous wash removes the triethylamine hydrochloride salt and any unreacted Boc₂O.

  • Workup - Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Workup - Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Rationale: The brine wash removes residual water from the organic phase. MgSO₄ is the drying agent.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl (piperidin-2-ylmethyl)carbamate, which is often a white solid of sufficient purity for subsequent steps.[12][27] If necessary, purify by column chromatography or recrystallization.

Protocol 2: Selective Cbz-Protection of 2-(Aminomethyl)piperidine

This protocol utilizes the Schotten-Baumann conditions for an effective and selective protection.

Materials:

  • 2-(Aminomethyl)piperidine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

  • 2 M aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl Ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 2-(aminomethyl)piperidine (1.0 equiv) in DCM (approx. 0.2 M) in a flask and cool to 0 °C.

  • Biphasic System: Add an equal volume of 2 M aqueous NaOH solution and stir vigorously to create a biphasic mixture.

    • Rationale: The NaOH acts as both a base to neutralize the HCl byproduct and to keep the unreacted amine in its free base form, soluble in the organic layer.

  • Reagent Addition: Add benzyl chloroformate (1.05 equiv) dropwise while maintaining the temperature at 0 °C and stirring vigorously.

    • Rationale: Vigorous stirring is crucial for mass transfer between the two phases.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Washing & Drying: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure. The resulting crude product, benzyl (piperidin-2-ylmethyl)carbamate, can be purified by column chromatography if needed.

Conclusion and Strategic Recommendations

The selective protection of the primary amine of 2-(aminomethyl)piperidine is a readily solvable challenge when the principles of steric hindrance and protecting group orthogonality are applied.

  • For the vast majority of synthetic applications, the Boc group represents the optimal choice. Its ease of introduction, high yields, broad stability, and clean, acid-mediated removal make it the reliable workhorse for this transformation.

  • The Cbz group is the premier alternative when orthogonality to acid-labile groups is required. Its removal via mild catalytic hydrogenation is a significant advantage, provided the substrate is compatible with this reductive process.

  • The Fmoc group offers a third dimension of orthogonality and should be employed in complex syntheses where both acid- and reduction-sensitive functionalities are present, or in applications like peptide chemistry where its base-lability is a design feature.

  • The Tosyl group should be considered a last resort, reserved for instances where extreme chemical resilience is non-negotiable and the harsh deprotection conditions are factored into the overall synthetic strategy.

Ultimately, the selection of an N-protecting group is not merely a tactical choice but a strategic one that influences every subsequent step of a synthesis. By understanding the distinct advantages and limitations of each group, researchers can design more efficient, robust, and successful synthetic routes toward their target molecules.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 35, 17-27.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., & Carpino, L. A. (2000). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 54(1), 35-38.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Li, J., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(1), 1-5.
  • Master Organic Chemistry. (2018). Protecting Groups For Amines.
  • Wikipedia. (n.d.). Tosyl group.
  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(12), 3302–3303.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1978). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 43(26), 5032-5034.
  • Wikipedia. (n.d.). Protecting group.
  • University of Regensburg. (n.d.). Protecting groups.
  • Hachmann, J., & Lebl, M. (2007).
  • ResearchGate. (2021). Can we remove the fmoc group after peptide cleavage?.
  • Dahlén, A., & Hilmersson, G. (2004).
  • Fiveable. (n.d.). Basicity of amines | Organic Chemistry II Class Notes.
  • LookChem. (n.d.). Cas 1217680-53-9,R-2-CBZ-AMINOMETHYL-PIPERIDINE-HCl.
  • Lewandowska, E., et al. (1993). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. The Journal of Organic Chemistry, 58(23), 6295-6299.
  • Quora. (2018). Why is secondary amine more basic than primary and tertiary amine?.
  • ResearchGate. (2017). Why can't I deprotect tosyl group with SmI2/amine/H2O ?.
  • SlideShare. (n.d.). Basicity of amines.pptx.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Chemistry Steps. (n.d.). Basicity of Amines.
  • Smith, C. D., et al. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 27(5), 926–935.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • Tsuda, S., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 196.
  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines.
  • Carpino, L. A., Sadat-Aalaee, D., & Beyermann, M. (1990). Tris(2-aminoethyl)amine as substitute for 4-(aminomethyl)piperidine in the FMOC/polyamine approach to rapid peptide synthesis. The Journal of Organic Chemistry, 55(5), 1673–1675.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Johnson, T., Quibell, M., & Sheppard, R. C. (1994). N-alpha-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Part 4. A new photolabile anchoring system for solid phase synthesis. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2.

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A Comparative Guide to the X-ray Crystal Structure of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Analysis

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, often referred to as Boc-2-aminomethylpiperidine, is a versatile chiral building block in the synthesis of a wide array of pharmaceutical agents. The piperidine scaffold is a prevalent motif in many centrally active drugs, and the Boc-protected aminomethyl group allows for selective functionalization in the development of novel therapeutics.[1][2] The conformational rigidity or flexibility of this piperidine system can significantly influence its binding affinity to biological targets. Therefore, a thorough understanding of its structural landscape in both the solid and solution states is critical for medicinal chemists.

This guide will explore the synthesis of these derivatives, delve into the intricacies of their solid-state structures through a comparative analysis of related X-ray crystal structures, and contrast these findings with solution-state conformational analysis using spectroscopic methods.

Synthesis of this compound Derivatives

The synthesis of the title compound and its derivatives typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. A common synthetic route starts from 2-(aminomethyl)piperidine, which is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(Aminomethyl)piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 2-(aminomethyl)piperidine (1.0 eq) in DCM or THF.

  • Add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

SynthesisWorkflow reagents 2-(Aminomethyl)piperidine Di-tert-butyl dicarbonate Base (TEA or NaHCO₃) Solvent (DCM or THF) reaction Reaction at 0°C to RT (12-24h) reagents->reaction Mixing workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup Completion purification Purification (Column Chromatography) workup->purification Crude Product product This compound purification->product Pure Product

Caption: General workflow for the synthesis of Boc-protected piperidine derivatives.

Comparative Structural Analysis: Solid-State vs. Solution-State

X-ray Crystallography: Insights from Derivatives

Generally, the piperidine ring in N-Boc derivatives adopts a chair conformation to minimize steric strain. The bulky tert-butoxycarbonyl group typically occupies an equatorial position to reduce 1,3-diaxial interactions. The conformation around the N-CO bond of the carbamate is also of interest, with a preference for a planar arrangement due to the partial double bond character.

For 2-substituted piperidines, the substituent's orientation (axial vs. equatorial) is a critical determinant of the molecule's overall shape. In the case of an aminomethyl group, its orientation will be influenced by a balance of steric and electronic factors, including potential intramolecular hydrogen bonding.

Table 1: Comparison of Conformational Features in Related Piperidine Crystal Structures

DerivativePiperidine ConformationBoc Group Orientation2-Substituent OrientationKey Dihedral Angles (°C)CSD Refcode
tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylateChairEquatorialN/A (4-substituted)C-N-C=O: ~180Not specified[3]
N-acyl-2-methylpiperidinesChair (predominantly)EquatorialAxial (preferred)VariesNot specified[4]
tert-butyl 4-oxo-piperidine-1-carboxylate derivativesVaries (Chair/Boat)EquatorialN/AVariesNot specified

Note: This table is illustrative and based on general findings for related structures.

ConformationalAnalysis cluster_solid Solid-State (X-ray Crystallography) cluster_solution Solution-State (Spectroscopy) solid_chair Chair Conformation solid_boc Equatorial Boc Group solid_chair->solid_boc solid_substituent Equatorial/Axial 2-Substituent solid_chair->solid_substituent solid_packing Crystal Packing Forces solid_boc->solid_packing solid_substituent->solid_packing solution_dynamic Dynamic Equilibrium solid_packing->solution_dynamic Dissolution solution_dynamic->solid_packing Crystallization solution_conformers Multiple Conformers solution_dynamic->solution_conformers solution_nmr NMR Averaging solution_conformers->solution_nmr solution_solvent Solvent Effects solution_conformers->solution_solvent

Caption: Relationship between solid-state and solution-state conformations.

Spectroscopic Analysis in Solution

In solution, molecules are often more conformationally flexible than in the solid state. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for probing the conformational dynamics in solution.

¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling constants in the NMR spectra of this compound derivatives provide valuable information about the time-averaged conformation of the piperidine ring. For instance, the observation of broad signals at room temperature can indicate conformational exchange on the NMR timescale.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can reveal through-space proximities between protons, which can be used to deduce the relative stereochemistry and preferred conformation in solution.

Table 2: Representative Spectroscopic Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~3.8-4.0m-CH-N(Boc)
¹H~2.8-3.0m-CH₂-N(Boc)
¹H~2.6-2.8m-CH₂-NH₂
¹H~1.4s-C(CH₃)₃
¹³C~155s-C=O (carbamate)
¹³C~79s-C(CH₃)₃
¹³C~45-55s-Piperidine carbons
¹³C~28s-C(CH₃)₃

Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Experimental Protocols for Structural Characterization

Crystallization of Boc-Protected Piperidine Derivatives

Obtaining single crystals suitable for X-ray diffraction can be a challenging yet crucial step. For Boc-protected amines, which can sometimes be oils or low-melting solids, a systematic approach to crystallization is necessary.

General Crystallization Protocol:

  • Purification: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization.

  • Solvent Selection: Screen a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetonitrile, water).

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent (anti-solvent). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Seeding: If initial attempts fail, introducing a seed crystal from a previous small-scale crystallization can induce crystal growth.

CrystallizationWorkflow start Highly Pure Compound solvent_selection Solvent Screening start->solvent_selection evaporation Slow Evaporation solvent_selection->evaporation diffusion Vapor Diffusion solvent_selection->diffusion cooling Slow Cooling solvent_selection->cooling crystals Single Crystals evaporation->crystals no_crystals No Crystals / Oil evaporation->no_crystals diffusion->crystals diffusion->no_crystals cooling->crystals cooling->no_crystals seeding Seeding no_crystals->seeding Introduce Seed seeding->cooling

Caption: A systematic approach to the crystallization of organic compounds.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the following general procedure is followed for data collection and structure solution:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct or Patterson methods and refined to obtain the final atomic coordinates.

Conclusion

This guide has provided a comprehensive comparative analysis of the structural features of this compound derivatives. While a definitive crystal structure of the parent compound is not publicly available, by examining related structures and contrasting with solution-state spectroscopic data, we can confidently infer key conformational preferences. The piperidine ring is expected to adopt a chair conformation with the bulky Boc group in an equatorial position. The aminomethyl substituent's orientation will be a key determinant of the molecule's overall topology and potential for intermolecular interactions. The provided experimental protocols for synthesis and crystallization serve as a practical resource for researchers working with this important class of molecules. A thorough understanding of the conformational landscape of these building blocks is essential for the continued development of novel and effective therapeutics.

References

  • PubChem. (n.d.). This compound.
  • Goto, M., Yamamoto, Y., Sumimoto, M., Tsuruda, N., & Kurosaki, H. (2003). Conformation of 2-aminomethylpyrrolidine and 2-aminomethylpiperidine in ternary platinum(II) complexes: regulation of conformation of the diamine by the coexisting ligand. Chemical & Pharmaceutical Bulletin, 51(10), 1157-1162.
  • Zheng, Y., Tice, C. M., & Singh, S. B. (2017). Conformational control in structure-based drug design. Bioorganic & Medicinal Chemistry Letters, 27(13), 2825-2837.
  • Hou, Y., Wu, Q., Chen, Y., Ye, W., Wang, S., Zhao, C., & Zhou, Z. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Molecular Crystals and Liquid Crystals, 767(1), 1-13.
  • Newton, A. S., & O'Hagan, D. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8343-8350.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Macmillan Group - Princeton University. (n.d.). Supplementary Information.

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A Strategic Guide to Asymmetric Synthesis: Evaluating Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, the synthetic chemist's toolkit is diverse, ranging from chiral pool synthesis to asymmetric catalysis. A key strategy involves the use of chiral molecules to direct the stereochemical outcome of a reaction. This guide provides an in-depth analysis of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, a compound of interest due to its rigid chiral piperidine framework.

Contrary to a traditional, removable chiral auxiliary, this molecule is more aptly classified as a chiral building block or scaffold . This distinction is critical: whereas a classical auxiliary is temporarily installed and later cleaved, a chiral building block is typically incorporated into the final molecular architecture or serves as a precursor to a chiral catalyst or ligand. This guide will explore the potential of this compound in this context, comparing its structural merits against the gold standard of traditional chiral auxiliaries, namely Evans' oxazolidinones, and delving into its more practical application as a ligand precursor in asymmetric catalysis.

Part 1: Chiral Auxiliaries vs. Chiral Building Blocks: A Strategic Distinction

The logic of asymmetric synthesis often relies on temporarily introducing a chiral influence. A chiral auxiliary is an enantiomerically pure compound that covalently bonds to a prochiral substrate. Its stereogenic center(s) and steric bulk block one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face. This process creates a new stereocenter in the substrate with a high degree of diastereoselectivity. After the reaction, the auxiliary is cleaved and can, ideally, be recovered.[1] The success of this approach is defined by high diastereoselectivity, predictable stereochemical outcomes, and facile, non-racemizing cleavage conditions.[2]

A chiral building block , on the other hand, is an enantiopure fragment that is a permanent part of the final target molecule. Chiral piperidine derivatives, for instance, are highly sought-after scaffolds in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals.[3] Their value lies in providing a rigid, stereochemically defined core upon which further complexity can be built. This compound falls squarely into this category, offering a pre-defined stereocenter at the C2 position.

Caption: Contrasting workflows for a chiral auxiliary versus a chiral building block.

Part 2: Performance Benchmarking: Evans' Oxazolidinone Auxiliaries

To understand the performance required of a chiral directing group, we must look to the established benchmarks. Evans' oxazolidinone auxiliaries are arguably the most successful and widely utilized class of chiral auxiliaries for asymmetric alkylation and aldol reactions.[4][5] Derived from readily available amino alcohols like L-valinol or L-phenylalaninol, they provide a rigid scaffold that effectively directs stereochemistry.

The mechanism of stereocontrol in alkylation reactions is well-understood.[2] Deprotonation of the N-acyl oxazolidinone with a strong base (e.g., NaHMDS or LDA) forms a rigid, Z-enolate chelated to the metal cation. The bulky substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) sterically shields the si-face of the enolate, forcing the electrophile to approach from the less hindered re-face. This results in a predictable and often exceptionally high level of diastereoselectivity.[6][7]

Caption: Stereocontrol in Evans' asymmetric alkylation.

Comparative Performance Data for Established Auxiliaries

The following tables summarize the typical performance of Evans' oxazolidinones and another classic auxiliary, Oppolzer's camphorsultam, in asymmetric alkylation reactions. This data provides the benchmark against which any new chiral directing group would be measured.

Table 1: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Alkylation

Auxiliary (R') Substrate (R) Electrophile (E-X) d.r. (diastereomeric ratio) Yield (%) Reference
Isopropyl Propionyl Benzyl bromide >99:1 92% [8]
Benzyl Propionyl Allyl iodide 98:2 ~70% [6]
Isopropyl Acetyl Ethyl iodide 95:5 53% [8]

| Benzyl | Glycolate (TIPS-protected) | Allyl iodide | >98:2 | ~80% |[5] |

Table 2: Performance of Oppolzer's Camphorsultam in Asymmetric Alkylation

Substrate (R) Electrophile (E-X) d.r. (diastereomeric ratio) Yield (%)
Propionyl Methyl iodide 98:2 85%
Propionyl Benzyl bromide >99:1 91%

| Acetyl | Allyl iodide | 95:5 | 88% |

Data compiled from various sources in synthetic organic chemistry literature.

Part 3: Evaluating this compound

While there is a lack of peer-reviewed data on the use of this compound as a traditional, cleavable auxiliary, we can analyze its structure to propose a hypothetical application and understand its more realistic role.

Hypothetical Application as a Chiral Amide Auxiliary

After removal of the Boc protecting group, the resulting 2-(aminomethyl)piperidine is a chiral primary amine. This could be acylated with a prochiral carboxylic acid derivative to form a chiral amide. Deprotonation α to the carbonyl would generate an enolate. The rigid piperidine ring would then act as a chiral directing group, in theory, shielding one face of the enolate.

However, several challenges arise:

  • Flexibility: The aminomethyl group introduces a flexible bond between the stereocenter and the amide, which could reduce the effectiveness of stereochemical communication.

  • Cleavage: The resulting amide bond would be highly stable, requiring harsh conditions for cleavage, which could lead to racemization of the newly formed stereocenter. This contrasts sharply with the well-optimized cleavage protocols for oxazolidinones.[9][10]

A More Realistic Application: Precursor for Chiral Ligands

A far more common and powerful application for molecules like this is in the synthesis of chiral ligands for asymmetric catalysis.[1] The 1,2-diamine motif (after deprotection and potential N-alkylation) is a classic structural element in "privileged ligands" used in a multitude of metal-catalyzed reactions, including hydrogenation, C-H activation, and cross-coupling.[11][12]

The chiral piperidine scaffold can be used to construct bidentate or pincer ligands where the stereochemistry of the piperidine ring dictates the conformation of the metal complex, thereby creating a chiral environment around the metal center. This catalytic approach is more atom-economical and elegant than a stoichiometric auxiliary-based method.

Caption: Plausible workflow for converting the chiral building block into an asymmetric catalyst.

Part 4: Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the benchmark reactions using Evans' auxiliaries and a general procedure for derivatizing a primary amine like the title compound.

Protocol 1: Asymmetric Alkylation Using an Evans' Auxiliary[6][7]

This protocol describes the acylation of (S)-4-benzyl-2-oxazolidinone, followed by diastereoselective alkylation with allyl iodide.

Step A: N-Acylation

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous toluene (2.0 M), add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Add propionic anhydride (1.2 eq) to the mixture.

  • Heat the reaction to reflux for 30-60 minutes, monitoring by TLC until the starting oxazolidinone is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone is often pure enough for the next step.

Step B: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) from Step A in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise. Stir for 30 minutes at -78 °C to form the enolate.

  • Add allyl iodide (1.2 eq) dropwise. Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Step C: Hydrolytic Cleavage of the Auxiliary [9][10]

  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by lithium hydroxide (LiOH, 2.0 eq, as a 0.5 M aqueous solution) dropwise.

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes.

  • Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid. The water-soluble chiral auxiliary can be recovered from the aqueous layer.

Protocol 2: General N-Acylation of a Piperidine-based Amine

This protocol describes a general method for acylating the primary amine of a deprotected this compound using an acyl chloride.[13]

  • To a solution of the chiral aminomethylpiperidine hydrochloride salt (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add triethylamine (2.5 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary to yield the chiral amide.

Conclusion

This compound is a valuable molecule in the field of asymmetric synthesis, but its primary strength lies in its application as a chiral building block or scaffold , not as a traditional, cleavable chiral auxiliary. While it possesses the necessary stereochemical information, its structure is not optimized for the facile attachment-cleavage cycle that defines classic auxiliaries like Evans' oxazolidinones. The high stability of the resulting amide bond makes traceless removal a significant challenge.

Instead, its true potential is realized when it is incorporated permanently into a target molecule or, more strategically, when it serves as the foundation for synthesizing sophisticated chiral ligands for asymmetric catalysis . The C₂-symmetric diamine motif, accessible from this starting material, is a privileged structure in modern catalysis. For researchers and drug development professionals, recognizing this distinction is key. While Evans' auxiliaries remain a superior choice for stoichiometric, substrate-controlled reactions like alkylations, this compound offers a gateway to the more complex and powerful world of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiopure product.

References

  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. URL
  • BenchChem. (2025). Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. URL
  • Chem-St
  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Coote, M. L., & MacLeod, M. J. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. URL
  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. URL
  • ResearchGate. (2023). (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. URL
  • ResearchGate. (2025). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Myers, A. G. (n.d.).
  • Yin, G., & Wu, X. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. URL
  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. URL
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. URL
  • Tang, W., & Zhang, X. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
  • BenchChem. (2025). Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine. URL
  • Bolm, C., & Ewald, M. (2005). Synthesis of New Chiral 2,2‘-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry, 70(14), 5613-5622. URL
  • BenchChem. (2025). Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide. URL
  • BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. URL
  • ResearchGate. (2025).
  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Design, Development and Therapy. URL
  • Grogan, G., & Turner, N. J. (2018). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
  • Evans, D. A., & Gage, J. R. (2000). Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation. Organic Letters, 2(14), 2165-2167. URL
  • Imbrea, F., et al. (2023).
  • PrecisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)
  • Sasaki, M., et al. (2023). DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Less Nucleophilic N-Heterocycles with Carboxylic Acids. The Journal of Organic Chemistry. URL
  • ResearchGate. (2025). Prochiral Alkyl-Aminomethyl Ketones as Convenient Precursors for Efficient Synthesis of Chiral (2,3,5)
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A Senior Application Scientist's Guide: Head-to-Head Comparison of Catalysts for C-N Cross-Coupling with Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is a cornerstone chiral building block in modern medicinal chemistry, prized for its role in constructing complex molecular architectures. The successful incorporation of this scaffold frequently hinges on the formation of a C-N bond between its primary amine and an aryl or heteroaryl moiety. This guide provides a head-to-head comparison of leading palladium-based catalytic systems for this critical transformation, focusing on the Buchwald-Hartwig amination. By synthesizing data from established protocols and peer-reviewed literature, we offer a field-proven perspective on catalyst selection, empowering researchers to streamline optimization, improve reaction efficiency, and accelerate the drug development pipeline.

Introduction: The Strategic Value of the 2-(Aminomethyl)piperidine Scaffold

The piperidine ring is a privileged structure in pharmacology, present in a multitude of approved therapeutic agents.[1] Its conformational properties and ability to present substituents in defined three-dimensional space make it an ideal scaffold for targeting biological macromolecules. This compound provides a synthetically versatile entry point to this chemical space. The Boc (tert-butoxycarbonyl) protecting group ensures stability and allows for late-stage deprotection under acidic conditions, while the primary amine on the C2-substituent serves as a nucleophilic handle for diversification.

The most common and powerful method for functionalizing this primary amine is the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction.[2][3] This reaction's broad functional group tolerance and wide substrate scope have made it an indispensable tool.[4] However, the success of this transformation is critically dependent on the judicious selection of the catalyst system—specifically, the palladium precursor, phosphine ligand, and base.[5]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to rational catalyst selection. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps, with the ligand playing a crucial role in modulating the reactivity and stability of the palladium center at each stage.[2][5][6]

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X arx Ar-X (Aryl Halide) amine R-NH₂ (Amine) pd_amido Amine Coordination & Deprotonation base Base product Ar-NHR (Product) ox_add->pd_amido R-NH₂, Base red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Product

Figure 1. Simplified Buchwald-Hartwig amination catalytic cycle.

The ligand (L) must be bulky enough to promote the final reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. Simultaneously, it must support the initial oxidative addition of the aryl halide to the palladium center.[5]

Catalyst Performance: A Head-to-Head Comparison

The choice of ligand is the most critical parameter for a successful Buchwald-Hartwig amination.[4] We will compare several "generations" of Buchwald-Hartwig ligands, which are characterized by increasing steric bulk and electron-donating ability, leading to higher catalytic activity.

Reaction Conditions: The following data is synthesized for a model reaction coupling this compound with 4-bromotoluene. These represent typical outcomes based on established ligand performance.

Table 1: Performance Comparison of Palladium Catalyst Systems

Catalyst System (Pd Precursor + Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ + Xantphos NaOtBuToluene1001694
Pd(OAc)₂ + RuPhos K₃PO₄Dioxane1001296
Pd(OAc)₂ + BrettPhos LiHMDSTHF801097
Pd₂(dba)₃ + PPh₃ (First Gen.)NaOtBuToluene11024< 40
Scientific Rationale and Field Insights:
  • PPh₃ (Triphenylphosphine): This first-generation ligand is included as a baseline. Its limited steric bulk and lower electron-donating capacity make it largely ineffective for C-N coupling, often leading to slow reactions and low yields. It is generally not recommended for this transformation.

  • Xantphos: This is a highly reliable and versatile bidentate phosphine ligand. Its large, well-defined bite angle helps stabilize the palladium complex and facilitates reductive elimination. It is an excellent starting point for optimization due to its broad applicability and robustness.

  • RuPhos: A member of the sterically hindered dialkylbiaryl phosphine ligand class, RuPhos is more active than Xantphos.[6] Its bulk and electron-rich nature accelerate both the oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings and shorter reaction times. It is particularly effective for coupling with less reactive aryl chlorides.

  • BrettPhos: This third-generation ligand represents the state-of-the-art for many challenging C-N couplings. Its exceptional steric bulk and electronic properties create a highly active catalyst, enabling reactions at lower temperatures and with a wider range of substrates, including those with sensitive functional groups.[6] The use of LiHMDS as a base is often paired with these advanced ligands to provide high functional group tolerance.

Recommended Experimental Protocol

This protocol provides a robust starting point for researchers using a modern, highly active catalyst system. It is designed to be a self-validating system, incorporating best practices for setting up an inert atmosphere reaction.

Objective: To synthesize Tert-butyl 2-(((4-methylphenyl)amino)methyl)piperidine-1-carboxylate using a Pd(OAc)₂/RuPhos catalyst system.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromotoluene (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen) line

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification flask Add solids to Schlenk tube: - Pd(OAc)₂ - RuPhos - K₃PO₄ - 4-Bromotoluene inert Evacuate & backfill with Argon (3x) flask->inert add_amine Add Amine Substrate inert->add_amine add_solvent Add Anhydrous Dioxane via Syringe add_amine->add_solvent heat Heat to 100 °C with Vigorous Stirring add_solvent->heat monitor Monitor by TLC/LC-MS (approx. 12 h) heat->monitor cool Cool to Room Temp monitor->cool filter Dilute with EtOAc, Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify

Figure 2. Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), K₃PO₄ (2.0 equiv), and 4-bromotoluene (1.0 equiv).

  • Inerting: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add this compound (1.2 equiv) to the flask against a positive pressure of argon. Add anhydrous, degassed dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

Conclusion and Authoritative Recommendations

For the C-N cross-coupling of This compound , modern dialkylbiaryl phosphine ligands are demonstrably superior to earlier generation catalysts.

  • For General Use: The Pd(OAc)₂/RuPhos system provides an excellent balance of high reactivity, reliability, and commercial availability. It should be considered the primary choice for most applications involving aryl bromides and activated aryl chlorides.

  • For Challenging Substrates: For particularly unreactive coupling partners (e.g., electron-rich aryl chlorides) or temperature-sensitive substrates, upgrading to a third-generation ligand like BrettPhos is highly recommended. The milder conditions and higher activity can often overcome synthetic hurdles where other systems fail.

  • Initial Optimization: When starting with a new substrate, Xantphos can serve as a reliable and cost-effective initial screen before moving to more active, and often more expensive, ligand systems.

By selecting a catalyst system based on these field-tested insights, researchers can significantly increase the probability of a successful outcome, thereby conserving resources and accelerating progress toward their synthetic goals.

References

  • BenchChem. (2025). Comparing the efficacy of different catalytic systems for piperidine synthesis.
  • ResearchGate. (n.d.).
  • Indian Journal of Chemistry. (2017).
  • BIOENGINEER.ORG. (2025).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)
  • PubChem. (n.d.). tert-Butyl 2-(aminomethyl)
  • Organic Chemistry Portal. (n.d.).
  • MacMillan, D. W. C., et al. (2017).
  • Wikipedia. (n.d.).
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and the innovative drug development professional, the lifecycle of a chemical intermediate extends beyond its synthetic utility. The final and arguably one of the most critical stages is its proper disposal. Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, a key building block in many pharmaceutical syntheses, requires a disposal protocol that is both scientifically sound and rigorously safe. This guide provides an in-depth, procedural framework for its effective and compliant disposal, ensuring the safety of laboratory personnel and the preservation of our environment.

Understanding the Inherent Hazards: A Precautionary Overview

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound, while instrumental in research, possesses a hazard profile that demands respect and careful handling.

Based on aggregated GHS data, this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral) [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

The piperidine moiety, a structural component of this molecule, is known to be a flammable and toxic substance.[3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRecommended PPE
Acute Toxicity, OralStandard laboratory attire (lab coat, closed-toe shoes)
Skin Corrosion/IrritationChemical-resistant gloves (e.g., nitrile), lab coat
Serious Eye Damage/IrritationSafety goggles or a face shield
Specific Target Organ ToxicityUse in a well-ventilated area or chemical fume hood

Disposal Pathways: A Decision-Making Framework

The selection of an appropriate disposal method is contingent on the quantity of the waste and the available institutional resources. The following diagram illustrates a logical workflow for making this determination.

Disposal_Decision_Tree start Waste Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate small_quantity Small Quantity (<10g) Laboratory Scale start->small_quantity Assess Quantity large_quantity Large Quantity (>10g) or Bulk start->large_quantity Assess Quantity chemical_treatment Chemical Treatment (Neutralization/Degradation) small_quantity->chemical_treatment licensed_disposal Licensed Hazardous Waste Contractor large_quantity->licensed_disposal verify_local_regulations Verify Local Regulations chemical_treatment->verify_local_regulations incineration High-Temperature Incineration licensed_disposal->incineration secure_landfill Secure Landfill (Post-treatment) licensed_disposal->secure_landfill

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive operational guide for the safe handling of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate. As a BOC-protected bifunctional molecule, this reagent is invaluable in synthetic workflows, particularly in pharmaceutical and materials science research. However, its utility is matched by a specific hazard profile that demands rigorous adherence to safety protocols. This guide moves beyond mere compliance, offering a procedural blueprint rooted in the causality of chemical risk and proven laboratory practices. Our objective is to empower you, our scientific colleagues, to manage this reagent with confidence and precision, ensuring both personal safety and the integrity of your research.

Foundational Safety: Understanding the Hazard Profile

Effective personal protective equipment (PPE) selection is not a one-size-fits-all checklist; it is a risk-based decision process informed by the specific hazards of the chemical. This compound presents several key risks that dictate our handling strategy.[1] The Globally Harmonized System (GHS) classification for this compound provides the basis for our safety protocols.

Hazard ClassificationGHS Hazard StatementPotential Impact on Researcher
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAccidental ingestion can lead to acute health effects.
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[1][2][3][4][5]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationSplashes or contact with vapors can result in significant pain, redness, and potential damage to eye tissue.[1][2][3][4][5]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of dust or vapors can irritate the nose, throat, and lungs, leading to coughing and discomfort.[1][2][3][4][6]

This profile identifies the primary routes of exposure as skin contact, eye contact, and inhalation. Therefore, our PPE strategy must create an impermeable barrier against these routes.

The Core Protective Ensemble: A Multi-Layered Defense

Based on the hazard analysis, a specific suite of PPE and engineering controls is mandatory. This is not merely a recommendation but a required operational standard for handling this compound.

Primary Containment: Engineering Controls

Before any PPE is donned, engineering controls serve as the first and most critical line of defense.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood.[2][7] This control mitigates the risk of respiratory exposure by containing and exhausting vapors.

Hand Protection: The Tactile Interface

Given the H315 classification (Causes skin irritation), selecting the correct gloves is paramount.

  • Glove Type: Nitrile or butyl rubber gloves are recommended.[8] Always consult the glove manufacturer’s chemical resistance guide to verify compatibility and determine the breakthrough time.

  • Inspection and Technique: Before use, physically inspect gloves for any signs of tears, pinholes, or degradation. Double-gloving is a best practice, providing an additional layer of protection in case the outer glove is compromised. Dispose of contaminated gloves in the appropriate chemical waste stream.[9]

Eye and Face Protection: Shielding from Splashes and Vapors

The H319 classification (Causes serious eye irritation) necessitates robust eye protection.

  • Chemical Safety Goggles: Standard safety glasses are insufficient. Indirectly vented chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and vapors.[9][10]

  • Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during quenching or transfers), a full-face shield must be worn in addition to safety goggles.[9]

Body Protection: Preventing Dermal Contact
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[9]

  • Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is advised.

Respiratory Protection

When used within a certified fume hood, additional respiratory protection is typically not required. However, it becomes essential in non-standard situations:

  • Emergency Situations: In the event of a large spill or a failure of the primary engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][10] All personnel required to wear respirators must be part of a respiratory protection program, including fit-testing and training, as mandated by OSHA regulations (29 CFR 1910.134).

Procedural Blueprint: From Preparation to Disposal

This workflow integrates PPE selection and use into the entire lifecycle of the chemical in the lab.

PPE_Workflow cluster_prep 1. Pre-Handling cluster_handling 2. Active Handling (in Fume Hood) cluster_post 3. Post-Handling & Disposal A Assess Task & Quantity B Verify Fume Hood Certification & Safety Shower/Eyewash Access A->B C Select & Inspect PPE: - Double Nitrile Gloves - Chemical Goggles - Lab Coat B->C D Don PPE Correctly C->D E Perform Chemical Transfer, Weighing, or Reaction Setup D->E F Immediately Contain Spills E->F G Decontaminate Work Area F->G H Doff PPE: Remove Outer Gloves First G->H I Segregate Waste: - Contaminated PPE - Empty Containers - Residual Chemical H->I J Wash Hands Thoroughly I->J

Caption: Workflow for PPE Selection and Chemical Handling.

Step-by-Step Handling Protocol:
  • Pre-Handling Checklist:

    • Confirm that an eyewash station and safety shower are accessible and unobstructed.[7]

    • Inspect all PPE for damage before donning.

    • Ensure the chemical fume hood sash is at the appropriate working height.

  • Safe Handling:

    • Don all required PPE as outlined above.

    • Conduct all manipulations well inside the fume hood.

    • Avoid generating dusts or aerosols.

    • Keep containers tightly closed when not in use.[2][11]

  • Post-Handling & PPE Doffing:

    • Wipe down the work surface and any equipment used.

    • To doff PPE, first remove the outer pair of gloves.

    • Remove the face shield (if used) and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves, avoiding contact with the outer surface.

    • Wash hands thoroughly with soap and water.[2][5]

Contingency and Disposal Planning

Emergency Response for Accidental Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7][12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][7] Seek medical attention if irritation develops or persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][12]

Spill and Waste Disposal
  • Spills: In the event of a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[7][13] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Waste Disposal: All waste, including residual chemical, empty containers, and contaminated items (gloves, paper towels, absorbent), must be disposed of as hazardous waste.[14] Do not dispose of it in the regular trash or pour it down the drain.[2][5][6] All waste must be handled in accordance with local, state, and federal regulations.[14]

By integrating this expert-level understanding of the risks with a disciplined application of these protocols, you can ensure a safe and effective research environment.

References

  • PubChem.this compound.
  • New Jersey Department of Health.HAZARD SUMMARY: PIPERIDINE. NJ.gov. [Link]
  • Cole-Parmer.Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]
  • Chemos GmbH & Co.KG.
  • Penta Chemicals.SAFETY DATA SHEET: Piperidine. Penta Manufacturing Company. [Link]
  • Capot Chemical.MSDS of tert-butyl 4-(aminomethyl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.